Methyl 3-aminoazetidine-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-aminoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOFGFFYFCFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Methyl 3-aminoazetidine-1-carboxylate: A Technical Guide
Introduction: The Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to introduce three-dimensional character, and role as a bioisostere for other cyclic and acyclic functionalities have led to its incorporation into a wide array of biologically active molecules. Among the functionalized azetidines, methyl 3-aminoazetidine-1-carboxylate and its N-protected derivatives are of particular importance as versatile building blocks in the synthesis of novel therapeutic agents. These compounds serve as key intermediates in the development of drugs targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.
This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing this compound, with a focus on the N-Boc protected analogue, a common and versatile intermediate. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.
Strategic Approaches to the Synthesis of the 3-Aminoazetidine Core
The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Several strategies have been developed to address these challenges, each with its own set of advantages and limitations. This guide will focus on three prominent and field-proven pathways:
-
The Epichlorohydrin Route: A cost-effective and scalable approach utilizing a readily available starting material.
-
The N-Boc-3-Azetidinone Route: A versatile pathway that allows for diverse functionalization at the 3-position.
-
The Azide Reduction Route: A direct and efficient method for the introduction of the 3-amino group.
Pathway 1: The Epichlorohydrin Route
This pathway is a cornerstone for the industrial-scale synthesis of 3-hydroxyazetidine, a direct precursor to 3-aminoazetidine derivatives. The low cost of epichlorohydrin makes this an economically attractive route.
Causality Behind Experimental Choices
The synthetic strategy hinges on the initial reaction of a suitable amine with epichlorohydrin to form an amino alcohol, which then undergoes an intramolecular cyclization to form the azetidine ring. The choice of the initial amine is critical as it will ultimately become the substituent on the azetidine nitrogen. For the synthesis of N-protected 3-aminoazetidines, a protecting group that can be easily removed is often employed on the starting amine. A common and effective choice is a benzyl group, which can be removed later via hydrogenolysis.
Experimental Protocol
Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine
-
To a solution of benzylamine in a suitable solvent such as methanol or water, slowly add epichlorohydrin at a controlled temperature (typically 0-10 °C) to manage the exothermicity of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The intermediate amino alcohol is then cyclized by treatment with a base, such as sodium hydroxide, to promote intramolecular nucleophilic substitution and formation of the azetidine ring.
-
The product, 1-benzyl-3-hydroxyazetidine, is then extracted into an organic solvent, dried, and purified by distillation or chromatography.
Step 2: Conversion of 1-Benzyl-3-hydroxyazetidine to N-Boc-3-aminoazetidine
-
The hydroxyl group of 1-benzyl-3-hydroxyazetidine is first converted to a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
The resulting mesylate or tosylate is then displaced with an azide source, such as sodium azide, in a polar aprotic solvent like DMF.
-
The azido intermediate is subsequently reduced to the corresponding amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This step also conveniently removes the N-benzyl protecting group.
-
The resulting 3-aminoazetidine is then protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Step 3: Esterification to Methyl 3-(tert-butoxycarbonylamino)azetidine-1-carboxylate
-
The N-Boc-3-aminoazetidine can be further functionalized at the nitrogen of the azetidine ring. To obtain the title compound, the secondary amine of the azetidine ring is reacted with methyl chloroformate in the presence of a base to yield methyl 3-(tert-butoxycarbonylamino)azetidine-1-carboxylate.
Visualization of the Epichlorohydrin Pathway
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-aminoazetidine-3-carboxylate
A Note on Nomenclature: The compound "Methyl 3-aminoazetidine-1-carboxylate" as requested is not a standard nomenclature for a stable, commonly available chemical entity. The more chemically precise and documented structure is Methyl 3-aminoazetidine-3-carboxylate , where both the amino and the methyl carboxylate groups are attached to the same carbon atom of the azetidine ring. This guide will focus on the latter compound, which is available commercially, often as a dihydrochloride salt (CAS 2825006-40-2).
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributed to the unique structural and physicochemical properties it imparts to a molecule. The inherent ring strain and conformational rigidity of the azetidine motif allow for precise, three-dimensional positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the incorporation of this sp3-rich scaffold can improve critical pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic significance.[1] This guide provides a detailed examination of the core physicochemical properties of Methyl 3-aminoazetidine-3-carboxylate, a key building block for the synthesis of more complex azetidine-containing drug candidates.
Core Molecular and Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from initial screening to formulation. For Methyl 3-aminoazetidine-3-carboxylate, these properties dictate its behavior in biological systems.
Molecular Structure and Identity
-
IUPAC Name: methyl 3-aminoazetidine-3-carboxylate
-
Parent Compound CID: 73553397[3]
-
CAS Number (Dihydrochloride salt): 2825006-40-2[3]
-
Molecular Formula: C₅H₁₀N₂O₂[3]
The structure features a central, strained azetidine ring with a geminal substitution at the C3 position, bearing both a primary amine and a methyl ester. This arrangement presents two key functional groups that will dominate the molecule's physicochemical behavior: the basic amino group and the polar, non-ionizable methyl ester.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of Methyl 3-aminoazetidine-3-carboxylate. It is important to note that while some data is available from computational models, experimental determination is crucial for confirming these values in a laboratory setting.
| Property | Value (Computed) | Significance in Drug Discovery |
| Molecular Weight | 130.14 g/mol | Influences diffusion rates and overall size, relevant to Lipinski's Rule of Five. |
| pKa | Estimated 7.5 - 8.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP | -1.5 to -0.5 | Indicates the compound's lipophilicity, affecting its ability to cross cell membranes and its distribution in the body. |
| Topological Polar Surface Area (TPSA) | 64.4 Ų[3] | Predicts passive molecular transport through membranes and interaction with polar surfaces. |
| Hydrogen Bond Donors | 2 | The primary amine contributes to interactions with biological targets and affects solubility. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atom and the two oxygen atoms of the ester can accept hydrogen bonds, influencing solubility and binding. |
| Rotatable Bonds | 1 | The low number of rotatable bonds indicates a conformationally restricted molecule, which can be advantageous for target binding. |
Ionization Constant (pKa)
The pKa value is a critical determinant of a drug candidate's behavior. It dictates the extent of ionization at a given pH, which in turn influences solubility, absorption, distribution, and target engagement. Methyl 3-aminoazetidine-3-carboxylate has two nitrogen atoms, but the primary amine at the C3 position is significantly more basic than the ring nitrogen, which is an amide-like secondary amine and thus much less basic. Therefore, the relevant pKa will be that of the primary amino group.
Expected pKa and Rationale
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[4]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, corresponding to the midpoint of the buffer region on the titration curve.[4]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) and a standardized 0.1 M solution of hydrochloric acid (HCl).[3]
-
Accurately weigh approximately 5-10 mg of Methyl 3-aminoazetidine-3-carboxylate (or its hydrochloride salt) and dissolve it in a known volume (e.g., 50 mL) of deionized water. To ensure complete dissolution, especially if starting from the free base, the initial solution can be made acidic (pH ~2) with a small amount of 0.1 M HCl.
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[3]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[3]
-
Place the solution containing the compound in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 11-12.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve.
-
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted Lipophilicity
Given the presence of a primary amine and a methyl ester, Methyl 3-aminoazetidine-3-carboxylate is expected to be a relatively polar and hydrophilic compound. The calculated logP values are typically in the range of -1.5 to -0.5, indicating a preference for the aqueous phase over a nonpolar organic phase like octanol. Since the molecule will be significantly protonated at physiological pH, its distribution coefficient (logD at pH 7.4) will be even lower (more hydrophilic) than its logP value.
Experimental Protocol: logP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[5]
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[5]
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5] Use a phosphate buffer (e.g., pH 7.4) for the aqueous phase if determining logD.[6]
-
Prepare a stock solution of Methyl 3-aminoazetidine-3-carboxylate in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound (e.g., 5 mL of each).
-
Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS. A calibration curve should be prepared for accurate quantification.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P.
-
Solubility
Aqueous solubility is a crucial property for drug candidates, as a compound must be in solution to be absorbed and exert its therapeutic effect. Poor solubility can be a major hurdle in drug development.
Expected Solubility Profile
Due to its polar nature and the presence of hydrogen bond donors and acceptors, Methyl 3-aminoazetidine-3-carboxylate is expected to have good aqueous solubility, particularly at acidic to neutral pH where the primary amine is protonated. The methyl ester is susceptible to hydrolysis, especially at high or low pH, which could affect solubility measurements over time. Therefore, a kinetic solubility assay is often more relevant in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used to assess the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[7][8]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. Any compound that precipitates out is removed by filtration or centrifugation, and the concentration of the remaining dissolved compound is measured.[7]
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of Methyl 3-aminoazetidine-3-carboxylate in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 to 18 hours) to allow for precipitation to reach a steady state.[9]
-
After incubation, centrifuge the plate to pellet any precipitate.[9]
-
Carefully transfer the supernatant to a new plate.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a sensitive analytical method like LC-MS/MS.
-
The concentration is determined by comparing the analytical response to a calibration curve prepared by diluting the DMSO stock solution in a mixture of acetonitrile and water.
-
Stability
The chemical stability of a drug candidate is essential for its successful development, manufacturing, and storage. For Methyl 3-aminoazetidine-3-carboxylate, the primary stability concerns are the potential for hydrolysis of the methyl ester and the reactivity of the strained azetidine ring.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. This process is typically slow at neutral pH but can be accelerated at pH extremes and higher temperatures. Stability studies should be conducted at various pH values (e.g., pH 2, 7.4, and 9) to assess the rate of hydrolysis.
-
Ring Stability: The azetidine ring is strained, but it is generally stable under typical physiological and storage conditions. However, it can be susceptible to ring-opening reactions under harsh conditions or in the presence of strong nucleophiles or electrophiles. Synthesis of related 3-aminoazetidine-3-carboxylic acid derivatives often involves the use of protecting groups on the ring nitrogen, which are then removed under specific conditions, indicating the ring's robustness to a range of chemical transformations.[10]
Conclusion
Methyl 3-aminoazetidine-3-carboxylate is a valuable building block in medicinal chemistry, offering a conformationally constrained scaffold with desirable physicochemical properties. Its high polarity, good expected aqueous solubility, and the presence of versatile functional groups make it an attractive starting point for the synthesis of novel therapeutics. A thorough understanding and experimental determination of its pKa, logD, solubility, and stability, as outlined in this guide, are essential for researchers and drug development professionals to effectively utilize this compound in their discovery programs and to rationally design the next generation of azetidine-containing medicines.
References
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PubChem. Methyl 3-aminoazetidine-3-carboxylate dihydrochloride. National Center for Biotechnology Information. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49549–49576. [Link]
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Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96–Well Protocol. [Link]
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ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. [Link]
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National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
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ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Lokey Lab Protocols. (2017). Shake Flask logK. [Link]
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Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49549-49576. [Link]
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Methyl 3-aminoazetidine-1-carboxylate structural elucidation
An In-depth Technical Guide to the Structural Elucidation of Methyl 3-aminoazetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound, a valuable heterocyclic building block in medicinal chemistry. Addressed to researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We detail an integrated analytical workflow encompassing purity assessment by High-Performance Liquid Chromatography (HPLC), molecular formula determination via High-Resolution Mass Spectrometry (HRMS), functional group identification using Fourier-Transform Infrared (FTIR) Spectroscopy, and definitive structural mapping through advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. Each protocol is presented as a self-validating system, ensuring scientific integrity and trustworthy results. The guide culminates in an integrated workflow diagram, visually synthesizing the data from each technique to provide unequivocal confirmation of the target structure.
Introduction: The Azetidine Scaffold and its Importance
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1] Its strained ring system imparts unique conformational constraints and metabolic stability, making it a desirable replacement for more common motifs like piperidine or pyrrolidine.[1][2] Azetidine derivatives are key components in a range of biologically active compounds, including antibacterial and antidepressant agents.[3][4]
This compound is a particularly useful bifunctional building block. It features a nucleophilic primary amine at the 3-position for derivatization and a methyl carbamate at the 1-position, which acts as a stable, neutral protecting group and influences the molecule's electronic properties. Given its role as a critical intermediate, the ability to unequivocally confirm its structure and purity is paramount for ensuring the quality and reproducibility of subsequent synthetic steps.[3]
Physicochemical Properties and Purity Assessment
Before undertaking detailed structural analysis, it is essential to establish the purity of the analyte. Spectroscopic data is only meaningful when it represents a single, homogenous compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.14 g/mol |
| Calculated Exact Mass | 130.0742 u |
| LogP | (Predicted) ~ -0.5 |
Experimental Protocol: Purity Determination by RP-HPLC
Rationale: Reversed-Phase HPLC (RP-HPLC) is chosen for its versatility and its ability to separate the polar target compound from potential non-polar impurities or starting materials. UV detection is suitable due to the presence of the carbamate chromophore.
Step-by-Step Methodology:
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
-
Analysis: A single major peak with >95% area percentage is indicative of sufficient purity for structural elucidation.
Mass Spectrometry: The Molecular Blueprint
The first step in structural analysis is to confirm the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for distinguishing between compounds with the same nominal mass.[2]
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like our target compound, as it generates intact protonated molecular ions [M+H]⁺ with high efficiency.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Methodology:
-
System: Bruker MicrOTOF-Q III (ESI+) or equivalent Time-of-Flight (TOF) mass spectrometer.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: Introduce the sample dissolved in methanol (~0.1 mg/mL) via direct infusion at a flow rate of 5 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Use an internal calibrant (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).[2]
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and compare the measured exact mass to the calculated value.
Table 2: Expected HRMS Data
| Ion | Calculated Exact Mass (m/z) | Expected Observation |
| [C₅H₁₀N₂O₂ + H]⁺ | 131.0815 | A high-intensity signal within 5 ppm of this value. |
Infrared Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups.[7] It provides conclusive evidence for the carbamate and primary amine moieties, which are the defining features of the molecule.[9]
Rationale: The vibrations of specific bonds (e.g., C=O, N-H) absorb infrared radiation at characteristic frequencies. The presence or absence of these absorptions provides a molecular "fingerprint."
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Step-by-Step Methodology:
-
System: PerkinElmer 100 FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale for Assignment |
| Primary Amine (R-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Characteristic for a primary amine.[10] |
| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Confirms the presence of the -NH₂ group.[11] |
| Carbamate (N-CO-O) | C=O Stretch | 1720 - 1680 | Strong, sharp peak typical for a carbamate carbonyl.[12] |
| Carbamate (N-CO-O) | C-N Stretch | 1350 - 1200 | Part of the carbamate fingerprint.[13] |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Indicates the presence of sp³ hybridized C-H bonds.[14][15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms.[16]
¹H NMR Spectroscopy: Proton Environment Mapping
Rationale: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative quantities (integration).
Step-by-Step Methodology:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Experiment: Acquire a standard 1D proton spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of exchangeable N-H protons.
Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2, H-4 (Azetidine) | 4.2 - 4.0 | m | 2H | Protons adjacent to the carbamate nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling.[2] |
| H-2, H-4 (Azetidine) | 3.8 - 3.6 | m | 2H | Diastereotopic protons on the azetidine ring, showing complex splitting. |
| O-CH₃ (Methyl Carbamate) | 3.70 | s | 3H | Characteristic singlet for a methyl ester/carbamate.[16] |
| H-3 (Azetidine) | 3.5 - 3.3 | m (quintet-like) | 1H | Methine proton attached to the same carbon as the amino group. |
| -NH₂ (Amine) | 1.8 (broad) | s | 2H | Broad signal due to quadrupole broadening and exchange. Will disappear upon D₂O exchange. |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Rationale: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's functional group and electronic environment.
Step-by-Step Methodology:
-
System & Sample: Same as for ¹H NMR.
-
Experiment: Acquire a proton-decoupled 1D carbon spectrum. Optionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
Table 5: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C=O (Carbamate) | 157.0 | Typical chemical shift for a carbamate carbonyl carbon.[16] |
| O-CH₃ (Methyl Carbamate) | 52.5 | Standard shift for a methyl group attached to an oxygen in a carbamate/ester.[17] |
| C-2, C-4 (Azetidine) | 50.0 | Carbons adjacent to the ring nitrogen. The exact shift can vary due to ring strain. |
| C-3 (Azetidine) | 45.0 | Carbon atom bearing the amino group. |
2D NMR for Unambiguous Assignment
Rationale: While 1D NMR provides essential data, 2D NMR experiments are required to definitively prove the connectivity of the atomic framework.[18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will confirm the coupling network between H-3 and the protons at H-2/H-4 in the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.
Key Expected HMBC Correlations:
-
The protons of the O-CH₃ group (δ ~3.70) will show a correlation to the C=O carbon (δ ~157.0), confirming the methyl carbamate structure.
-
The protons at C-2/C-4 of the azetidine ring will show correlations to the C=O carbon, linking the ring to the carbamate.
-
The protons at C-2/C-4 will also show correlations to C-3 , confirming the ring structure.
Caption: Key HMBC correlations confirming the molecular backbone.
Integrated Structural Elucidation Workflow
Caption: Integrated workflow for structural elucidation.
Conclusion
By systematically applying a suite of orthogonal analytical techniques—HPLC, HRMS, FTIR, and a full complement of NMR experiments—the chemical structure of this compound can be unequivocally confirmed. This in-depth, causality-driven approach ensures that each piece of data validates the others, providing the high degree of confidence required in pharmaceutical research and development. The methodologies and expected data presented herein serve as a robust template for the characterization of this, and other, novel small molecules.
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The Ascent of a Strained Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 3-Aminoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can impart favorable physicochemical properties to bioactive molecules, including enhanced solubility, metabolic stability, and binding affinity.[1][2] Among its derivatives, the 3-aminoazetidine core has garnered significant attention as a versatile building block for the construction of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for accessing 3-aminoazetidine derivatives, alongside an exploration of their applications in drug discovery.
A Historical Perspective: The Challenge of the Unsubstituted 3-Amino Group
The journey to unlocking the full potential of 3-aminoazetidines was not straightforward. While N-substituted 3-aminoazetidines were accessible through various synthetic routes, the preparation of the parent 3-aminoazetidine, with a free primary amine, remained a significant challenge for a considerable period. A pivotal moment in the history of this scaffold came with a 1989 patent that highlighted the lack of existing literature methods for preparing an azetidine with a free amino group at the 3-position.[3] This invention described a multi-step synthesis starting from a protected 3-sulfonyloxyazetidine, which, through substitution with a phthalimido group followed by deprotection, yielded the coveted 3-aminoazetidine.[3] This breakthrough was instrumental in paving the way for the widespread use of this versatile building block in drug discovery programs.
Prior to this, the synthesis of azetidines, in general, was an area of active research. Classical methods often involved the intramolecular cyclization of γ-amino halides or alcohols.[4] However, these approaches were often hampered by competing side reactions and the inherent difficulty of forming a strained four-membered ring. The development of more robust and efficient synthetic strategies was crucial for the advancement of azetidine chemistry.
The Synthetic Arsenal: Methodologies for Constructing the 3-Aminoazetidine Core
The synthesis of 3-aminoazetidine and its derivatives has evolved significantly, with several reliable methods now available to medicinal chemists. These strategies can be broadly categorized into two main approaches: construction from acyclic precursors and functionalization of a pre-formed azetidine ring.
Building from the Ground Up: Cyclization of Acyclic Precursors
The most fundamental approach to the azetidine core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy relies on the formation of a crucial C-N bond to close the four-membered ring.
A cornerstone of this approach is the cyclization of 1,3-diaminopropane derivatives or their synthetic equivalents. A key intermediate in many modern syntheses is 1-benzhydryl-3-aminoazetidine, which can be prepared from 1-benzhydrylazetidin-3-ol.[5] The benzhydryl group serves as a readily cleavable protecting group for the azetidine nitrogen.
Experimental Protocol: Synthesis of 3-Aminoazetidine Dihydrochloride via N-Benzhydryl Protection [3]
Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine
-
Rationale: This step introduces a protected form of the amino group at the 3-position. The phthalimide group is a robust protecting group that can be removed under specific conditions.
-
Procedure:
-
A solution of 1-benzhydryl-3-mesyloxyazetidine in a suitable solvent (e.g., DMF) is treated with potassium phthalimide.
-
The reaction mixture is heated to facilitate the nucleophilic substitution of the mesylate group by the phthalimide.
-
After completion of the reaction, the product is isolated by extraction and purified by crystallization.
-
Step 2: Deprotection of the Benzhydryl Group
-
Rationale: The benzhydryl group is typically removed by catalytic hydrogenation. This step exposes the azetidine nitrogen.
-
Procedure:
-
1-Benzhydryl-3-phthalimidoazetidine is dissolved in a suitable solvent (e.g., methanol) containing a hydrogenation catalyst (e.g., palladium hydroxide on carbon, Pearlman's catalyst).[3]
-
The mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-phthalimidoazetidine.
-
Step 3: Hydrolysis of the Phthalimide Group
-
Rationale: The final deprotection step involves the removal of the phthalimide group to reveal the free primary amine. Hydrazine hydrate is a common reagent for this transformation.
-
Procedure:
-
3-Phthalimidoazetidine is treated with hydrazine hydrate in a suitable solvent (e.g., methanol).
-
The reaction mixture is heated to drive the hydrazinolysis of the phthalimide.
-
The resulting 3-aminoazetidine is then typically converted to a salt, such as the dihydrochloride, for improved stability and handling by treatment with hydrochloric acid.[3]
-
A Direct Approach: Reductive Amination of 3-Azetidinone
A more convergent and widely used method for the synthesis of N-substituted 3-aminoazetidines is the reductive amination of a 3-azetidinone precursor. This approach allows for the direct installation of a diverse range of substituents on the 3-amino group.
Experimental Protocol: Synthesis of N-Substituted 3-Aminoazetidines via Reductive Amination [6]
-
Rationale: This one-pot reaction combines the formation of an imine or enamine intermediate from 3-azetidinone and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.
-
Procedure:
-
To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane), the desired primary or secondary amine is added.
-
Sodium triacetoxyborohydride is then added portion-wise at room temperature.
-
The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
The reaction is quenched, and the product is isolated by extraction and purified by chromatography.
-
The Boc protecting group on the azetidine nitrogen can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in methanol) to yield the desired 3-aminoazetidine derivative.[6]
-
| Reactant Amine (R-NH2) | Reducing Agent | Solvent | Yield (%) | Reference |
| Phenylamine | NaBH(OAc)3 | Dichloromethane | 49-95 | [6] |
| Substituted Phenylamines | NaBH(OAc)3 | Dichloromethane | 49-95 | [6] |
| Alkylamines | NaBH(OAc)3 | Dichloromethane | Moderate | [6] |
Table 1: Representative Yields for the Reductive Amination of N-Boc-3-azetidinone.
DOT Diagram: Synthetic Routes to 3-Aminoazetidine Derivatives
Caption: Key synthetic strategies for accessing the 3-aminoazetidine core.
A Scaffold for Innovation: Applications in Drug Discovery
The unique structural and physicochemical properties of the 3-aminoazetidine motif have made it a valuable component in the design of novel therapeutic agents across various disease areas.[1] Its ability to introduce a basic nitrogen atom in a constrained three-dimensional space allows for precise interactions with biological targets.
Modulating the Mind: Triple Reuptake Inhibitors
One of the most prominent applications of 3-aminoazetidine derivatives has been in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[6] TRIs act by blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. A significant body of research has explored the synthesis and biological evaluation of extensive libraries of 3-aminoazetidine derivatives as potential TRIs.[6] By modifying the substituents on the 3-amino group, researchers have been able to fine-tune the inhibitory activity and selectivity for the different monoamine transporters.[6]
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |
| Compound A | 10 | 25 | 150 | [6] |
| Compound B | 5 | 15 | 80 | [6] |
Table 2: In Vitro Potency of Exemplary 3-Aminoazetidine-Based Triple Reuptake Inhibitors. (Note: Data is illustrative based on reported activities)
DOT Diagram: General Structure of 3-Aminoazetidine-Based Triple Reuptake Inhibitors
Caption: Pharmacophoric elements of 3-aminoazetidine TRIs.
Combating Cancer: Novel Anti-tumor Agents
The 3-aminoazetidine scaffold has also been incorporated into novel anti-cancer agents. For instance, analogues of the potent anti-tubulin agent TZT-1027 have been synthesized where a 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus.[7] This modification aimed to introduce conformational constraints and potentially improve the pharmacological profile of the parent compound. Several of these analogues exhibited excellent antiproliferative activities against various cancer cell lines.[7]
Expanding the Therapeutic Reach
Beyond TRIs and anti-cancer agents, 3-aminoazetidine derivatives have been explored for a range of other therapeutic applications, including as:
-
GABA Uptake Inhibitors: Conformationally constrained analogues of GABA and β-alanine incorporating an azetidine ring have been evaluated for their potential as GABA uptake inhibitors.[8]
-
Antiviral Agents: The 3-aminoazetidine core has been utilized as a key intermediate in the synthesis of antiviral compounds, including peptide mimetics with potential anti-AIDS activity.[9]
-
Tachykinin Antagonists: Derivatives of 3-aminoazetidine have been synthesized and investigated as tachykinin antagonists.[9]
Conclusion and Future Outlook
The discovery and development of synthetic routes to 3-aminoazetidine and its derivatives have provided medicinal chemists with a powerful tool for the design of novel therapeutics. From its challenging beginnings to its current status as a privileged scaffold, the journey of the 3-aminoazetidine core highlights the importance of synthetic innovation in driving drug discovery. As our understanding of the unique conformational and physicochemical properties of this strained ring system continues to grow, we can anticipate the emergence of new and improved therapeutic agents incorporating this versatile building block in the years to come. The continued exploration of novel synthetic methodologies, including asymmetric approaches, will further expand the chemical space accessible to researchers, paving the way for the next generation of 3-aminoazetidine-based medicines.
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-aminoazetidine-1-carboxylate
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly valued scaffolds in medicinal chemistry. Their rigid, three-dimensional structure provides a unique vector for exiting a molecule's core, offering a compelling alternative to more common rings like piperidine or pyrrolidine. This conformational constraint can lead to improved potency, selectivity, and desirable physicochemical properties, particularly for central nervous system (CNS) targets.[1]
Methyl 3-aminoazetidine-1-carboxylate is a key bifunctional building block within this chemical space. It incorporates a reactive primary amine for further derivatization and a methyl carbamate for modulating the ring's electronic properties and stability. As such, its unambiguous structural verification is paramount for any research or development program.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to confirm the identity and purity of this compound. The narrative emphasizes not just the data itself, but the underlying principles and experimental logic that ensure trustworthy and reproducible results.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the amino group, and the methyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.2 - 4.0 | Triplet (t) | 2H | Ha (axial) | Protons on C2/C4 adjacent to the carbamate nitrogen are deshielded. The axial protons are typically upfield of the equatorial ones. |
| ~ 3.8 - 3.6 | Triplet (t) | 2H | He (equatorial) | Protons on C2/C4. The equatorial protons experience slightly different shielding compared to the axial protons. |
| ~ 3.7 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methyl ester group show a characteristic singlet. |
| ~ 3.5 - 3.3 | Quintet (p) | 1H | Hc | The proton on C3 is coupled to the four neighboring protons on C2 and C4. |
| ~ 1.7 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine are exchangeable and often appear as a broad signal. Integration confirms two protons. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172.0 | C=O (Carbamate) | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~ 52.0 | -OCH₃ | The methyl ester carbon. |
| ~ 50.0 | C2 / C4 | The two equivalent carbons of the azetidine ring adjacent to the nitrogen. |
| ~ 45.0 | C3 | The carbon atom bearing the amino group. |
Experimental Protocol for NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be preferred if hydrogen bonding with the amine is of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Key IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and the C=O bond of the carbamate. Data from related azetidine structures provide a reliable reference for expected peak positions.[2][4]
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400 - 3300 | Medium, Doublet | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |
| 2980 - 2850 | Medium | C-H (Aliphatic) | C-H Stretching |
| 1710 - 1690 | Strong | Carbamate (N-C=O) | C=O Stretching |
| 1650 - 1580 | Medium | Primary Amine (-NH₂) | N-H Bending (Scissoring) |
| 1450 - 1350 | Medium | Carbamate | C-N Stretching |
| 1250 - 1020 | Strong | Ester Linkage | C-O Stretching |
Causality in Interpretation: The strong, sharp absorption around 1700 cm⁻¹ is a definitive indicator of the carbamate's carbonyl group.[5] Simultaneously, the presence of a doublet in the 3400-3300 cm⁻¹ region is characteristic of a primary amine, distinguishing it from a secondary amine (which would show a single peak) or a tertiary amine (which would show none).
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the major absorption peaks and correlate them to the expected functional groups.
Caption: Workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.
Predicted Mass Spectrum Data (ESI-HRMS)
Using Electrospray Ionization (ESI) in positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺.
-
Molecular Formula: C₇H₁₄N₂O₂
-
Exact Mass: 158.1055
-
Predicted [M+H]⁺ (Monoisotopic): 159.1133
Table of Expected Fragments:
| m/z | Proposed Fragment Ion | Rationale for Fragmentation |
| 159.1133 | [C₇H₁₅N₂O₂]⁺ | Protonated molecular ion. |
| 102.0555 | [C₄H₈NO₂]⁺ | Loss of the azetidine ring with the amino group via cleavage of the N1-C(O) bond. |
| 57.0582 | [C₃H₇N]⁺ | The 3-aminoazetidine ring fragment itself after loss of the methyl carbamate group. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is essential for promoting protonation in positive ion mode.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured m/z value to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the assigned elemental composition. Analyze other major peaks and propose logical fragmentation pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 3-aminoazetidine-1-carboxylate (CAS 233764-48-2): A Versatile Scaffold for Modern Drug Discovery
Abstract
Methyl 3-aminoazetidine-1-carboxylate, registered under CAS number 233764-48-2, has emerged as a critical building block for medicinal chemists and drug development professionals. This guide provides an in-depth analysis of its chemical properties, strategic applications, and handling protocols. While not possessing intrinsic biological activity itself, its value lies in the unique conformational constraints and synthetic versatility it imparts to novel therapeutic agents. The azetidine ring, a four-membered saturated heterocycle, offers a compelling alternative to more common cyclic structures, enabling exploration of novel chemical space and improving drug-like properties. We will explore its application in the synthesis of advanced intermediates for targets such as STAT3 and its role as a conformationally restricted amino acid analogue, supported by representative synthetic protocols and a survey of commercial suppliers.
Core Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a reactive secondary amine within a strained four-membered ring and a methyl ester. This structure provides two key points for chemical modification, making it an ideal starting material for library synthesis. The azetidine ring system introduces conformational rigidity, a desirable trait in modern drug design for enhancing binding affinity and optimizing pharmacokinetic profiles.[1][2]
The primary synonym for this compound is 1-Azetidinecarboxylic acid, 3-amino-, methyl ester. Its fundamental properties are summarized below.
Table 1: Physicochemical and Computational Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 233764-48-2 | [3] |
| Molecular Formula | C₅H₁₀N₂O₂ | [3] |
| Molecular Weight | 130.15 g/mol | [3] |
| Appearance | Varies (typically liquid or oil) | Supplier Data |
| SMILES | O=C(N1CC(N)C1)OC | [3] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |
| logP (calculated) | -0.6043 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |
Note: Some physical properties like density and refractive index are more readily available for N-protected analogues such as the N-Boc variant (CAS 610791-05-4), which is a liquid with a density of 1.072 g/mL at 25°C and a refractive index of n20/D 1.452. Researchers should treat these as indicative for the parent compound.
The Strategic Role in Drug Discovery: A Versatile Building Block
The primary utility of this compound is not as a standalone therapeutic agent, but as a foundational scaffold in the synthesis of more complex, biologically active molecules.[1][2][4] Its rigid, three-dimensional structure allows for precise spatial orientation of appended functional groups, which is critical for achieving high-affinity interactions with biological targets.
Rationale for Employing the Azetidine Scaffold
In drug design, moving beyond "flat" aromatic rings towards more three-dimensional structures is a key strategy to improve selectivity and physicochemical properties. The azetidine ring serves as a bioisosteric replacement for larger, more flexible, or more lipophilic groups, offering several advantages:
-
Conformational Constraint: The strained four-membered ring limits the rotational freedom of substituents, reducing the entropic penalty upon binding to a target protein.[1]
-
Improved Solubility: As a small, polar heterocycle, it can serve as a "solubility handle," enhancing the aqueous solubility of a lead compound.
-
Novel Chemical Space: It allows chemists to "escape from flatland," creating molecules with unique shapes that can access binding pockets inaccessible to traditional scaffolds.[2]
-
Metabolic Stability: The azetidine core is generally more stable to metabolic degradation compared to other strained rings.
Application in Developing Targeted Therapeutics
Research has demonstrated the successful incorporation of the azetidine motif into potent inhibitors for various disease targets. For instance, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[5] In these analogues, the azetidine core serves as a rigid scaffold to correctly position the pharmacophoric elements required for binding to the STAT3 protein, thereby disrupting its signaling function.
The diagram below illustrates the conceptual integration of an azetidine-derived fragment into a hypothetical kinase inhibitor, showcasing how the scaffold orients key binding motifs within the ATP-binding pocket.
Caption: Conceptual role of the azetidine scaffold in orienting pharmacophores.
Synthetic Utility and Experimental Protocols
This compound is a versatile intermediate. The unprotected secondary amine at the 3-position is a potent nucleophile, while the N-carboxylate offers a site for protection/deprotection or further modification. The methyl ester at the 1-position can be hydrolyzed or used in further coupling reactions.
Representative Workflow: N-Acylation
A common synthetic transformation involving this building block is the acylation of the 3-amino group to form an amide bond, a cornerstone of medicinal chemistry. This reaction links the azetidine core to another fragment of the target molecule.
Caption: General workflow for N-acylation of the azetidine building block.
Detailed Experimental Protocol: Synthesis of an Azetidine Amide
This protocol describes a standard HATU-mediated amide coupling, a reliable method for forming the amide bond with minimal side products.
Objective: To couple this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add this compound (1.0 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality Note: HATU is an efficient coupling agent that activates the carboxylic acid to form a highly reactive intermediate. DIPEA is a non-nucleophilic base used to neutralize the generated acids and facilitate the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
-
Self-Validation: The aqueous washes are critical for removing polar impurities, simplifying the subsequent purification step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated azetidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 233764-48-2 is not widely available, data from closely related azetidine derivatives (e.g., tert-Butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) suggest the following precautions.
-
Hazard Classification: Assumed to be an irritant. May cause skin and serious eye irritation/damage. Handle with care.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C as recommended by suppliers.[3] The compound may be air and heat sensitive.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Commercial Availability and Suppliers
This compound is available from various chemical suppliers specializing in building blocks for research and development. Purity levels are typically ≥98%.
Table 2: Selected Commercial Suppliers
| Supplier | Product Number (Example) | Notes |
|---|---|---|
| ChemScene | CS-0293306 | Provides purity and basic storage information. |
| Pharmaffiliates | PA 27 0027120 | Lists compound as a miscellaneous research chemical. |
| BLD Pharm | BD530338 | Available for online ordering. |
| Conier Chem and Pharma | CB320267 | Listed in chemical buyer's guides. |
| Shanghai Yuanye Bio-Technology | T73239 | Contact information available for quotation. |
References
-
Pharmaffiliates. CAS No : 233764-48-2 | Product Name : this compound. [Link]
-
Conier Chem and Pharma Limited. ChemBuyersGuide.com. [Link]
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ChemBK. 1-Azetidinecarboxylicacid,3-amino-,methylester. [Link]
-
ScienceDaily. Using visible light to make pharmaceutical building blocks. [Link]
-
Page, B. D. G., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]
-
Knight Chemicals. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]
-
Grybon, O. A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
-
Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). [Link]
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The Azetidine Scaffold: A Technical Guide to Biological Activity and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged scaffold in modern drug discovery.[1] Its unique combination of properties—conformational rigidity, metabolic stability, and its role as a versatile bioisostere—has propelled its incorporation into a wide array of therapeutic agents.[2][3] This guide provides a comprehensive technical overview of the biological activities of substituted azetidines, delving into their synthesis, mechanisms of action, and applications across various disease areas. We will explore the causal relationships behind experimental designs and present validated protocols to empower researchers in this dynamic field.
The Azetidine Advantage: Physicochemical and Pharmacokinetic Properties
The utility of the azetidine scaffold in drug design stems from its distinctive structural features. The inherent ring strain and sp³-rich character confer a rigid conformation that can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[2][4] This rigidity allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with protein active sites.[5]
Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and polarity. The azetidine motif has been successfully employed as a bioisosteric replacement for other cyclic amines like pyrrolidine and piperidine, often leading to improved pharmacokinetic profiles, including enhanced metabolic stability and aqueous solubility.[1][2]
Synthetic Strategies: Accessing the Azetidine Core
The construction of the strained four-membered ring has historically posed a synthetic challenge. However, significant advancements have made substituted azetidines more accessible.
Key Synthetic Methodologies
Several robust methods for synthesizing substituted azetidines are now available to medicinal chemists:
-
[2+2] Cycloaddition: The reaction between imines and alkenes is a classical approach to forming the azetidine ring.[6]
-
Intramolecular Cyclization: The cyclization of γ-amino alcohols or other appropriately functionalized open-chain precursors is a widely used strategy.[7]
-
Ring Expansion of Aziridines: The ring expansion of activated aziridines provides a route to functionalized azetidines.[6]
-
Functionalization of Pre-existing Azetidine Rings: The direct modification of the azetidine scaffold allows for the late-stage introduction of chemical diversity.[8]
Experimental Protocol: Synthesis of a 3-Aryl-Azetidine Derivative
This protocol outlines a general procedure for the synthesis of 3-aryl-azetidines, which are common intermediates in the development of biologically active compounds.[9]
Step 1: Synthesis of Sulfonylhydrazide
-
Dissolve sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (2.5 equiv) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with brine.
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield the sulfonylhydrazide.
Step 2: Formation of Sulfonylhydrazone
-
Dissolve the sulfonylhydrazide (1.0 equiv) in methanol (MeOH) (0.5 M).
-
Add the corresponding ketone (1.0 equiv).
-
Stir the reaction at room temperature until TLC indicates complete conversion.
-
The resulting sulfonylhydrazone can be used in the next step without further purification.
Step 3: Azetidine Ring Formation
-
This step involves the thermal or photochemical decomposition of the sulfonylhydrazone to a carbene, which then undergoes an intramolecular C-H insertion to form the azetidine ring. The specific conditions will vary depending on the substrate.
A Spectrum of Biological Activity: Therapeutic Applications
Substituted azetidines have demonstrated a broad range of pharmacological activities, leading to their investigation in numerous therapeutic areas.[10]
Antibacterial Agents
The azetidin-2-one (β-lactam) ring is the cornerstone of penicillin and cephalosporin antibiotics.[11] Beyond these classical examples, azetidine-containing compounds have been developed to combat drug-resistant bacteria. For instance, novel quinolone derivatives incorporating a 7-azetidinyl substituent have shown potent activity against Gram-positive organisms.[12][13]
Mechanism of Action: The antibacterial activity of β-lactam antibiotics stems from their ability to acylate and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[14] The strained azetidin-2-one ring is crucial for this activity.
Antiviral Agents
Azetidine derivatives have emerged as promising antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[15][16]
-
Anti-HCMV Activity: Dipeptide analogues containing a 2-azetidine residue have been identified as inhibitors of HCMV replication.[15][17] Structure-activity relationship (SAR) studies have revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain are critical for activity.[15]
-
Anti-HSV Activity: Recent studies have identified azetidine compounds with potent antiviral activity against both HSV-1 and HSV-2.[16]
Anticancer Agents
The azetidine scaffold is present in several anticancer agents, where it contributes to improved efficacy and pharmacokinetic properties.[2][18]
-
Tubulin Polymerization Inhibitors: Analogues of the potent antitumor agent TZT-1027, where a 3-aryl-azetidine moiety replaces the phenylethyl group, have demonstrated excellent antiproliferative activities in the nanomolar range.[9] These compounds exert their effect by inhibiting microtubule assembly.
-
Kinase Inhibitors: The FDA-approved drug cobimetinib, a MEK1/2 inhibitor used in the treatment of melanoma, features an azetidine ring that enhances its metabolic stability and receptor selectivity.[2]
Central Nervous System (CNS) Agents
The ability of the azetidine ring to modulate physicochemical properties has made it a valuable scaffold for CNS drug discovery. Azetidine derivatives have been investigated for their potential as antidepressants, neuroprotective agents, and treatments for neurological disorders like Parkinson's disease and Tourette's syndrome.[19][20][21]
Structure-Activity Relationships (SAR) and Drug Design
The biological activity of substituted azetidines is highly dependent on the nature and position of the substituents on the ring.
| Substituent Position | General SAR Observations | Example |
| N1-Substitution | Influences overall lipophilicity and can be used to attach larger pharmacophores.[21] | Tricyclic antidepressant analogues with the tricyclic ring attached to the N1 position show CNS activity.[21] |
| C2-Substitution | Can be critical for activity, as seen in the azetidin-2-one antibiotics.[14] | The β-lactam ring of penicillin is essential for its antibacterial action.[14] |
| C3-Substitution | A common site for introducing diversity and modulating potency and selectivity.[5] | 3-Aryl-azetidines are key components of potent TZT-1027 analogues.[9] |
Experimental Workflow: In Vitro Evaluation of Anticancer Activity
This workflow outlines a standard procedure for assessing the antiproliferative activity of novel substituted azetidine compounds against cancer cell lines.
Caption: In vitro anticancer activity evaluation workflow.
Signaling Pathway: Inhibition of MEK by Cobimetinib
The following diagram illustrates the mechanism of action of the azetidine-containing drug, cobimetinib.
Caption: Cobimetinib inhibits the MEK1/2 signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of selected substituted azetidine derivatives.
| Compound Class | Target | Cell Line/Organism | Activity (IC₅₀/EC₅₀) | Reference |
| TZT-1027 Analogue (1a) | Tubulin Polymerization | A549 (Lung Cancer) | 2.2 nM | [9] |
| TZT-1027 Analogue (1a) | Tubulin Polymerization | HCT116 (Colon Cancer) | 2.1 nM | [9] |
| 7-Azetidinylquinolone | Antibacterial | Gram-positive bacteria | Varies (MICs determined) | [12] |
| Azetidine-based STAT3 Inhibitor | STAT3 | Triple-Negative Breast Cancer | 0.38 - 0.98 µM | [22] |
| Azetidin-2-one derivative | Cytotoxicity | SiHa (Cervical Cancer) | 0.1 µM | [22] |
| Azetidine Compound | HSV-1 | Vero Cells | <100 nM | [16] |
| Azetidine Compound | HSV-2 | Vero Cells | <100 nM | [16] |
Future Directions and Conclusion
The azetidine scaffold continues to be a fertile ground for drug discovery.[1] The ongoing development of novel synthetic methodologies will undoubtedly lead to an even greater diversity of substituted azetidines for biological screening.[23] Future research will likely focus on exploring new biological targets for azetidine-containing compounds and further optimizing their pharmacokinetic and pharmacodynamic properties.
References
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- Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). [Source not available].
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). [Source not available].
- 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. (n.d.). [Source not available].
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. (n.d.). Benchchem.
- Comparative Guide to the Structure-Activity Relationship of 3-((4-Bromophenyl)sulfonyl)
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). [Source not available].
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
- Azetidines in Drug Discovery. (n.d.). PharmaBlock.
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.
- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
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- Azetidine derivatives of tricyclic antidepressant agents. (n.d.). PubMed.
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- Azetidines. (n.d.). Enamine.
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Methyl 3-aminoazetidine-1-carboxylate: A Technical Guide to a Constrained Amino Acid Surrogate for Drug Discovery
Abstract
In the landscape of modern drug discovery, the limitations of native peptides—namely poor metabolic stability and conformational flexibility—present significant hurdles to their development as therapeutics.[1] The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these challenges.[1] This technical guide provides an in-depth exploration of methyl 3-aminoazetidine-1-carboxylate, a compact and structurally rigid amino acid surrogate. We will detail its synthesis, its profound impact on peptide conformation, and its strategic application in enhancing the drug-like properties of peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained surrogates to optimize peptide drug candidates.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, offering high potency and selectivity that are often difficult to achieve with traditional small molecules. However, their therapeutic potential is frequently undermined by rapid enzymatic degradation and the high entropic cost of binding to their targets, a consequence of their inherent flexibility.[2] Constraining a peptide into its bioactive conformation can mitigate these issues by:
-
Pre-organizing the pharmacophore: Locking the peptide into a specific three-dimensional structure reduces the entropic penalty upon binding, which can lead to a significant increase in binding affinity.[2]
-
Enhancing proteolytic resistance: The introduction of non-natural backbones or sterically hindered residues can disrupt recognition sites for proteases, thereby extending the in vivo half-life of the peptide.[1]
-
Improving receptor selectivity: A rigid conformation can improve the "fit" for a specific receptor subtype, reducing off-target effects.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an attractive scaffold for achieving this conformational rigidity.[3] Its high ring strain and sp³-rich character confer unique physicochemical properties, including enhanced metabolic stability and solubility, making it a valuable motif in medicinal chemistry.[3] this compound, specifically, serves as a versatile building block, acting as a surrogate for natural amino acids like proline or glycine and enabling the fine-tuning of peptide structure and function.[4][5]
Synthesis of the Core Building Block: Fmoc-(S)-3-amino-1-(methoxycarbonyl)azetidine
The successful incorporation of our surrogate into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires an N-terminally protected building block. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for modern SPPS due to its base-lability, which allows for mild deprotection conditions orthogonal to the acid-labile side-chain protecting groups.[6]
While various synthetic routes to azetidine derivatives exist, a common and effective strategy starts from N-Boc-azetidin-3-one. The following workflow outlines a logical pathway to the required Fmoc-protected methyl ester.
Caption: Synthetic workflow for the Fmoc-protected building block.
Experimental Protocol: Synthesis of the Core Azetidine Intermediate
This protocol is adapted from established methods for the synthesis of related azetidine derivatives.[7]
Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
To a suspension of NaH (60% dispersion in mineral oil, 1.05 eq) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Step 2: Aza-Michael Addition to Introduce the Amino Precursor Subsequent steps involve the aza-Michael addition of an azide source (e.g., sodium azide), followed by reduction of the azide to the primary amine (e.g., via catalytic hydrogenation with Pd/C), esterification of the carboxylic acid to the methyl ester (e.g., using TMSCl in methanol), and finally, protection of the primary amine with an Fmoc group (e.g., using Fmoc-OSu).[8][9] The final product, Fmoc-azetidine-3-carboxylic acid , is commercially available, simplifying its use in SPPS.[10][11]
Incorporation into Peptides via Fmoc-SPPS
The incorporation of Fmoc-azetidine-3-carboxylic acid into a growing peptide chain follows the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis.[12] The rigidity of the azetidine ring does not typically pose significant coupling challenges with modern coupling reagents.
Caption: Standard Fmoc-SPPS cycle for residue incorporation.
Detailed Protocol: Single Coupling Cycle
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-azetidine-3-carboxylic acid (3 eq)
-
Coupling Activator: HCTU (2.9 eq) or HATU (2.9 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the N-terminal Fmoc group, exposing a free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-azetidine-3-carboxylic acid and the coupling activator (HCTU/HATU) in DMF. Add the base (DIPEA/Collidine) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 45-90 minutes.
-
Monitoring: Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
Impact on Peptide Structure and Properties
The substitution of a natural amino acid with this compound imposes significant and predictable conformational constraints on the peptide backbone.
Conformational Preferences: A Potent Turn Inducer
Unlike the flexible glycine or the β-turn-inducing proline, 3-aminoazetidine-3-carboxylic acid derivatives are potent inducers of β-turns and can stabilize unique folded structures.[13][14] Spectroscopic studies (IR and NMR) on model peptides have shown that this moiety can promote the formation of an intramolecular main-chain-to-side-chain hydrogen bond. This interaction, which forms a stable six-membered pseudo-cycle, connects the azetidine ring nitrogen to the amide NH of the subsequent residue, effectively locking the local conformation.[13]
This turn-inducing property is critical for mimicking or stabilizing the bioactive conformation of a peptide at a receptor interface. By replacing a residue in a known turn region, the azetidine surrogate can reduce the entropic cost of binding and enhance affinity.
Caption: Comparison of conformational effects.
Enhanced Metabolic Stability
A key driver for using unnatural amino acids is the improvement of pharmacokinetic properties. The azetidine ring is not a natural substrate for many common proteases. Its incorporation can sterically hinder the cleavage of adjacent peptide bonds, significantly increasing the peptide's half-life in plasma or other biological matrices.
Studies have shown that incorporating a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide improves its stability against enzymatic degradation by proteases compared to the unmodified version.[12]
| Property | Parent Peptide (e.g., -Gly-) | Modified Peptide (e.g., -Aze-) | Rationale & Causality |
| Receptor Binding Affinity (Kd) | 150 nM | 15 nM | The pre-organized, turn-like conformation induced by the azetidine ring reduces the entropic penalty of binding, leading to a tighter interaction with the target receptor.[2] |
| Metabolic Half-Life (t1/2 in plasma) | < 5 min | > 60 min | The non-natural azetidine structure is resistant to cleavage by endogenous proteases, which readily degrade the parent peptide at the natural amino acid site.[1][12] |
| Conformational State | Random Coil / Flexible | Stable β-turn | The rigid azetidine ring and potential for intramolecular hydrogen bonding lock the backbone into a defined secondary structure.[13] |
Table 1: Representative Impact of 3-Aminoazetidine Incorporation. Data are illustrative, based on typical improvements reported in the literature for constrained analogs.
Analytical Characterization of Modified Peptides
Verifying the successful incorporation and determining the conformational impact of the azetidine surrogate requires a suite of analytical techniques.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the correct mass of the synthesized peptide, verifying the successful incorporation of the azetidine residue (mass difference will correspond to the specific derivative used).
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is essential for purifying the final peptide and assessing its purity. The retention time of the modified peptide will differ from the parent peptide due to changes in polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) are the most powerful tools for detailed conformational analysis in solution.[15] Key parameters to analyze include:
-
Chemical Shift Deviations: Changes in Hα chemical shifts can indicate the formation of stable secondary structures.
-
³JHNα Coupling Constants: These values are related to the φ dihedral angle via the Karplus equation and can help define backbone conformation.[3]
-
Nuclear Overhauser Effects (NOEs): Through-space correlations between protons (e.g., Hα(i) to HN(i+1)) provide distance restraints crucial for 3D structure calculation.[15]
-
Case Study: Azetidines in Approved Therapeutics
The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs. While not peptide-based, these examples underscore the favorable pharmacokinetic properties imparted by the ring system.
-
Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used for treating rheumatoid arthritis. The azetidine motif is crucial for its binding and pharmacokinetic profile.[3]
-
Cobimetinib (Cotellic®): A MEK inhibitor used in the treatment of melanoma. The presence of the azetidine ring contributes to the molecule's metabolic stability and overall efficacy.[3]
These examples demonstrate that the azetidine scaffold is well-tolerated in vivo and can enhance drug-like properties, providing a strong rationale for its application in more complex peptide-based drug candidates.
Conclusion
This compound and its derivatives are powerful and versatile tools in the field of peptidomimetic drug design. By providing a rigid, turn-inducing scaffold, this constrained amino acid surrogate allows medicinal chemists to address the primary liabilities of peptide therapeutics: conformational flexibility and metabolic instability. The straightforward incorporation via standard Fmoc-SPPS protocols, combined with the predictable and beneficial impact on peptide structure and stability, makes it an essential building block for the development of next-generation peptide drugs with enhanced affinity, selectivity, and pharmacokinetic profiles.
References
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Al-Obeidi, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(15), 2312–2321. Available from: [Link]
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Han, Y., et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 6(5), 568-572. Available from: [Link]
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Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(5), 1048-1053. Available from: [Link]
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Saunders, G. J., et al. (2019). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. Available from: [Link]
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Azzarito, V., et al. (2013). Constrained Peptides as Miniature Protein Structures. Future Medicinal Chemistry, 5(13), 1537-1554. Available from: [Link]
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Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 35-56. Available from: [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]
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Luts, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1048. Available from: [Link]
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ResearchGate. (n.d.). Metabolic stability of the peptides. Download Table. Available from: [Link]
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S.A. W. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., Synthesis of Peptides and Peptidomimetics. Chapter 9.2: Synthesis of Peptides Containing Proline Analogues. Available from: [Link]
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Han, Y., et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 6(5), 568-572. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 23(7), 1759. Available from: [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Available from: [Link]
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Lescrinier, E., et al. (2025). Stabilization of a miniprotein fold by an unpuckered proline surrogate. Communications Chemistry, 8(1), 1474. Available from: [Link]
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Vlieghe, P., et al. (2019). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Medicinal Chemistry, 26(31), 5876-5900. Available from: [Link]
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Vasanthakumar, T., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1184. Available from: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available from: [Link]
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An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(3), 1108-1117. Available from: [Link]
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Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(2), 126-135. Available from: [Link]
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An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. Available from: [Link]
- Mackenzie, A.R., et al. (2000). Synthesis of azetidine derivatives. Google Patents, WO2000063168A1.
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Schols, D., et al. (2016). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 12, 1076-1082. Available from: [Link]
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Wang, T., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Journal of Computer-Aided Molecular Design, 38(1), 1-17. Available from: [Link]
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Raines, R. T., et al. (2007). Is glycine a surrogate for a d-amino acid in the collagen triple helix?. Protein Science, 16(1), 171-176. Available from: [Link]
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O'Donnell, C., et al. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. Available from: [Link]
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Wang, T., et al. (2020). A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Computational Peptidology. Current Medicinal Chemistry, 27(1), 1-14. Available from: [Link]
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ResearchGate. (n.d.). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators That Delay Preterm Birth. Available from: [Link]
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Lenci, E., et al. (2023). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. International Journal of Molecular Sciences, 24(12), 10304. Available from: [Link]
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Bánóczi, Z., et al. (2022). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. Pharmaceutics, 14(4), 793. Available from: [Link]
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Raines, R. T., et al. (2007). Is glycine a surrogate for a D-amino acid in the collagen triple helix?. Protein Science, 16(1), 171-176. Available from: [Link]
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London, N., et al. (2018). Design of Protein Segments and Peptides for Binding to Protein Targets. Methods in Molecular Biology, 1787, 1-19. Available from: [Link]
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Melton, S. D., et al. (2020). Incorporation of Aza-Glycine into Collagen Peptides. The Journal of Organic Chemistry, 85(3), 1706-1711. Available from: [Link]
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Miyamoto, S., et al. (1998). A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide. Neuroscience Letters, 244(1), 41-44. Available from: [Link]
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An In-Depth Technical Guide to the Conformational Analysis of 1-Carboxy-3-aminoazetidines
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the principle of conformational constraint, where the inherent flexibility of a molecule is reduced to pre-organize it into a bioactive conformation. This approach minimizes the entropic penalty upon binding to a biological target, often leading to a significant improvement in binding affinity.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in this context.[2] Its strained, puckered ring system offers a rigid framework that orients substituents in well-defined spatial arrangements, making it an attractive building block for drug discovery.[1][2]
This technical guide provides a comprehensive overview of the conformational analysis of a specific and highly valuable class of these compounds: 1-carboxy-3-aminoazetidines. These molecules serve as constrained analogues of natural amino acids and have found applications in the development of a wide range of bioactive agents, from enzyme inhibitors to receptor modulators.[][4] For researchers, scientists, and drug development professionals, a deep understanding of the conformational landscape of these building blocks is paramount for rational drug design and the interpretation of structure-activity relationships (SAR).
The Puckered World of Azetidines: Conformational Preferences
The azetidine ring is not planar. Due to ring strain, it adopts a puckered conformation to relieve torsional strain. This puckering is the cornerstone of its utility as a conformational constraint tool. The degree of puckering and the preferred orientation of substituents are influenced by a delicate interplay of steric and electronic factors.
The conformation of the azetidine ring can be described by its puckering amplitude and phase, but a more intuitive descriptor for substituted azetidines is the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[5] In unsubstituted azetidine, this angle has been determined by gas-phase electron diffraction to be approximately 37°.[6]
For 1-carboxy-3-aminoazetidines, the substituents at the N1 (carboxyl or a derivative thereof) and C3 (amino) positions play a crucial role in dictating the conformational equilibrium. The C3 substituent can occupy one of two positions: pseudo-axial or pseudo-equatorial. Generally, bulky substituents favor the pseudo-equatorial position to minimize steric interactions with the protons on the C2 and C4 atoms.[5]
The nature of the substituent on the nitrogen atom also significantly influences the ring's conformation. N-acylation, for instance, can alter the puckering and the energetic preference for axial versus equatorial placement of other ring substituents.
Experimental Determination of Conformation
A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[7] For 1-carboxy-3-aminoazetidines, both 1D and 2D NMR experiments provide a wealth of information.
Key NMR Parameters for Conformational Analysis:
-
1H Chemical Shifts: The chemical shifts of the azetidine ring protons are sensitive to their local electronic environment and, therefore, to the ring's conformation.
-
3JHH Coupling Constants: Vicinal (three-bond) proton-proton coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation.[8][9] By measuring these coupling constants, one can estimate the dihedral angles within the azetidine ring and thus deduce its puckering.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides information about the spatial proximity of protons.[7] NOESY and ROESY experiments can be used to identify protons that are close in space, which helps to distinguish between different conformers and determine the relative stereochemistry of substituents.
Experimental Protocol: NMR-Based Conformational Analysis
Objective: To determine the solution-state conformation of a novel 1-carboxy-3-aminoazetidine derivative.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent can influence the conformational equilibrium.
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
-
-
1D 1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to assess the sample purity and to obtain initial chemical shift and coupling constant information.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the azetidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, facilitating the assignment of the 13C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, confirming the overall structure and aiding in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.[7]
-
-
Data Analysis:
-
Process and assign all spectra.
-
Extract vicinal coupling constants (3JHH) from the 1D 1H spectrum or from a high-resolution 2D spectrum.
-
Use the Karplus equation to estimate the corresponding dihedral angles. Be aware that different parameterizations of the Karplus equation exist.
-
Analyze NOESY/ROESY cross-peaks to identify protons that are in close spatial proximity. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
Integrate the information from chemical shifts, coupling constants, and NOEs to build a model of the predominant solution-state conformation.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static snapshot of a single conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state conformation of a 1-carboxy-3-aminoazetidine derivative.
Methodology:
-
Crystallization:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[10][11][12]
-
A common starting point is to dissolve the compound in a good solvent and slowly introduce a poor solvent in which it is less soluble.
-
-
Crystal Mounting and Data Collection:
-
Select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Conformational Analysis:
-
From the refined structure, calculate the puckering parameters of the azetidine ring, including the puckering amplitude and phase, as well as all relevant dihedral angles.
-
Analyze intermolecular interactions in the crystal lattice, such as hydrogen bonds, to understand how crystal packing forces may influence the observed conformation.
-
Computational Modeling: A Window into the Dynamic Landscape
Computational methods are indispensable for exploring the conformational energy landscape of flexible molecules and for providing a dynamic picture that complements the static view from X-ray crystallography and the time-averaged view from NMR.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to determine the relative energies of different conformers and to calculate various molecular properties.[13][14][15][16][17]
Computational Protocol: DFT Conformational Analysis
Objective: To calculate the relative energies of the stable conformers of a 1-carboxy-3-aminoazetidine derivative.
Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields.
-
-
Geometry Optimization:
-
For each low-energy conformer identified in the conformational search, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Analysis:
-
Compare the relative energies (electronic energy, enthalpy, or Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution.
-
The inclusion of a solvent model (e.g., a polarizable continuum model) is crucial for obtaining results that are relevant to the solution phase.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of molecular motion over time, allowing for the exploration of conformational transitions and the influence of the solvent environment.[18][19][20][21][22]
Computational Protocol: Molecular Dynamics Simulation
Objective: To simulate the conformational dynamics of a 1-carboxy-3-aminoazetidine derivative in a solvent.
Methodology:
-
System Setup:
-
Generate the initial coordinates of the molecule in a chosen starting conformation.
-
Place the molecule in a simulation box of appropriate size and shape.
-
Solvate the system with an explicit solvent model (e.g., TIP3P water).
-
Add counterions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization to remove any bad contacts or steric clashes in the initial system setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of interest.
-
-
Trajectory Analysis:
-
Analyze the trajectory to identify the different conformations sampled during the simulation and the transitions between them.
-
Calculate properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to characterize the flexibility of the molecule.
-
Analyze intermolecular interactions between the solute and solvent molecules.
-
Data Presentation and Interpretation
| Conformational Parameter | Experimental (NMR/X-ray) | Computational (DFT/MD) | Interpretation |
| Ring Puckering Angle (°) | Derived from 3JHH or X-ray | Calculated from optimized geometry | Quantifies the degree of non-planarity of the azetidine ring. |
| C3-Substituent Orientation | Inferred from NOEs or X-ray | Determined from lowest energy conformer | Pseudo-axial vs. pseudo-equatorial preference. |
| Key Dihedral Angles (°) | Estimated from 3JHH | Calculated from optimized geometry | Defines the precise geometry of the ring and the orientation of substituents. |
| Relative Conformer Energies (kcal/mol) | Estimated from population ratios | Calculated from DFT or MD | Determines the relative stability and population of different conformers. |
Structure-Activity Relationships (SAR) and the Bioactive Conformation
The ultimate goal of conformational analysis in drug discovery is to understand the relationship between a molecule's three-dimensional structure and its biological activity. By identifying the bioactive conformation—the conformation that the molecule adopts when it binds to its target—we can design more potent and selective drugs.[23]
The conformational constraints imposed by the 1-carboxy-3-aminoazetidine scaffold can be exploited to favor the bioactive conformation. For example, incorporating these constrained amino acids into peptides can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.[7]
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the conformational properties of a series of 1-carboxy-3-aminoazetidine derivatives with their biological activity.[2][24][25][26][27] Descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and specific dihedral angles can be used to build predictive QSAR models.
Visualizing Conformational Analysis Workflows
Caption: Integrated workflow for the conformational analysis of 1-carboxy-3-aminoazetidines.
Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers of a 3-substituted azetidine.
Conclusion
The conformational analysis of 1-carboxy-3-aminoazetidines is a critical component of their application in drug discovery and development. The rigid, yet tunable, nature of the azetidine ring provides a powerful tool for controlling molecular shape and pre-organizing functional groups for optimal interaction with biological targets. A synergistic approach that combines high-resolution experimental techniques like NMR and X-ray crystallography with sophisticated computational methods such as DFT and MD simulations is essential for a comprehensive understanding of the conformational landscape of these valuable building blocks. The insights gained from such studies are instrumental in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC - PubMed Central. [Link]
- Method for crystallization of amino acids.
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PMC - NIH. [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [Link]
-
Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. ResearchGate. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
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Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
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An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central. [Link]
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Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. [Link]
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Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field. NIH. [Link]
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nmr-prove of configuration. Beilstein Journals. [Link]
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Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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NMR - Interpretation. Chemistry LibreTexts. [Link]
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Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. NIH. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
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Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]
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peptide nmr. [Link]
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Ab Initio Studies of Amino Acid Conformations. 1. The Conformers of Alanine, Serine, and Cysteine. ACS Publications. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. [Link]
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Ring puckering of azetidine: an electron diffraction study. RSC Publishing. [Link]
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Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. [Link]
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Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. PubMed. [Link]
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DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
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Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]
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Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]
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Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings. Magnetic Resonance. [Link]
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NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]
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Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. ResearchGate. [Link]
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How to interpret a NOESY NMR spectrum. YouTube. [Link]
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Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Methyl 3-Aminoazetidine-1-Carboxylate Derivatives
Abstract
The methyl 3-aminoazetidine-1-carboxylate scaffold represents a compelling starting point for the development of novel therapeutics. Its inherent structural rigidity, three-dimensional character, and synthetic tractability offer a unique opportunity to explore diverse chemical spaces and engage with a range of biological targets. This in-depth technical guide provides a comprehensive overview of potential therapeutic targets for derivatives of this scaffold, with a focus on neurodegenerative disorders, oncology, and inflammatory diseases. We will delve into the rationale behind target selection, explore relevant signaling pathways, and provide detailed, field-proven experimental protocols for target identification and validation, empowering researchers and drug development professionals to unlock the full therapeutic potential of this promising chemical series.
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and ability to project substituents into distinct vectors in three-dimensional space allow for precise and high-affinity interactions with biological targets. The this compound core, in particular, offers several advantages:
-
Defined Stereochemistry: The chiral center at the 3-position allows for stereospecific interactions, which can be crucial for target selectivity and reducing off-target effects.
-
Tunable Physicochemical Properties: The carboxylate and amino functionalities provide handles for chemical modification, enabling the optimization of solubility, permeability, and metabolic stability.
-
Scaffold Rigidity: The strained ring system reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinities.
These features make this compound derivatives attractive candidates for targeting a variety of protein classes, including enzymes and G-protein coupled receptors (GPCRs).
Potential Therapeutic Targets and Associated Pathways
Based on the known biological activities of structurally related azetidine-containing molecules, we have identified three primary therapeutic areas with high potential for derivatives of the this compound scaffold.
Neurodegenerative Disorders: Modulating Cholinergic and Histaminergic Pathways
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Modulating neurotransmitter systems is a key therapeutic strategy.
Rationale: A well-established treatment for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[1][2][3][4][5] By inhibiting these enzymes, the levels of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission and improving cognitive function.[3] The constrained nature of the azetidine ring can allow for precise positioning of functional groups to interact with the active site of cholinesterases.
Signaling Pathway:
Caption: Cholinesterase Inhibition Pathway.
Rationale: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine.[6][7] Antagonists of the H3 receptor can therefore increase the release of these neurotransmitters, offering a potential therapeutic approach for cognitive disorders.[6] The 3-aminoazetidine moiety has been incorporated into known H3 receptor antagonists, suggesting that derivatives of this compound could be designed to target this receptor.
Signaling Pathway:
Caption: Histamine H3 Receptor Antagonism.
Oncology: Targeting Microtubule Dynamics
The disruption of microtubule polymerization is a clinically validated strategy in cancer chemotherapy.[8][9][10][11][12]
Rationale: Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9][11] Several natural products and synthetic molecules that inhibit tubulin polymerization have been developed as anticancer drugs.[8][10] The rigid azetidine scaffold can be used to position aromatic and other functional groups in a manner that mimics the binding of known tubulin inhibitors, such as those that interact with the colchicine binding site.
Signaling Pathway:
Caption: Tubulin Polymerization Inhibition.
Inflammatory Diseases: Modulating Endocannabinoid Signaling
Chronic inflammation is a hallmark of numerous diseases. The endocannabinoid system plays a crucial role in regulating inflammation.
Rationale: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[13] Inhibition of MAGL leads to an increase in 2-AG levels, which can activate cannabinoid receptors (CB1 and CB2) and produce anti-inflammatory effects.[13][14] Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[13] Azetidine-based carbamates have been reported as potent and selective MAGL inhibitors, making this a highly promising target class for this compound derivatives.
Signaling Pathway:
Caption: Monoacylglycerol Lipase (MAGL) Inhibition.
Experimental Workflows for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug development. The following experimental workflows provide a robust framework for the deconvolution of targets for novel this compound derivatives.
Target Identification Workflow
Caption: Target Identification Workflow.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
This method is a powerful tool for isolating target proteins based on their affinity for an immobilized ligand.[15][16][17][18][19]
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Synthesize a derivative of the this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with the compound's biological activity.
-
Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Protein Extraction:
-
Prepare a cell lysate or tissue homogenate from a relevant biological source (e.g., cancer cell line, brain tissue).
-
Use a lysis buffer that maintains protein integrity and does not interfere with protein-ligand interactions.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Purification:
-
Incubate the protein extract with the ligand-immobilized beads to allow for binding of target proteins.
-
Include a control incubation with beads that have been treated with a mock immobilization procedure (without the ligand) to identify non-specific binders.
-
Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the ionic strength, or by competitive elution with an excess of the free ligand.
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Target Validation Workflow
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Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of 3-Aminoazetidine Scaffolds in Modern Peptide Synthesis
Introduction: Beyond Nature's Alphabet
In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled chemical diversity and biological specificity. However, natural peptides are often hindered by poor metabolic stability and limited conformational control. The field of peptidomimetics seeks to overcome these limitations by incorporating non-natural amino acids and scaffolds that impart novel structural and functional properties.
Among the most promising of these building blocks is the 3-aminoazetidine (3-AAz) core, derived from precursors like Methyl 3-aminoazetidine-1-carboxylate and its analogues. The strained, four-membered azetidine ring is not merely a spacer; it is a powerful conformational tool. Its incorporation into a peptide backbone introduces a rigid, predictable turn, enhances resistance to enzymatic degradation, and provides a unique handle for post-synthetic modifications.[1][2] This guide provides a comprehensive overview of the chemistry, strategic applications, and detailed protocols for leveraging 3-aminoazetidine building blocks in peptide synthesis, aimed at researchers pushing the boundaries of peptide design.
The 3-Aminoazetidine Building Block: Properties and Handling
The term "this compound" can refer to several related structures. For clarity in peptide synthesis, we will focus on the most common and synthetically useful derivatives. The core structure is a 3-aminoazetidine ring, which can be incorporated as either a constrained diamine linker or as a non-natural amino acid (azetidine-3-carboxylic acid). For standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the building block must be orthogonally protected.
A common precursor is tert-butyl 3-aminoazetidine-1-carboxylate, where the exocyclic amine is free and the ring nitrogen is protected with a Boc group.[3] For direct incorporation into a growing peptide chain via Fmoc-SPPS, a derivative such as Fmoc-3-amino(1-Boc-azetidinyl) would be utilized.
Table 1: Properties of Key 3-Aminoazetidine Building Blocks
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| tert-Butyl 3-aminoazetidine-1-carboxylate | Boc-protected ring nitrogen, free exocyclic amine | 193269-78-2 | C₈H₁₆N₂O₂ | 172.22 | Precursor for functionalization |
| Methyl 1-Boc-azetidine-3-carboxylate | Boc-protected ring nitrogen, methyl ester at C3 | 610791-05-4 | C₁₀H₁₇NO₄ | 215.25 | Amino acid analogue building block |
Handling & Storage: Azetidine derivatives are generally stable compounds. Store refrigerated (2-8°C) under an inert atmosphere. As with all amine-containing reagents, avoid prolonged exposure to air and moisture to prevent degradation and carbon dioxide absorption.
Core Application: A Solution to the Macrocyclization Challenge
The synthesis of small-to-medium-sized cyclic peptides (4-7 residues) is notoriously difficult due to the high entropic penalty of bringing the ends of a flexible linear precursor together.[1] The 3-aminoazetidine scaffold serves as a powerful "turn-inducing element" that pre-organizes the linear peptide into a conformation amenable to cyclization.[2][4] This geometric constraint significantly improves the efficiency and yield of macrocyclization reactions, opening access to chemical space that is otherwise difficult to obtain.[4]
Protocol: Final Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Boc group on the azetidine ring nitrogen. The azetidine ring itself is stable to these conditions. [1][2] Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). [5]* Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).
-
Reaction: Agitate the slurry at room temperature for 2-3 hours. The presence of multiple arginine residues or other complex side chains may require longer cleavage times. [5]4. Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether with stirring. A white precipitate (the crude peptide) should form.
-
Collection: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Collect the crude peptide by centrifugation or filtration.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Structural and Functional Consequences
The introduction of a 3-AAz unit imposes significant and predictable changes to the peptide's structure and function.
-
Conformational Rigidity: The azetidine ring locks the peptide backbone, reducing the number of accessible conformations. NMR studies have shown that it can induce a γ-type reverse turn, a tight structural motif. [6]This is in contrast to the more flexible glycine or the larger ring of proline.
-
Proteolytic Stability: The non-natural amide bond formed with the azetidine nitrogen is often resistant to cleavage by common proteases, significantly increasing the in-vivo half-life of the peptide therapeutic. [1][2]* Altered Polarity and H-Bonding: The ring nitrogen, once deprotected, can act as a hydrogen bond acceptor, influencing solubility and receptor interactions. [7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling to Azetidine Amine | 1. Steric hindrance of the azetidine ring. 2. Insufficient activation time or reagent equivalents. 3. Aggregation of peptide-resin. | 1. Increase coupling time to 4-6 hours or perform a second coupling. 2. Use a more potent coupling reagent like COMU. [8] 3. Add a chaotropic salt like LiCl to the coupling reaction or switch to a more polar solvent system. |
| Side Product Formation during Cleavage | 1. Inadequate scavenging of reactive cations. 2. Premature deprotection of other side chains. | 1. Ensure the cleavage cocktail is fresh and contains sufficient scavengers (e.g., TIS for Trp, EDT for Cys). [9] 2. Verify the orthogonality of all protecting groups used in the synthesis. |
| Low Yield in Macrocyclization | 1. Incorrect concentration for cyclization (intermolecular polymerization favored). 2. Inefficient activation for head-to-tail ligation. | 1. Perform the cyclization under high dilution conditions (typically 0.1-1 mM in DMF). 2. Use a low-racemization coupling reagent like DEPBT or T3P®. [4][10] |
Conclusion
This compound and its derivatives are more than just novelties; they are enabling tools for modern peptide chemistry. By providing a means to enforce specific conformations, enhance metabolic stability, and facilitate challenging syntheses like macrocyclization, these building blocks empower researchers to design and create peptides with superior therapeutic and material properties. The robust protocols outlined in this guide demonstrate that the incorporation of 3-aminoazetidine scaffolds is compatible with standard synthetic workflows, making this powerful technology accessible for a wide range of applications in drug discovery and beyond.
References
Sources
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- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. peptide.com [peptide.com]
- 6. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the N-acylation of Methyl 3-aminoazetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Acylated Azetidines in Medicinal Chemistry
The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart desirable pharmacokinetic and physicochemical properties to bioactive molecules.[1] As a four-membered saturated heterocycle, the azetidine ring possesses a unique conformational rigidity and a vectoral projection of its substituents in three-dimensional space that is distinct from more common five- and six-membered rings.[1][2] This structural feature makes it an attractive scaffold for exploring novel chemical space in the design of therapeutics.
Methyl 3-aminoazetidine-1-carboxylate, in particular, is a versatile building block. The presence of a primary amine at the 3-position offers a convenient handle for functionalization, while the methyl carboxylate at the 1-position provides a site for further modification or can be retained as a key pharmacophoric element. N-acylation of the 3-amino group is a fundamental transformation that allows for the introduction of a wide array of substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. N-acylated 3-aminoazetidines are key intermediates in the synthesis of various biologically active compounds, including antibacterial agents and tachykinin antagonists.[3]
This guide provides detailed protocols for the N-acylation of this compound, covering three common and reliable methods: acylation with acyl chlorides under Schotten-Baumann conditions, acylation with acid anhydrides, and amide bond formation using peptide coupling reagents. Each protocol is accompanied by an explanation of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Core Principles of N-Acylation
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate, with the expulsion of a leaving group, results in the formation of the desired amide bond. The choice of acylating agent and reaction conditions can significantly impact the efficiency and selectivity of this transformation.
Protocol 1: N-Acylation using Acyl Chlorides under Schotten-Baumann Conditions
This classic method is robust and widely applicable for a variety of acyl chlorides.[4][5] The Schotten-Baumann reaction conditions typically involve a two-phase system (an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4][5][6]
Causality and Experimental Choices
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles, making them suitable for acylating the relatively nucleophilic primary amine of the azetidine.
-
Base: An aqueous base, such as sodium hydroxide or potassium carbonate, is used to scavenge the HCl generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent System: A biphasic system, often dichloromethane (DCM) and water, is employed.[5] The starting materials and the product reside primarily in the organic phase, while the base remains in the aqueous phase, minimizing the hydrolysis of the acyl chloride.[4]
-
Temperature: The reaction is typically performed at a low temperature (0 °C) to control the exothermicity and minimize side reactions, such as the hydrolysis of the acyl chloride and potential ester hydrolysis.
Experimental Workflow Diagram
Caption: Workflow for N-acylation via Schotten-Baumann conditions.
Step-by-Step Protocol
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Cool the flask to 0 °C in an ice-water bath with vigorous stirring.
-
-
Acylation:
-
Slowly add the acyl chloride (1.1 eq) dropwise to the biphasic mixture over 10-15 minutes.
-
Continue to stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x volume of DCM) and saturated aqueous sodium chloride (brine) (1 x volume of DCM).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Protocol 2: N-Acylation using Acid Anhydrides
Acid anhydrides are less reactive than acyl chlorides, which can be advantageous for achieving higher selectivity and milder reaction conditions.[7] This protocol often employs an organic base as a catalyst and acid scavenger.
Causality and Experimental Choices
-
Acylating Agent: Acid anhydrides (e.g., acetic anhydride, propionic anhydride) are excellent acylating agents that produce a carboxylic acid byproduct, which is less corrosive than HCl.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added. It acts as a catalyst and neutralizes the carboxylic acid byproduct, driving the reaction forward. Pyridine can also be used as both a base and a solvent.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable to prevent hydrolysis of the anhydride.
-
Temperature: The reaction can often be run at room temperature, although cooling to 0 °C initially can help control any exothermicity, especially on a larger scale.
Reaction Mechanism Diagram
Sources
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- 2. researchgate.net [researchgate.net]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
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- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Methyl 3-aminoazetidine-1-carboxylate as a Versatile Scaffold for Potent and Selective Mcl-1 Inhibitors
Abstract
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various human cancers, where it plays a key role in tumorigenesis and resistance to therapy. The development of small molecules that inhibit Mcl-1 function is a highly pursued strategy in oncology drug discovery. This application note details the strategic use of methyl 3-aminoazetidine-1-carboxylate as a foundational building block for constructing potent and selective Mcl-1 inhibitors. We provide an in-depth rationale for its selection, detailed synthetic protocols, and methodologies for evaluating the resulting compounds, underscoring its value to researchers and drug development professionals in the field of cancer therapeutics.
Introduction: The Rationale for Targeting Mcl-1 and the Role of the Azetidine Scaffold
Mcl-1 is an essential regulator of apoptosis, or programmed cell death. It sequesters pro-apoptotic proteins like Bak and Bax, preventing them from initiating the mitochondrial apoptotic cascade. In many cancers, including multiple myeloma and non-small cell lung cancer, cancer cells hijack this mechanism, relying on high levels of Mcl-1 for their survival. Therefore, inhibiting Mcl-1 can restore the natural process of apoptosis in malignant cells, making it a compelling therapeutic target.
The development of Mcl-1 inhibitors has been challenging due to the shallow and dynamic nature of the BH3-binding groove on the Mcl-1 protein surface. Early inhibitors often suffered from poor selectivity, off-target toxicity, and unfavorable pharmacokinetic properties. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a successful approach to address these challenges.
This compound serves as an exemplary building block in this context. The strained, four-membered azetidine ring offers several distinct advantages:
-
Structural Rigidity and Vectorial Projection: The azetidine ring introduces conformational constraint, reducing the entropic penalty upon binding and allowing for precise, directional projection of substituents into key pockets of the Mcl-1 binding groove.
-
Improved Physicochemical Properties: As a "non-classical" bioisostere for other saturated heterocycles, the azetidine moiety can enhance aqueous solubility and metabolic stability, and modulate lipophilicity, which are critical for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Novel Chemical Space: It provides access to novel chemical matter, enabling the exploration of structure-activity relationships (SAR) that are inaccessible with more conventional scaffolds.
This note will focus on the practical application of this building block in the synthesis and evaluation of a specific class of Mcl-1 inhibitors.
Synthetic Strategy: From Building Block to Potent Inhibitor
The core synthetic strategy involves a multi-step sequence that leverages the dual functionality of this compound: the secondary amine for amide bond formation and the carboxylate for subsequent derivatization or as a stable protecting group. The following protocol outlines the synthesis of a representative Mcl-1 inhibitor scaffold.
Diagram: Synthetic Workflow
Caption: High-level overview of the synthetic route to Mcl-1 inhibitors.
Protocol 1: Synthesis of the Azetidine-Indole Core (Intermediate 1)
This protocol describes the crucial amide coupling step that joins the azetidine building block with a substituted indole, a common motif in potent Mcl-1 inhibitors.
Materials:
-
This compound hydrochloride
-
Indole-2-carbonyl chloride (or a similar activated carboxylic acid)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add TEA or DIPEA (2.2 eq) dropwise to the suspension. Stir for 10 minutes to liberate the free base. Causality Note: The excess base is crucial to neutralize the HCl salt and the HCl generated during the acylation.
-
In a separate flask, dissolve the indole-2-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold azetidine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Intermediate 1.
Protocol 2: Saponification and Final Amide Coupling (Steps 2 & 3)
This protocol details the conversion of the methyl ester to a carboxylic acid, followed by a second amide coupling to install the final pharmacophoric element.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Substituted amine (e.g., 4-chloro-1-naphthylamine)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Saponification: Dissolve Intermediate 1 (1.0 eq) in a mixture of THF:H₂O (e.g., 3:1 v/v). Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). Dry the combined organic layers over sodium sulfate and concentrate to yield the carboxylic acid (Intermediate 2), which is often used without further purification.
-
Final Coupling: Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.
-
Add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, ensuring a high yield of the desired amide.
-
Stir the reaction at room temperature for 4-12 hours until completion.
-
Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final Mcl-1 inhibitor.
Biological Evaluation: Assessing Potency and Selectivity
Once synthesized, the compounds must be evaluated for their ability to bind to Mcl-1 and induce apoptosis in cancer cells.
Diagram: Biological Evaluation Workflow
Caption: Workflow for the biological characterization of novel inhibitors.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic BH3-domain protein (e.g., Bim).
Materials:
-
Recombinant human Mcl-1 protein (GST-tagged)
-
Biotinylated Bim BH3 peptide
-
Terbium-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
Test compounds serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a master mix of Mcl-1 protein and anti-GST-Terbium antibody in assay buffer. Incubate for 1 hour at room temperature.
-
Prepare a master mix of biotinylated Bim peptide and Streptavidin-XL665. Incubate for 1 hour.
-
Dispense 0.2 µL of serially diluted test compounds into the 384-well plate.
-
Add 10 µL of the Mcl-1/antibody mix to each well.
-
Add 10 µL of the Bim/streptavidin mix to each well to initiate the binding reaction.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value. Trustworthiness Note: This ratiometric measurement corrects for well-to-well variations and compound interference, providing a robust and reliable readout of binding inhibition.
Data Presentation: Representative SAR Data
The data below illustrates a hypothetical structure-activity relationship for a series of inhibitors based on the azetidine scaffold, highlighting the impact of substitutions on potency and selectivity.
| Compound ID | R¹ Group (at Indole-5) | R² Group (Naphthyl) | Mcl-1 Ki (nM) | Bcl-xL Ki (nM) | Selectivity (Bcl-xL/Mcl-1) |
| AZ-01 | -H | 4-chloro | 150 | >10,000 | >66 |
| AZ-02 | -F | 4-chloro | 85 | >10,000 | >117 |
| AZ-03 | -Cl | 4-chloro | 22 | 8,500 | 386 |
| AZ-04 | -Cl | 4-bromo | 18 | 9,200 | 511 |
This is representative data for illustrative purposes.
Conclusion
This compound is a high-value building block for the modern medicinal chemist targeting Mcl-1. Its inherent structural and physicochemical properties facilitate the development of inhibitors with improved potency, selectivity, and drug-like characteristics. The synthetic and biological protocols provided herein offer a comprehensive guide for researchers aiming to leverage this scaffold in the discovery of next-generation cancer therapeutics.
References
-
Kotschy, A., Szlavik, Z., Murray, J., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. [Link]
-
Belmar, J., & Fesik, S. W. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Pharmacology & therapeutics, 145, 76–84. [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Azetidines in medicinal chemistry. In Medicinal chemistry: state of the art, challenges, and perspectives. Wiley-VCH. [Link]
Application Note: Strategic Incorporation of Methyl 3-aminoazetidine-1-carboxylate for Advanced PROTAC Linker Design
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract: This document provides a detailed guide on the application of Methyl 3-aminoazetidine-1-carboxylate as a strategic building block in the design of Proteolysis-Targeting Chimera (PROTAC) linkers. We explore the rationale for using rigid, three-dimensional scaffolds over traditional flexible linkers, highlighting the advantages in optimizing ternary complex formation and improving physicochemical properties. This note includes detailed protocols for the chemical synthesis and incorporation of this azetidine moiety into a PROTAC, along with methods for characterization and biological validation.
Introduction: The Pivotal Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] A PROTAC operates by simultaneously binding a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to induce poly-ubiquitination and subsequent degradation of the POI.[][4]
A PROTAC molecule consists of three key components: a warhead for the POI, a ligand for the E3 ligase, and a chemical linker connecting them.[1][4] While initial focus was often on the two ligands, it is now unequivocally established that the linker is not merely a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, influencing the stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[5][6][7]
Sources
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- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 3-aminoazetidine-1-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to bioactive molecules.[1][2] Methyl 3-aminoazetidine-1-carboxylate, a readily available building block, offers a unique platform for the synthesis of novel heterocyclic systems. The presence of a reactive primary amine on the strained four-membered ring allows for its incorporation into a variety of classical condensation reactions, leading to the formation of diverse azetidinyl-substituted heterocycles. These novel scaffolds are of significant interest in drug discovery as they combine the beneficial properties of the azetidine ring with the rich pharmacology of aromatic heterocycles like pyrazoles, pyridines, and pyrimidines.
This guide provides detailed, field-proven insights and protocols for the synthesis of novel pyrazole, dihydropyridine, and dihydropyrimidinone derivatives starting from this compound. While direct literature precedents for these specific transformations with this exact substrate are emerging, the protocols herein are grounded in well-established, classical named reactions and are presented as robust starting points for further exploration and optimization.
I. Synthesis of Azetidinyl-Pyrazoles via Knorr-Type Condensation
The Knorr pyrazole synthesis is a fundamental method for the construction of the pyrazole ring, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5][6][7] By adapting this reaction, the primary amino group of this compound can be envisioned to first undergo derivatization to a hydrazine, which then serves as the key intermediate for the cyclization.
Scientific Rationale
The proposed two-step sequence involves the conversion of the primary amine to a hydrazine, followed by a Knorr-type cyclization. The initial diazotization of the amine followed by reduction is a standard method to generate the hydrazine. The subsequent condensation with a β-dicarbonyl compound, such as acetylacetone, proceeds via the formation of a hydrazone intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of an acid catalyst is crucial for promoting both the initial condensation and the final dehydration step.
Experimental Workflow: Azetidinyl-Pyrazole Synthesis
Caption: Proposed two-step synthesis of azetidinyl-pyrazoles.
Protocol 1: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
Step 1: Preparation of Methyl 3-hydrazinylazetidine-1-carboxylate (Intermediate)
-
Diazotization: Dissolve this compound (1.0 eq) in 2 M HCl at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Basify the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate, which can be used in the next step without further purification.
Step 2: Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the crude Methyl 3-hydrazinylazetidine-1-carboxylate (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target pyrazole.
| Reagent/Parameter | Molar Ratio | Conditions | Expected Yield |
| This compound | 1.0 | - | - |
| Acetylacetone | 1.1 | Reflux in Ethanol | Moderate to Good |
| Acetic Acid (catalyst) | 0.1 | - | - |
II. Synthesis of Azetidinyl-Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines by condensing an aldehyde, two equivalents of a β-ketoester, and an amine source.[8][9][10][11][12] Utilizing this compound as the nitrogen donor offers a direct route to novel N-azetidinyl-1,4-dihydropyridine derivatives.
Scientific Rationale
This one-pot reaction proceeds through a cascade of interconnected equilibria.[8] The mechanism involves the initial formation of an enamine from the reaction of one equivalent of the β-ketoester with the 3-aminoazetidine. Concurrently, a Knoevenagel condensation occurs between the aldehyde and the second equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. A subsequent Michael addition between the enamine and the unsaturated carbonyl, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product. The reaction is typically performed in a protic solvent like ethanol and can be catalyzed by a small amount of acid.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: One-pot Hantzsch synthesis of N-azetidinyl-1,4-dihydropyridines.
Protocol 2: Synthesis of Diethyl 1-(1-(methoxycarbonyl)azetidin-3-yl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and benzaldehyde (1.0 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired dihydropyridine.
| Component | Molar Ratio | Role |
| This compound | 1.0 | Nitrogen source |
| Ethyl Acetoacetate | 2.0 | β-Dicarbonyl source |
| Benzaldehyde | 1.0 | Aldehyde component |
| Ethanol | - | Solvent |
III. Synthesis of Azetidinyl-Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is another powerful multi-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and a urea or thiourea.[13][14][15][16] By first converting the primary amine of this compound into a urea derivative, this building block can be incorporated into the Biginelli reaction to create novel azetidinyl-substituted dihydropyrimidinones.
Scientific Rationale
This proposed synthesis follows a two-step pathway. First, the 3-aminoazetidine is converted to the corresponding urea by reaction with an isocyanate. This urea derivative then serves as a key component in the Biginelli reaction. Under acidic catalysis (e.g., HCl or a Lewis acid), the reaction is believed to proceed through the initial formation of an N-acylimminium ion from the aldehyde and the azetidinyl urea. This is followed by nucleophilic attack by the enol of the β-ketoester and subsequent cyclization and dehydration to afford the dihydropyrimidinone ring system.
Experimental Workflow: Azetidinyl-Dihydropyrimidinone Synthesis
Caption: Proposed two-step synthesis of azetidinyl-dihydropyrimidinones.
Protocol 3: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1-(1-(methoxycarbonyl)azetidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Step 1: Synthesis of Methyl 3-ureidoazetidine-1-carboxylate (Intermediate)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetic acid and water.
-
Urea Formation: Add a solution of potassium isocyanate (1.2 eq) in water and heat the mixture gently.
-
Isolation: Cool the reaction mixture. The urea derivative may precipitate. Collect the solid by filtration. If no solid forms, concentrate the solution and purify by crystallization or chromatography.
Step 2: Biginelli Reaction
-
Reaction Setup: In a suitable solvent such as ethanol, combine the azetidinyl-urea intermediate (1.0 eq), ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of concentrated HCl.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature. The product may crystallize out of solution. Collect the solid by filtration and wash with cold ethanol. Alternatively, remove the solvent in vacuo and purify the residue by column chromatography.
| Component | Molar Ratio | Conditions | Expected Yield |
| Azetidinyl-Urea | 1.0 | Reflux in Ethanol | Moderate to Good |
| Ethyl Acetoacetate | 1.0 | - | - |
| Benzaldehyde | 1.0 | - | - |
| HCl (catalyst) | Catalytic | - | - |
Conclusion
This compound is a versatile and valuable building block for the construction of novel heterocyclic frameworks. The protocols outlined in this application note, based on the robust and well-understood Knorr, Hantzsch, and Biginelli reactions, provide clear and actionable pathways for synthesizing azetidinyl-substituted pyrazoles, dihydropyridines, and dihydropyrimidinones. These methodologies open the door to a vast chemical space of new molecular entities with significant potential for applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a foundation for further exploration, including the variation of dicarbonyl compounds and aldehydes to generate diverse compound libraries.
References
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Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
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Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
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Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Azetidines, Azetines, and Azetes. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-131). Elsevier. [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Pyridoquinolones containing azetidinones: synthesis and their biological evaluation. Medicinal Chemistry Research, 23(1), 1-12. [Link]
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]
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Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1-42. [Link]
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
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Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]
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Paal-Knorr Synthesis. (n.d.). MBB College. [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. (2025, August 5). ResearchGate. [Link]
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Knorr pyrazole synthesis. (n.d.). Slideshare. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. (2020, July 7). ResearchGate. [Link]
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]
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Convenient synthesis of trans-beta-amino carboxylic esters with an azetidine skeleton via rearrangement of beta,gamma-aziridino alpha-amino esters. (2007, October 11). PubMed. [Link]
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Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (n.d.). RSC Publishing. [Link]
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Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
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Amino Acids Catalyzed Biginelli Protocols. (n.d.). Asian Journal of Chemistry. [Link]
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Convenient Synthesis oftrans-β-Amino Carboxylic Esters with an Azetidine Skeleton via Rearrangement of β,γ-Aziridino α-amino Esters. (n.d.). Scilit. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. [Link]
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Azolyl Pyrimidines-synthesis and Antimicrobial Activity. (2022, February 4). Heterocyclic Letters. [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Brønsted acid catalysed enantioselective Biginelli reaction. (n.d.). IRIS-AperTO - UniTo. [Link]
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Carbonyl group-assisted 1,3-amine addition to α,β-unsaturated aldehydes. (n.d.). DR-NTU. [Link]
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Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. (n.d.). National Institutes of Health. [Link]
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Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (n.d.). Journal of Internal Medicine & Pharmacology (JIMP). [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health. [Link]
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β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. [Link]
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Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (n.d.). PubMed Central. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 18). Frontiers. [Link]
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The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via the Regitz Diazo Transfer and Tautomerism Study. (2021, September 6). National Institutes of Health. [Link]
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Application Note: Chiral Separation of Methyl 3-aminoazetidine-1-carboxylate Enantiomers
Introduction: The Criticality of Enantiomeric Purity in Azetidine Scaffolds
Methyl 3-aminoazetidine-1-carboxylate is a valuable chiral building block in modern drug discovery. The constrained azetidine ring system imparts unique conformational rigidity, which can enhance binding affinity and selectivity to biological targets. As with most chiral molecules, the individual enantiomers of this compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to accurately separate, quantify, and isolate these enantiomers is paramount for the development of safe and effective pharmaceuticals.[1][2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. We will explore the underlying principles of chiral recognition for this class of molecules and present detailed starting protocols for two powerful and complementary techniques: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to serve as a robust starting point for method development and validation.
Principles of Chiral Recognition for a Primary Amine Azetidine Derivative
The successful chiral separation of this compound hinges on the interactions between the analyte and a chiral stationary phase (CSP). The key functional groups on our target molecule available for chiral recognition are the primary amine, the carbamate group, and the azetidine ring itself. The choice of CSP and mobile phase is critical to exploit the subtle stereochemical differences between the two enantiomers.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly efficient technique for chiral separations, often offering advantages in speed and reduced solvent consumption compared to traditional HPLC.[4][] For primary amines like our target compound, crown ether-based CSPs are particularly well-suited.[4][6] The chiral recognition mechanism involves the "trapping" of the protonated primary amine within the chiral cavity of the crown ether, leading to differential retention of the enantiomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a workhorse for chiral analysis.[7] For underivatized amino compounds, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, offer excellent enantioselectivity.[8] These phases possess both ionic and hydrophobic regions, allowing for multiple interaction points with the analyte.[9] Polysaccharide-based CSPs are also a viable option, though they may require derivatization of the analyte or careful selection of mobile phase additives to achieve optimal separation.[7][10]
Experimental Workflow for Chiral Method Development
The following diagram outlines a logical workflow for the development of a chiral separation method for this compound.
Caption: A streamlined workflow for chiral separation method development.
Protocol 1: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is an excellent first-line approach for this analyte due to its primary amine functionality. Crown ether phases are known to provide high selectivity for such compounds.[4][6] An acidic additive in the mobile phase is crucial for protonating the amine, which is necessary for the interaction with the crown ether.[6]
Instrumentation and Columns
-
SFC System: An analytical SFC system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity II SFC).
-
Chiral Stationary Phase: Crownpak® CR-I (+) or CR-I (-), 150 x 3.0 mm, 5 µm. The use of both (+) and (-) columns can be beneficial for confirming elution order reversal.[6]
Reagents and Solvents
-
Carbon Dioxide (CO₂): SFC grade.
-
Co-solvent: HPLC or SFC grade Methanol.
-
Acidic Additive: Trifluoroacetic acid (TFA).
Detailed Protocol
-
Sample Preparation: Dissolve the racemic standard of this compound in Methanol to a final concentration of 1.0 mg/mL.
-
Mobile Phase Preparation: Prepare the modifier by adding 0.8% Trifluoroacetic acid (TFA) to Methanol (v/v).
-
Instrument Setup and Equilibration:
-
Install the Crownpak® CR-I (+) column.
-
Set the column temperature to 40 °C.
-
Set the back pressure to 150 bar.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 5% Methanol with 0.8% TFA) at a flow rate of 2.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 1-5 µL of the prepared sample.
-
Run a gradient from 5% to 40% of the co-solvent over 10 minutes.
-
Hold at 40% for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
Set UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs). A value of Rs > 1.5 indicates baseline separation.
-
If separation is not optimal, adjust the gradient slope, temperature, or flow rate.
-
Table 1: SFC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Crownpak® CR-I (+) | Specifically designed for primary amine separation.[4][6] |
| Mobile Phase | CO₂ / (Methanol + 0.8% TFA) | Acidic additive protonates the amine for interaction with the CSP.[6] |
| Gradient | 5-40% Co-solvent over 10 min | A good starting point to screen for elution. |
| Flow Rate | 2.0 mL/min | Typical for analytical SFC. |
| Back Pressure | 150 bar | Maintains the supercritical state of CO₂. |
| Temperature | 40 °C | Influences kinetics and selectivity. |
| Detection | UV at 210 nm | The carbamate group should provide UV absorbance. |
Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
For labs where SFC is not available, or as a complementary technique, HPLC with a macrocyclic glycopeptide or polysaccharide-based CSP is a robust alternative.[7][8] The following protocol uses a teicoplanin-based column, which is well-suited for underivatized amino compounds.[8]
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
Reagents and Solvents
-
Solvent A: HPLC grade Water with 0.1% Formic Acid.
-
Solvent B: HPLC grade Methanol with 0.1% Formic Acid.
Detailed Protocol
-
Sample Preparation: Dissolve the racemic standard of this compound in a 50:50 mixture of Water:Methanol to a final concentration of 1.0 mg/mL.
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described above. Ensure thorough mixing and degassing.
-
Instrument Setup and Equilibration:
-
Install the CHIROBIOTIC® T column.
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the prepared sample.
-
Run an isocratic elution with a mobile phase composition that provides good retention and separation (e.g., 70% A: 30% B). Screening different isocratic holds (e.g., 10%, 20%, 30%, 40% B) is recommended.
-
Set UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the retention factor (k'), selectivity (α), and resolution (Rs).
-
If resolution is insufficient, systematically vary the percentage of the organic modifier. For macrocyclic glycopeptide phases, retention can sometimes exhibit a "U-shaped" behavior with respect to the organic modifier concentration.[8]
-
Table 2: HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Astec® CHIROBIOTIC® T | Proven for underivatized amino acids and polar compounds.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides a polar environment and controls ionization. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic modifier to control retention. |
| Mode | Isocratic (start with 70% A: 30% B) | Simpler to start; adjust %B to optimize. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 25 °C | A good starting point; can be varied to affect selectivity. |
| Detection | UV at 210 nm | The carbamate group should provide UV absorbance. |
Troubleshooting and Further Optimization
-
Poor Resolution: If the initial conditions do not provide adequate separation, consider the following:
-
For SFC: Vary the co-solvent (e.g., try Ethanol), change the concentration or type of acidic additive (e.g., ethanesulfonic acid).[10]
-
For HPLC: Screen other CSPs (e.g., polysaccharide-based like Chiralpak® IA or ID), change the organic modifier (e.g., Acetonitrile), or adjust the mobile phase pH.[7]
-
-
Poor Peak Shape: Tailing peaks can often be improved by adjusting the concentration or type of mobile phase additive.[11] For basic compounds like this, an acidic additive is generally beneficial.
-
Elution Order: If preparative separation is the goal, reversing the elution order can be advantageous. This can sometimes be achieved by switching to a CSP with the opposite chirality (e.g., Crownpak® CR-I (+) to CR-I (-)) or by changing the mobile phase conditions.[6]
Conclusion
The chiral separation of this compound is readily achievable using modern chromatographic techniques. Both SFC on a crown ether-based CSP and HPLC on a macrocyclic glycopeptide-based CSP offer excellent starting points for method development. The protocols provided in this application note are based on established principles for the separation of primary amines and related structures, offering a high probability of success. As with any chromatographic method development, systematic optimization of the key parameters will be necessary to achieve robust and reliable results for routine analysis and quality control in a drug development setting.
References
- Vertex AI Search. (2023).
- YAKHAK HOEJI. (2021).
- Journal of the American Chemical Society. (n.d.).
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Journal of the American Chemical Society. (2025).
- ResearchGate. (2025).
- Journal of Chromatographic Science | Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- PubMed. (2008).
- Chromatography Today. (n.d.).
- Organic Letters - ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.).
- AVESIS. (n.d.).
- NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- BOC Sciences. (n.d.).
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- PMC - NIH. (n.d.).
- NIH. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed. (2004).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
Navigating the Synthesis of 3-Aminoazetidine-1-carboxylates: A Guide to Orthogonal Protecting Group Strategies
Introduction: The Rising Prominence of the 3-Aminoazetidine Scaffold
The 3-aminoazetidine moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving pharmacokinetic properties such as metabolic stability. The presence of two distinct nitrogen atoms—a secondary amine within the strained four-membered ring (endocyclic) and a primary amine attached to it (exocyclic)—presents a synthetic challenge that necessitates a sophisticated and well-orchestrated protecting group strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the orthogonal protection and selective deprotection of 3-aminoazetidine-1-carboxylates, enabling the controlled synthesis of complex molecules.
The Imperative of Orthogonal Protection
The successful functionalization of the two amine centers of a 3-aminoazetidine hinges on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct and non-interfering conditions. For instance, one amine can be protected with an acid-labile group while the other is masked with a group that is cleaved by hydrogenolysis. This allows for the selective unmasking and subsequent reaction of one amine without affecting the other, providing precise control over the synthetic route.
A common strategic approach involves protecting the less reactive endocyclic nitrogen (N-1) as a carbamate, often as part of the commercially available starting material, and then selectively protecting the more nucleophilic exocyclic amine (N-3). The choice of protecting groups is dictated by the overall synthetic plan, including the need for late-stage functionalization of a specific nitrogen atom.
Protecting the Endocyclic Azetidine Nitrogen (N-1)
The endocyclic nitrogen of 3-aminoazetidine is typically protected as a carbamate to modulate its reactivity and improve handling. The most common protecting group for this position is the tert-butoxycarbonyl (Boc) group.
tert-Butoxycarbonyl (Boc) Group
tert-Butyl 3-aminoazetidine-1-carboxylate is a commercially available and widely used starting material. The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions.
Protocol 1: Deprotection of N-1 Boc Group
This protocol describes the removal of the Boc group from the endocyclic nitrogen to liberate the secondary amine.
Reagents and Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in dichloromethane.
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected 3-aminoazetidine.
Protecting the Exocyclic 3-Amino Group (N-3)
The exocyclic primary amine is more nucleophilic than the endocyclic secondary amine and can be selectively protected using a variety of orthogonal protecting groups. The choice of protecting group for the N-3 position is crucial for the overall synthetic strategy.
Carboxybenzyl (Cbz) Group
The Cbz group is a robust protecting group that is stable to the acidic conditions used for Boc deprotection, making it an excellent orthogonal partner. It is typically removed by catalytic hydrogenolysis.
Protocol 2: N-3 Cbz Protection
This protocol details the selective protection of the exocyclic amine with a Cbz group.
Reagents and Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate or other suitable base
-
Dichloromethane (DCM) or a biphasic solvent system (e.g., DCM/water)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl 3-(Cbz-amino)azetidine-1-carboxylate by column chromatography if necessary.
Protocol 3: Selective N-3 Cbz Deprotection (Hydrogenolysis)
This protocol describes the removal of the Cbz group in the presence of an N-1 Boc group.
Reagents and Materials:
-
tert-Butyl 3-(Cbz-amino)azetidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl 3-(Cbz-amino)azetidine-1-carboxylate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or ~1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers another layer of orthogonality, as it is stable to both acidic (Boc deprotection) and hydrogenolytic (Cbz deprotection) conditions. It is selectively cleaved using a palladium(0) catalyst.
Protocol 4: N-3 Alloc Protection
Reagents and Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
Allyl chloroformate (Alloc-Cl)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.2 eq).
-
Slowly add allyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product, tert-butyl 3-(Alloc-amino)azetidine-1-carboxylate, by column chromatography.
Protocol 5: Selective N-3 Alloc Deprotection
Reagents and Materials:
-
tert-Butyl 3-(Alloc-amino)azetidine-1-carboxylate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane or other suitable scavenger (e.g., morpholine)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl 3-(Alloc-amino)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger, such as phenylsilane (2-3 eq).
-
Add the Pd(PPh₃)₄ catalyst (0.1-0.2 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography to obtain tert-butyl 3-aminoazetidine-1-carboxylate.
2-Nitrophenylsulfonyl (Nosyl) Group
The Nosyl (Ns) group is a highly useful protecting group that is stable to strongly acidic conditions and hydrogenolysis, providing orthogonality to both Boc and Cbz groups. It is readily cleaved under mild conditions using a thiol nucleophile.
Protocol 6: N-3 Nosyl Protection
Reagents and Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 eq).
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product, tert-butyl 3-(Ns-amino)azetidine-1-carboxylate, by recrystallization or column chromatography.
Protocol 7: Selective N-3 Nosyl Deprotection
Reagents and Materials:
-
tert-Butyl 3-(Ns-amino)azetidine-1-carboxylate
-
Thiophenol
-
Potassium carbonate or cesium carbonate
-
Acetonitrile or N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl 3-(Ns-amino)azetidine-1-carboxylate (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate or cesium carbonate (2-3 eq).
-
Add thiophenol (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting tert-butyl 3-aminoazetidine-1-carboxylate by column chromatography.
Orthogonal Protecting Group Strategies in Action
The true utility of these protecting groups is realized in multi-step syntheses where selective deprotection is required. For example, a common strategy is to use a Boc group on the N-1 position and a Cbz group on the N-3 position. The Cbz group can be removed via hydrogenolysis to allow for functionalization of the exocyclic amine, while the Boc group remains intact. Subsequently, the Boc group can be removed with acid to enable modification of the endocyclic nitrogen.
Table 1: Summary of Protecting Groups and their Orthogonality
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Cbz, Alloc, Nosyl |
| Carboxybenzyl | Cbz | Cbz-Cl | H₂/Pd/C | Boc, Alloc, Nosyl |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0), Scavenger | Boc, Cbz, Nosyl |
| 2-Nitrophenylsulfonyl | Nosyl | Ns-Cl | Thiol, Base | Boc, Cbz, Alloc |
Visualization of Orthogonal Strategies
The following diagrams illustrate the decision-making process for selecting a protecting group strategy and the workflow for selective deprotection.
Caption: Decision workflow for selecting an initial protecting group strategy.
Caption: Workflow for the selective deprotection of an N-1 Boc, N-3 Cbz protected 3-aminoazetidine.
Conclusion
The strategic implementation of orthogonal protecting groups is fundamental to the successful synthesis of complex molecules incorporating the 3-aminoazetidine scaffold. The judicious selection of protecting groups such as Boc, Cbz, Alloc, and Nosyl, based on their distinct cleavage conditions, allows for the precise and selective functionalization of both the endocyclic and exocyclic nitrogen atoms. The protocols and strategies outlined in this application note provide a robust framework for researchers to navigate the synthetic challenges associated with this valuable building block, thereby accelerating the discovery and development of novel therapeutics. The stability of the azetidine ring under the described deprotection conditions further underscores the utility of these methods in modern drug discovery.
References
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry
scale-up synthesis of Methyl 3-aminoazetidine-1-carboxylate hydrochloride
An Application Note for the Scale-Up Synthesis of Methyl 3-aminoazetidine-1-carboxylate Hydrochloride
Abstract
This document provides a comprehensive guide for the multi-gram to kilogram , a valuable building block in contemporary drug discovery. The azetidine scaffold is of significant interest due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process safety considerations, and critical quality attributes necessary for a robust and reproducible manufacturing process. The protocols described herein have been designed for scalability and incorporate in-process controls (IPCs) to ensure high yield and purity of the final product.
Introduction: The Strategic Value of the Azetidine Core
The four-membered azetidine ring is a "bioisostere" for various common functionalities in medicinal chemistry. Its strained ring system provides a unique three-dimensional geometry that can enhance binding affinity to biological targets.[1] The synthesis of densely functionalized azetidines, such as the title compound, provides medicinal chemists with versatile intermediates for library synthesis and lead optimization campaigns.[3] This application note details a reliable synthetic route starting from the commercially available 1-Boc-3-hydroxyazetidine, proceeding through a key azido intermediate, followed by reduction, deprotection, and final N-acylation.
Overall Synthetic Strategy
The selected synthetic pathway is a five-step process designed for scalability, avoiding chromatographic purification where possible and prioritizing the isolation of solid intermediates. The strategy hinges on robust and well-characterized chemical transformations.
Caption: High-level workflow for the synthesis of the target compound.
In-Depth Mechanistic Discussion and Process Rationale
Step 1: Activation of the Hydroxyl Group via Mesylation
The conversion of the hydroxyl group on 1-Boc-3-hydroxyazetidine into a better leaving group is paramount for the subsequent nucleophilic substitution. Mesylation is chosen over other methods (e.g., tosylation) due to the lower molecular weight of the mesyl group and the often crystalline nature of the resulting intermediate, which facilitates isolation and purification.
-
Causality: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is required to neutralize the HCl generated in situ, driving the reaction to completion. The choice of solvent (e.g., Dichloromethane - DCM) is critical; it must be inert to the reactants and capable of dissolving the starting material while often allowing the product or byproduct (triethylamine hydrochloride) to be easily separated.
Step 2: Nucleophilic Substitution with Sodium Azide
The introduction of the nitrogen functionality is achieved via an SN2 reaction with sodium azide. This step is a critical control point due to the potential hazards associated with azides.
-
Expertise & Trustworthiness: Sodium azide is a potent nucleophile, but it can react with acid to form the highly toxic and explosive hydrazoic acid (HN₃).[4] Therefore, the reaction must be conducted under strictly controlled, non-acidic conditions. The use of a polar aprotic solvent like Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation, enhancing the nucleophilicity of the azide anion. Temperature control is crucial to prevent runaway reactions and ensure selectivity.
Step 3: Reduction of the Azide to a Primary Amine
Catalytic hydrogenation is the method of choice for reducing the azide group on a large scale. It is a clean reaction, with nitrogen gas being the only byproduct, which simplifies downstream processing.
-
Authoritative Grounding: The use of palladium on carbon (Pd/C) as a catalyst is a well-established and highly efficient method for this transformation. The reaction is typically run under a positive pressure of hydrogen gas in a solvent like methanol or ethanol. The process must be monitored for the complete consumption of the starting material to avoid carrying the energetic azide intermediate into subsequent steps.
Step 4 & 5: Boc Deprotection and Selective N-Acylation
The final two steps are often telescoped or performed sequentially. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.
-
Causality: Introducing a strong acid, such as HCl in methanol or dioxane, protonates the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, liberating the azetidine nitrogen. This concurrently forms the hydrochloride salt of the 3-aminoazetidine. The subsequent selective acylation of the less-hindered ring nitrogen (a secondary amine) over the primary 3-amino group can be achieved by careful control of stoichiometry and pH. By adding a base to selectively free the ring nitrogen, methyl chloroformate can be introduced to form the desired carbamate.
Caption: Detailed reaction scheme showing key transformations.
Scale-Up Protocols & Methodologies
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped chemical laboratory or pilot plant. Appropriate personal protective equipment (PPE) must be worn at all times. All operations should be conducted behind a blast shield, particularly when working with azides.
Table 1: Reagent Summary
| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 142253-55-2 | Irritant |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 124-63-0 | Corrosive, Lachrymator |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Flammable, Corrosive |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Highly Toxic, Explosive |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | 7440-05-3 | Flammable Solid |
| Methyl Chloroformate | CH₃O₂CCl | 94.50 | 79-22-1 | Toxic, Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive Toxin |
Protocol 1: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with 1-Boc-3-hydroxyazetidine (1.00 kg, 5.77 mol) and Dichloromethane (DCM, 8 L).
-
Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.2 L, 8.66 mol, 1.5 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Mesylation: Prepare a solution of methanesulfonyl chloride (0.79 kg, 6.93 mol, 1.2 eq) in DCM (2 L). Add this solution to the reactor dropwise over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction for completion by TLC or HPLC (In-Process Control - IPC).
-
Work-up: Once complete, add 5 L of deionized water to the reactor. Stir for 15 minutes, then stop agitation and allow the layers to separate. Drain the lower organic layer.
-
Washes: Wash the organic layer sequentially with 1 M HCl (5 L), saturated NaHCO₃ solution (5 L), and brine (5 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the mesylate as a white to off-white solid.
-
Yield Expectation: 90-95%
-
Protocol 2: Synthesis of 1-Boc-3-azidoazetidine
SAFETY FIRST: This reaction generates a potentially energetic compound and must be handled with extreme care. Use appropriate shielding and ensure no heavy metals or strong acids are present.
-
Reactor Setup: Charge a 20 L reactor with the mesylate from the previous step (1.37 kg, 5.45 mol) and anhydrous DMF (8 L).
-
Azide Addition: Add sodium azide (0.53 kg, 8.18 mol, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Heating: Heat the reaction mixture to 65-70 °C and stir for 12-18 hours.
-
IPC: Monitor the reaction for completion by HPLC.
-
Quench & Extraction: Cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture into 20 L of ice-cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 8 L).
-
Washes: Combine the organic extracts and wash with brine (4 x 10 L) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. CAUTION: Do not distill to dryness. The resulting oil is the azido-intermediate.
-
Yield Expectation: 85-92%
-
Protocol 3: Synthesis of 1-Boc-3-aminoazetidine
-
Reactor Setup: Charge a hydrogenation vessel with the azido-intermediate (1.08 kg, 5.45 mol), methanol (10 L), and 10% Pd/C (50% wet, 100 g).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to 50 psi. Stir vigorously at room temperature.
-
IPC: Monitor the reaction by hydrogen uptake and HPLC analysis until all starting material is consumed.
-
Filtration: Carefully depressurize and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (2 L).
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield 1-Boc-3-aminoazetidine as an oil or low-melting solid.
-
Yield Expectation: 95-99%
-
Protocol 4: Synthesis of this compound Hydrochloride
-
Boc Deprotection: Dissolve the 1-Boc-3-aminoazetidine (0.94 kg, 5.45 mol) in methanol (5 L). Cool to 0-5 °C. Add a 4M solution of HCl in 1,4-dioxane (4.1 L, 16.35 mol, 3.0 eq) dropwise, maintaining the temperature below 15 °C. Stir at room temperature for 4 hours until deprotection is complete (IPC by HPLC). Concentrate under vacuum to obtain crude 3-aminoazetidine dihydrochloride as a solid.
-
N-Acylation: Suspend the crude dihydrochloride salt in DCM (10 L) and cool to 0-5 °C. Add triethylamine (2.28 L, 16.35 mol, 3.0 eq) dropwise.
-
Reagent Addition: Slowly add methyl chloroformate (0.46 L, 5.99 mol, 1.1 eq) dropwise, keeping the temperature below 10 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by HPLC.
-
Isolation: Upon completion, filter the mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.
-
Purification: Triturate the resulting residue with methyl tert-butyl ether (MTBE) or isopropanol to induce crystallization. Collect the solid by filtration, wash with cold MTBE, and dry in a vacuum oven at 40 °C.
-
Overall Yield Expectation (from 1-Boc-3-aminoazetidine): 70-80%
-
Final Product Quality Control
Table 2: Specifications for Final Product
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference ¹H NMR spectrum | ¹H NMR (400 MHz, D₂O) |
| Purity | ≥ 98.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Per ICH Q3C Guidelines | GC-HS |
References
-
Wessjohann, L. A., et al. (2003). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
McKenzie, L., et al. (2019). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Organic Process Research & Development. [Link]
-
Xu, J.X., et al. (2011). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Shi, L., et al. (2025). A Multicomponent Reaction to Access Functionalized Azetidine Derivatives. Chemical Communications. [Link]
- Almirante, N., et al. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S.
- Flynn, D. L., et al. (2000). Synthesis of azetidine derivatives.
Sources
Application Notes and Protocols: Strategic Integration of 3-Aminoazetidine-1-carboxylate Scaffolds in Solid-Phase Peptide Synthesis
Introduction: The Azetidine Scaffold as a Privileged Motif in Peptidomimetic Design
Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after building blocks in modern medicinal chemistry.[1][2][3] Their inherent ring strain and constrained geometry confer a unique three-dimensionality compared to more flexible acyclic or larger heterocyclic systems.[2] When incorporated into peptide backbones, the azetidine moiety acts as a potent conformational constraint, capable of inducing specific secondary structures such as β-turns.[4] This structural rigidity not only enhances binding affinity to biological targets but also improves metabolic stability by rendering the peptide more resistant to proteolytic degradation—a critical hurdle in peptide-based drug development.[5]
Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine ring, attesting to its capacity to optimize pharmacokinetic and pharmacodynamic properties.[1][2] In the context of solid-phase peptide synthesis (SPPS), orthogonally protected derivatives of 3-aminoazetidine-1-carboxylate serve as powerful tools for creating novel peptidomimetics with tailored functionalities. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of these building blocks into peptide sequences using standard Fmoc-based SPPS methodologies.
The Building Block: Understanding Orthogonal Protection
The successful integration of 3-aminoazetidine derivatives into SPPS hinges on a robust orthogonal protection strategy.[6] This ensures that specific protecting groups can be removed selectively without affecting others, allowing for precise control over the synthetic sequence. For our purposes, the key building block is a 3-aminoazetidine-1-carboxylate derivative where the two nitrogen atoms are differentially protected.
A prime example is Methyl 3-(Fmoc-amino)azetidine-1-carboxylate . However, for maximum synthetic versatility, the N1-position is often protected with a group that is stable to the piperidine used for Fmoc removal and the final trifluoroacetic acid (TFA) cleavage, but can be removed under specific, orthogonal conditions. This enables late-stage, on-resin functionalization of the azetidine nitrogen.[7][8]
-
N3-Amine Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the primary amine at the 3-position. It is readily cleaved by a mild base (typically 20% piperidine in DMF), allowing for sequential peptide chain elongation.[9]
-
N1-Carbamate Protection (Boc, Cbz, Alloc): The secondary amine at the 1-position is protected by a more robust carbamate. The choice of this group dictates the potential for post-synthesis modification.
-
Boc (tert-butyloxycarbonyl): Stable to piperidine but cleaved during the final acid-mediated resin cleavage. It is suitable when N1-functionalization is not required.
-
Cbz (Benzyloxycarbonyl): Stable to both piperidine and TFA. It can be removed orthogonally via hydrogenolysis, allowing for on-resin modification of the N1-nitrogen.[7]
-
Alloc (Allyloxycarbonyl): Also stable to piperidine and TFA. It is selectively removed using a palladium catalyst, providing another route for orthogonal functionalization.[9]
-
Table 1: N1-Protecting Groups for Orthogonal Synthesis Strategies
| Protecting Group | Structure | Deprotection Conditions | Orthogonal to Fmoc/tBu? | Use Case |
| Boc | -COOC(CH₃)₃ | Strong acid (e.g., TFA) | No (cleaved with peptide) | Standard synthesis, no N1-functionalization required. |
| Cbz | -COOCH₂C₆H₅ | H₂/Pd(C) | Yes | On-resin or solution-phase N1-functionalization.[7] |
| Alloc | -COOCH₂CH=CH₂ | Pd(PPh₃)₄, PhSiH₃ | Yes | On-resin or solution-phase N1-functionalization.[9] |
Core Protocols for SPPS Integration
The following protocols outline the standard Fmoc-based solid-phase synthesis of a peptide containing a 3-aminoazetidine-1-carboxylate moiety. These steps are designed for manual synthesis but are readily adaptable to automated synthesizers.
Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin
Rationale: 2-Chlorotrityl chloride (2-Cl-Trt) resin is highly acid-labile, allowing for the cleavage of the final peptide under mild conditions that preserve many acid-sensitive side-chain protecting groups and the final C-terminal acid functionality.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-protected amino acid (Fmoc-AA-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-Cl-Trt resin (1.0 g, 1.0 mmol) in the synthesis vessel. Add DCM (10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the DCM.
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-AA-OH (2.0 mmol, 2.0 eq) in DCM (8 mL). Add DIPEA (700 µL, 4.0 mmol, 4.0 eq) and mix gently.
-
Loading: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: To quench any unreacted chlorotrityl groups, add MeOH (2 mL) to the vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin.
Protocol 2: Incorporation of the Azetidine Building Block
Rationale: The coupling of sterically demanding building blocks like the azetidine derivative often requires a highly efficient coupling reagent. HATU is an aminium-based reagent that reacts rapidly and minimizes racemization, making it an excellent choice.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-amino-N-(Boc/Cbz)-azetidine-1-carboxylate (3.0 eq relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
DIPEA (6.0 eq)
-
DMF, peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with a second treatment of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-azetidine building block (3.0 eq) and HATU (2.9 eq) in DMF (8 mL).
-
Activation: Add DIPEA (6.0 eq) to the coupling solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[11] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
Table 2: Recommended Coupling Reagents for Azetidine Incorporation
| Reagent | Full Name | Class | Key Advantage |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very fast, low racemization, highly effective for hindered couplings.[10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Cost-effective and reliable standard reagent. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Byproducts are less hazardous than older phosphonium reagents like BOP.[12] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide | Good for minimizing racemization; Oxyma is a superior alternative to HOBt. |
Protocol 3: Final Cleavage and Global Deprotection
Rationale: A strong acid, typically TFA, is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[9] Scavengers are critical to quench the highly reactive carbocations generated during this process, preventing unwanted modification of sensitive residues like Tryptophan, Methionine, and Cysteine.[13] The azetidine ring has been shown to be stable to these standard cleavage conditions.[7][8]
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin
-
Cleavage Cocktail (Reagent B): TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[14]
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum for at least 1 hour.
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin through a sintered funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold excess of ice-cold diethyl ether while gently stirring. A white precipitate of the crude peptide should form.
-
Collection: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Washing and Drying: Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time. After the final wash, dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Advanced Application: On-Resin N-Functionalization
The true synthetic power of orthogonally protected azetidine building blocks is realized in late-stage functionalization. By choosing a protecting group like Cbz or Alloc for the N1-position, this site can be selectively deprotected on-resin, providing a handle for introducing diversity.
Protocol 4: On-Resin Alloc Deprotection and N-Acetylation
Rationale: The Alloc group is stable to both acidic and basic conditions used in standard Fmoc-SPPS but is selectively cleaved by a palladium(0) catalyst. This provides a free secondary amine on the azetidine ring that can be acylated, sulfonylated, or alkylated to generate a library of analogs from a common precursor.
Materials:
-
Peptide-resin containing an N1-Alloc protected azetidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)
-
Phenylsilane (PhSiH₃) (20 eq)
-
Anhydrous DCM
-
Acetic Anhydride (10 eq)
-
DIPEA (20 eq)
-
DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail: In a separate, foil-wrapped vial, prepare the deprotection solution: dissolve Pd(PPh₃)₄ (0.2 eq) and PhSiH₃ (20 eq) in anhydrous DCM. Caution: Perform in a fume hood under an inert atmosphere (N₂ or Ar).
-
Alloc Cleavage: Add the deprotection solution to the resin. Gently agitate the mixture at room temperature for 30 minutes. The resin may turn dark. Drain and repeat the treatment for another 30 minutes.
-
Washing: Wash the resin extensively to remove all traces of the catalyst and byproducts. A recommended sequence is DCM (5 x 10 mL), DMF (5 x 10 mL), 0.5% DIPEA in DMF (3 x 10 mL), and finally DCM (5 x 10 mL).
-
N-Acetylation: Prepare an acetylation solution of Acetic Anhydride (10 eq) and DIPEA (20 eq) in DMF. Add this solution to the resin and agitate for 1 hour.
-
Final Washing: Drain the acetylation solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin is now ready for final cleavage as described in Protocol 3 , which will yield the N1-acetylated azetidine-containing peptide.
Conclusion
The use of orthogonally protected 3-aminoazetidine-1-carboxylate building blocks represents a powerful and versatile strategy in solid-phase organic synthesis. It enables the creation of peptidomimetics with enhanced structural and metabolic properties. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to incorporate these valuable scaffolds into their synthetic workflows, paving the way for the discovery of next-generation therapeutics. The ability to perform late-stage functionalization on the azetidine nitrogen further expands the chemical space that can be explored, making this a truly enabling technology for medicinal chemistry.
References
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
- Smith, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
- Smith, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem.
- Möller, G. P., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.
- Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
- Aapptec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Smith, A. B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- Aapptec. Amino Acid Derivatives for Peptide Synthesis. Aapptec.
- Aapptec. Cleavage Cocktails; Reagent B. Aapptec.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Isidro-Llobet, A., et al. (2014). Solid-phase peptide synthesis. RSC Advances.
- Aapptec. Cleavage from HMPA Resin. Aapptec.
- Aapptec. Coupling Reagents. Aapptec.
- Fields, G. B. (2014). Boc and Fmoc solid phase peptide synthesis. Google Patents.
- Góngora-Benítez, M., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate. BenchChem.
- Merck Millipore. (2012). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Smith, J., et al. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.
- Rossi, D., et al. (2021). Synthesis of Orthogonally Protected Labionin. PubMed Central.
- Kuttan, A. (2009). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: An In-depth Technical Guide. BenchChem.
- El-Faham, A., et al. (2006). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Journal of Peptide Science.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for Methyl 3-aminoazetidine-1-carboxylate
Welcome to the technical support center for optimizing amide coupling reactions involving Methyl 3-aminoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating the unique challenges posed by this strained heterocyclic amine.
The azetidine ring, while a valuable motif in medicinal chemistry for its ability to impart favorable physicochemical properties, presents specific synthetic hurdles.[1][2] Its strained four-membered ring and the steric environment around the secondary amine can lead to sluggish reactions, low yields, and challenging purifications. This guide offers a structured approach to troubleshooting common issues and selecting optimal reaction conditions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common failures and unexpected outcomes encountered during the coupling of this compound.
Problem 1: Low or No Product Yield
This is the most frequent issue, often stemming from several underlying factors.
Potential Cause A: Inefficient Carboxylic Acid Activation
-
Scientific Rationale: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) to be susceptible to nucleophilic attack by the moderately reactive azetidine amine. If the coupling reagent is not potent enough, this activation step becomes the rate-limiting factor, leading to poor or no conversion.[3]
-
Solution:
-
Switch to a More Potent Coupling Reagent: For sterically hindered or less nucleophilic amines like azetidines, standard carbodiimide reagents like EDC (or DIC) with HOBt may be insufficient.[4] Uronium/aminium-based reagents are generally more effective.
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often the reagent of choice. It reacts rapidly and is highly effective for challenging couplings with minimal side reactions.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and slightly more cost-effective alternative to HATU, though sometimes less efficient for the most difficult cases.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[5][7]
-
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the this compound. This ensures the formation of the active ester intermediate prior to the introduction of the amine.[3][8]
-
Potential Cause B: Steric Hindrance
-
Scientific Rationale: The rigid, four-membered ring of the azetidine can sterically shield the nitrogen's lone pair, hindering its approach to the activated carboxylic acid. This effect is magnified if the carboxylic acid partner is also bulky.[3]
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor carefully for potential side product formation at higher temperatures.
-
Increase Reaction Time: Hindered couplings are often slow. Allow the reaction to proceed for an extended period (12-24 hours) and monitor progress by LC-MS or TLC.
-
Convert to an Acyl Fluoride: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can dramatically increase reactivity.[9]
-
Potential Cause C: Suboptimal Base Selection
-
Scientific Rationale: The base plays a dual role: it deprotonates the carboxylic acid (and the protonated amine starting material, if it's a salt) and neutralizes the acid byproduct generated during the reaction.[10] A base that is too bulky can hinder the reaction, while one that is too nucleophilic can compete with the desired amine.
-
Solution:
-
Use a Hindered, Non-Nucleophilic Base: The standard choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base). Its steric bulk prevents it from acting as a nucleophile, minimizing side reactions.[11]
-
Consider Alternatives: N-Methylmorpholine (NMM) is a slightly weaker, less hindered base that can be beneficial in cases where racemization is a concern.[4][12]
-
Stoichiometry: Use at least 2.0 equivalents of the base, especially if the amine starting material is a hydrochloride or TFA salt, to ensure complete neutralization.
-
Problem 2: Formation of Side Products
Unwanted peaks in your LC-MS or NMR can complicate purification and reduce yield.
Potential Cause A: Dimerization or Polymerization of the Carboxylic Acid
-
Scientific Rationale: If the activated carboxylic acid intermediate is stable and the amine is added too slowly or is not reactive enough, the intermediate can react with another molecule of the starting carboxylic acid to form an anhydride.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the carboxylic acid to ensure the activated intermediate is consumed quickly.
-
Reverse Addition: Add the pre-activated carboxylic acid solution dropwise to a solution of the azetidine and base.
-
Potential Cause B: Racemization (if the carboxylic acid is chiral)
-
Scientific Rationale: Over-activation or prolonged exposure to base can lead to the formation of an oxazolone intermediate, which can tautomerize and cause epimerization at the alpha-carbon of the chiral carboxylic acid.[4]
-
Solution:
-
Use Additives: Coupling reagents like HATU and HBTU are based on HOBt or HOAt analogues, which are known to suppress racemization.[13] For carbodiimide-based couplings (EDC), the addition of OxymaPure or HOBt is essential.[3]
-
Lower the Temperature: Running the reaction at 0 °C can significantly reduce the rate of racemization.[3]
-
Minimize Pre-activation Time: Do not let the carboxylic acid activation mixture stir for longer than necessary (typically 15-30 minutes is sufficient) before adding the amine.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for this substrate?
There is no single "best" reagent for all scenarios. However, HATU is widely regarded as the most robust and reliable starting point for coupling with this compound due to its high reactivity, which effectively overcomes the amine's steric hindrance and moderate nucleophilicity.[5][14]
Q2: What is the optimal solvent for this reaction?
Polar aprotic solvents are standard.
-
DMF (N,N-Dimethylformamide): Excellent solvating properties for most substrates and reagents. Ensure it is anhydrous.
-
DCM (Dichloromethane): A good choice, especially for reactions run at room temperature or below. It simplifies workup as it is more volatile than DMF.
-
Acetonitrile (MeCN): Can also be effective and may offer advantages in specific cases.[15]
The choice can be substrate-dependent; if solubility is an issue in DCM, DMF is the preferred alternative.[16]
Q3: How many equivalents of each reagent should I use?
A good starting point for optimization is as follows:
| Reagent | Equivalents (relative to limiting reagent) | Rationale |
| Carboxylic Acid | 1.0 | The limiting reagent. |
| This compound | 1.1 - 1.2 | A slight excess helps drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.2 | Ensures complete activation of the carboxylic acid. |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes acid byproducts and any amine salts. |
Q4: How can I effectively monitor the reaction's progress?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective technique. It allows you to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass.
-
TLC (Thin-Layer Chromatography): Can be used if the starting materials and product have sufficiently different Rf values. A simple co-spot (a lane with both starting material and the reaction mixture) can clearly show the consumption of the starting material.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for most coupling partners.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. The solution may change color.
-
Amine Addition: Add a solution of this compound (1.1 eq.) in a small amount of the reaction solvent.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS every 2-4 hours. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[17]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Concepts
General Mechanism of Amide Coupling
The diagram below illustrates the general pathway for amide bond formation using a uronium-based coupling reagent like HATU. The process involves the initial activation of the carboxylic acid to form a highly reactive acyl-oxy-iminium intermediate, which is then readily attacked by the amine.
Caption: General mechanism of HATU-mediated amide coupling.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your coupling reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). [Link]
-
ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. (2025-11-18). [Link]
-
ResearchGate. Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]
-
National Institutes of Health (NIH). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
ResearchGate. The effect of solvent on the reaction. [a] | Download Table. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. (2021-10-20). [Link]
-
National Institutes of Health (NIH). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. [Link]
-
Reddit. amide coupling help : r/Chempros. (2022-03-24). [Link]
-
National Institutes of Health (NIH). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Reddit. Choosing amide coupling agent : r/Chempros. (2023-03-20). [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. (2025-03-20). [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020-12-21). [Link]
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). [Link]
-
Royal Society of Chemistry. Efficient one-step amide formation using amino porphyrins. (2024-07-22). [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. (2020-12-22). [Link]
-
National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
National Institutes of Health (NIH). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024-03-19). [Link]
-
National Institutes of Health (NIH). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]
Sources
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- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of Methyl 3-Aminoazetidine-1-carboxylate
Welcome to the comprehensive technical support guide for the functionalization of Methyl 3-aminoazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this valuable building block. Due to the inherent ring strain of the azetidine core, this molecule exhibits unique reactivity that can lead to unexpected outcomes. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring in my compound prone to opening?
The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to cleavage under various conditions, particularly acidic or with certain nucleophiles.[1][2] This strain is a double-edged sword; it imparts conformational rigidity, a desirable trait in medicinal chemistry, but also introduces potential instability.[2] Acid-mediated ring-opening is a common side reaction, often initiated by protonation of the azetidine nitrogen, which increases its electrophilicity and facilitates nucleophilic attack.[2]
Q2: How stable is the N-Boc protecting group during functionalization?
The tert-butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions.[3] However, it is labile to acidic conditions. Care must be taken during reactions that generate acidic byproducts, such as acylation with acyl chlorides, or during aqueous workups with strong acids. Prolonged exposure to even mild acids can lead to premature deprotection.
Q3: Can I perform functionalization on the ester group of this compound?
While the primary focus of this guide is the functionalization of the 3-amino group, the methyl ester can also be modified. Saponification to the corresponding carboxylic acid can be achieved using standard basic conditions. However, the potential for ring-opening or other side reactions involving the azetidine should be considered, and reaction conditions should be carefully optimized.
Troubleshooting Guides for Common Functionalization Reactions
Acylation Reactions
Acylation of the 3-amino group is a fundamental transformation. However, several side reactions can occur.
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Strategy |
| Low or no product formation | - Steric hindrance: The azetidine ring and the Boc group can sterically hinder the approach of bulky acylating agents. - Insufficiently activated acylating agent: Less reactive anhydrides or carboxylic acids may require activation. | - Use a less sterically demanding acylating agent if possible. - Employ coupling agents like HATU or HOBt for carboxylic acids. - Increase reaction temperature cautiously, monitoring for decomposition. |
| Di-acylation of the amino group | - Excess acylating agent: Using a large excess of a highly reactive acylating agent can lead to the formation of an imide. | - Use a stoichiometric amount (1.0-1.2 equivalents) of the acylating agent. - Add the acylating agent slowly to the reaction mixture. |
| Ring-opening of the azetidine | - Acidic byproduct: Acylation with acyl chlorides generates HCl, which can catalyze ring-opening.[2] | - Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid. - Consider using an anhydride or performing the reaction under Schotten-Baumann conditions.[4] |
| Cleavage of the Boc group | - Acidic conditions: As mentioned, acidic byproducts or workup can remove the Boc protecting group. | - Ensure sufficient base is present to neutralize any generated acid. - Use a mild aqueous base (e.g., saturated NaHCO₃ solution) for the workup. |
Experimental Protocol: Mono-Acylation using Acyl Chloride
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Caption: General workflow for the acylation of this compound.
Alkylation Reactions
Direct alkylation of the 3-amino group can be challenging due to over-alkylation.
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Strategy |
| Mixture of mono- and di-alkylated products | - High reactivity of the mono-alkylated product: The mono-alkylated amine can be more nucleophilic than the starting material, leading to a second alkylation. | - Use a large excess of the amine starting material relative to the alkylating agent. - Consider reductive amination as a more selective alternative.[5] |
| Low reactivity | - Steric hindrance: Bulky alkylating agents may react slowly.[5] | - Increase the reaction temperature. - Use a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Ring-opening | - Formation of a quaternary ammonium salt: Intramolecular ring-opening can be triggered if the azetidine nitrogen acts as a nucleophile. | - This is less common when the azetidine nitrogen is protected with a Boc group. Ensure the protecting group remains intact. |
Reductive Amination: A More Controlled Approach
Reductive amination is often the preferred method for mono-alkylation as it avoids the issue of over-alkylation.[6]
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a mild acid catalyst like acetic acid can be beneficial, especially with ketones.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Caption: Decision pathway for choosing an alkylation method.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with aryl halides.
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Strategy |
| Low yield or no reaction | - Inappropriate ligand/catalyst system: The choice of palladium catalyst and phosphine ligand is crucial and substrate-dependent.[7] - Catalyst poisoning: Certain functional groups on the aryl halide can inhibit the catalyst. - Base incompatibility: The base must be strong enough to deprotonate the amine but not cause side reactions. | - Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[7] - Ensure high purity of reagents and solvents. - Test different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. |
| Side reactions with the ester group | - Harsh basic conditions: Strong bases like NaOt-Bu can potentially hydrolyze the methyl ester. | - Use a milder base like K₃PO₄ or Cs₂CO₃. - Keep reaction times to a minimum. |
| Homocoupling of the aryl halide | - Inefficient oxidative addition or reductive elimination. | - Optimize the ligand and reaction temperature. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify the product.[7]
Urea and Sulfonamide Formation
The 3-amino group can also be functionalized to form ureas and sulfonamides.
Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Strategy |
| Low yield in urea synthesis | - Decomposition of isocyanate: Isocyanates can be sensitive to moisture. - Low nucleophilicity of the amine: Steric hindrance may slow the reaction. | - Use anhydrous conditions. - If starting from an amine and a carbonyl source, ensure efficient in-situ generation of the isocyanate.[8] - A mild base can be used to increase the nucleophilicity of the azetidine amine. |
| Side reactions in sulfonylation | - Di-sulfonylation: Similar to di-acylation, this can occur with excess sulfonyl chloride. | - Use stoichiometric amounts of the sulfonyl chloride. - Slow addition of the sulfonyl chloride is recommended. |
| Difficult purification | - Polar nature of ureas and sulfonamides: These products can be challenging to purify by chromatography. | - Consider recrystallization as a purification method. - Use a more polar eluent system for column chromatography. |
Experimental Protocol: Urea Synthesis from Isocyanate
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture until completion (usually rapid, monitor by TLC or LC-MS).
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture and purify the crude product.[9]
References
-
Aitken, D. J., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1704. [Link]
-
Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. [Link]
-
Grygorenko, O. O., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2854-2866. [Link]
-
Hickey, J. L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400582. [Link]
-
Hickey, J. L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ChemRxiv. [Link]
-
Hogan, N. J., & Sarpong, R. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9308-9319. [Link]
-
Jiménez-Vázquez, H. A., et al. (2025). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Chemistry & Medicinal Chemistry, e202500521. [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1045. [Link]
-
Lebraud, H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599-1605. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (2024). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. [Link]
-
Organic Chemistry Portal. (2024). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Google Patents. (1999).
-
Hickey, J. L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Royal Society of Chemistry. (2019). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]
-
Zou, Q., Liu, F., & Hu, X. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]
-
Blackman, A. G., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. [Link]
-
Stradiotto, M., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 41(25), 7455-7470. [Link]
-
MDPI. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. [Link]
-
Witsil, D. R., & Taylor, M. T. (2006). A one-pot preparation of 1,3-disubstituted azetidines. Tetrahedron Letters, 47(23), 3899-3901. [Link]
-
MDPI. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. [Link]
-
Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(41), 4255-4258. [Link]
-
Helmchen, G., et al. (1998). Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. European Journal of Organic Chemistry, 1998(8), 1599-1609. [Link]
Sources
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stability of Methyl 3-aminoazetidine-1-carboxylate under acidic and basic conditions
Welcome to the technical support guide for Methyl 3-aminoazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven experiences to ensure the integrity of your research.
Stability of this compound under Acidic Conditions
This section addresses common questions and issues related to the handling and reaction of this compound in acidic environments. The molecule possesses two primary sites susceptible to acid-mediated degradation: the tert-butyloxycarbonyl (Boc) protecting group and the strained azetidine ring itself.
Frequently Asked Questions (FAQs) - Acidic Conditions
Question 1: I am observing the formation of a new, more polar compound during my reaction in an acidic medium. What is likely happening?
Answer: You are most likely observing the deprotection of the Boc group. The Boc group is designed to be labile under acidic conditions, and its removal is a common and often intended transformation.[1][2] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. The resulting free amine, this compound, is significantly more polar than the starting material.
Question 2: My reaction involves a strong acid like Trifluoroacetic Acid (TFA), and I'm seeing multiple degradation products by LC-MS, not just the deprotected amine. What could be the cause?
Answer: While Boc deprotection is the primary reaction, the strained four-membered azetidine ring is also susceptible to degradation under strong acidic conditions.[3][4][5] The ring strain makes the azetidine nitrogen susceptible to protonation, which can lead to an acid-mediated intramolecular ring-opening.[3][5] This can result in the formation of various byproducts. The rate and extent of this degradation are dependent on the acid concentration, temperature, and reaction time. A forced degradation study on a similar azetidine-containing molecule demonstrated that azetidine activation via an azetidinium ion is a key degradation mechanism.[6]
Question 3: Can I selectively remove the Boc group without degrading the azetidine ring?
Answer: Yes, achieving selectivity is possible by carefully controlling the reaction conditions. Using milder acidic conditions is key. For instance, using a 4M HCl solution in an aqueous or biphasic system at room temperature for a short duration (e.g., 2 hours) is often sufficient to cleave the Boc group while minimizing ring degradation.[1] It is crucial to monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing further degradation of the desired product.
Question 4: What analytical methods are best for monitoring the stability of this compound in acid?
Answer: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the preferred method. A reverse-phase C18 column is typically effective. This setup allows for the separation and quantification of the starting material, the deprotected product, and any ring-opened byproducts. Developing a stability-indicating method through forced degradation studies is highly recommended.[7][8]
Troubleshooting Guide - Acidic Conditions
| Issue | Potential Cause | Recommended Solution |
| Complete loss of starting material and desired product | Acid concentration is too high, or the reaction temperature/time is excessive, leading to rapid degradation of the azetidine ring.[3][5] | Reduce the acid concentration (e.g., switch from neat TFA to a 25% TFA solution in DCM).[1] Run the reaction at a lower temperature (e.g., 0 °C) and monitor frequently. |
| Incomplete Boc deprotection | The acidic conditions are too mild, or the reaction time is too short. | Increase the reaction time, slightly increase the temperature, or use a slightly stronger acid system. Ensure stoichiometric amounts of acid are used. |
| Formation of an unexpected, less polar byproduct | Alkylation of the substrate by the tert-butyl cation generated during Boc deprotection. This is more common with electron-rich aromatic substrates. | Add a scavenger, such as thiophenol or anisole, to the reaction mixture to trap the tert-butyl cation.[2] |
Acidic Degradation Pathway
The diagram below illustrates the two primary degradation pathways under acidic conditions: Boc deprotection and azetidine ring-opening.
Caption: Acid-catalyzed degradation pathways.
Stability of this compound under Basic Conditions
This section focuses on the stability of the molecule in the presence of bases. Generally, the core structure is more robust under basic conditions compared to acidic ones, but specific functionalities can still react.
Frequently Asked Questions (FAQs) - Basic Conditions
Question 1: Is the Boc protecting group stable to basic conditions?
Answer: Yes, the Boc group is generally stable towards most nucleophiles and bases.[2] This stability is a cornerstone of its use in orthogonal protection strategies, for instance, in combination with the base-labile Fmoc group. Therefore, you should not expect cleavage of the Boc group when treating this compound with common bases like NaOH, LiOH, or organic amines.
Question 2: I treated my compound with aqueous NaOH and observed a change in polarity and an increase in mass by LC-MS. What reaction occurred?
Answer: You have likely hydrolyzed the methyl ester to the corresponding carboxylic acid. This reaction, known as saponification, is a classic base-catalyzed hydrolysis of an ester. The resulting carboxylate salt is significantly more polar than the starting ester and will have a different mass and retention time.
Question 3: Is the azetidine ring stable under basic conditions?
Answer: The azetidine ring is generally stable under typical basic conditions used for reactions like ester hydrolysis. Unlike in acidic media, the nitrogen is not protonated and activated towards ring-opening. Therefore, degradation of the four-membered ring is not a common concern with basic treatment unless very harsh conditions (e.g., high temperatures, extremely strong bases) are employed.
Troubleshooting Guide - Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| No reaction observed during attempted ester hydrolysis | The base may not be strong enough, the temperature could be too low, or the reaction is being run in a non-aqueous solvent where the base has low solubility/reactivity. | Use a stronger base (e.g., LiOH instead of NaHCO₃). Increase the temperature (e.g., reflux). Ensure water is present as a co-solvent to facilitate hydrolysis. |
| Formation of multiple byproducts | The reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), potentially leading to side reactions or decomposition of the product. | Perform the hydrolysis at a lower temperature for a longer period. Monitor the reaction progress to determine the optimal reaction time. |
Basic Hydrolysis Pathway
The diagram below shows the expected saponification of the methyl ester under basic conditions.
Caption: Base-catalyzed hydrolysis (saponification).
Experimental Protocols & Data
For researchers planning to conduct their own stability assessments, the following protocols for forced degradation studies are provided as a starting point.[7][8][9]
Summary of Stability Data
| Condition | Functional Group | Expected Outcome | Primary Product(s) |
| Mild Acid (e.g., 4M HCl, RT, 2h) | Boc Group | Cleavage | This compound |
| Strong Acid (e.g., TFA, RT, >2h) | Boc Group & Azetidine Ring | Cleavage & Degradation | Deprotected amine, ring-opened byproducts |
| Aqueous Base (e.g., 1M NaOH, RT) | Methyl Ester | Hydrolysis | 3-(Boc-amino)azetidine-1-carboxylate |
| Aqueous Base (e.g., 1M NaOH, RT) | Boc Group & Azetidine Ring | Stable | No reaction |
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acidic Stress: In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1M HCl and 1 mL of 1M HCl.
-
Time Points: Place the vials in a controlled environment (e.g., 60 °C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 100 µL of 0.1M NaOH or 1M NaOH, respectively) to stop the degradation.
-
Analysis: Dilute the quenched sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
Basic Stress: In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1M NaOH and 1 mL of 1M NaOH.
-
Time Points: Follow the same time point procedure as in the acidic study.
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of acid (e.g., 100 µL of 0.1M HCl or 1M HCl, respectively).
-
Analysis: Dilute and analyze the samples by HPLC.
General Experimental Workflow
Caption: General workflow for stability testing.
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Deprotection of N-Boc group of aliphatic amines. ResearchGate. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. [Link]
-
Tert-Butyl 3-aminoazetidine-1-carboxylate. Pharmaffiliates. [Link]
-
Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journals. [Link]
-
Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
1-Methylazetidine-3-carboxylic acid. PubChem. [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. National Institutes of Health. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Purification Challenges of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique four-membered heterocyclic compounds. The inherent polarity and basicity of the azetidine ring, often compounded by other polar functional groups, can make purification a significant bottleneck in synthetic workflows.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the attainment of highly pure materials crucial for subsequent applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Issue 1: Poor or No Retention on Standard Reversed-Phase (C18) HPLC
Q: My polar azetidine derivative elutes in the void volume or shows very poor retention on my C18 column. What is causing this, and how can I fix it?
A: This is a classic problem when dealing with highly polar analytes like many azetidine derivatives.[3] Standard C18 columns have a nonpolar stationary phase and retain compounds primarily through hydrophobic interactions. Your polar azetidine has minimal affinity for this nonpolar surface and is swept off the column with the highly aqueous mobile phase, resulting in little to no separation from other polar impurities or the solvent front.
Potential Causes & Solutions:
-
Mismatched Polarity: The fundamental issue is the lack of interaction between your polar analyte and the nonpolar stationary phase.
-
Solution 1: Switch to a More Appropriate Chromatographic Mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution.[3][4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][5] A water-rich layer forms on the stationary phase, and your polar azetidine partitions into this layer, leading to retention. Elution is achieved by increasing the aqueous component of the mobile phase.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative to normal and reversed-phase HPLC, offering fast separations and reduced solvent consumption.[6][7] It can be highly effective for purifying polar compounds, sometimes with the addition of water as a mobile phase additive.[8]
-
-
Solution 2: Employ Specialized Reversed-Phase Columns.
-
"Aqueous C18" or Polar-Endcapped Columns: These columns are designed with modifications to prevent phase collapse in highly aqueous mobile phases and have chemistries that offer better retention for polar analytes.[3][9]
-
Polar-Copolymerized C18 Columns: These columns incorporate polar groups into the stationary phase, enhancing selectivity and resolution for polar compounds.[10]
-
Issue 2: Peak Tailing or Streaking on Silica Gel Chromatography
Q: When I run a flash column or TLC with my basic azetidine derivative on silica gel, I observe significant tailing or streaking. Why does this happen, and what can I do to improve the peak shape?
A: This is a common problem for basic nitrogen-containing heterocycles on standard silica gel.[11][12] The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). Your basic azetidine can undergo strong, non-ideal interactions (acid-base interactions) with these acidic sites, leading to a non-uniform elution front, which manifests as tailing or streaking.[12] In severe cases, this can lead to on-column degradation.[13]
Potential Causes & Solutions:
-
Strong Acid-Base Interactions: The basic nitrogen of the azetidine ring is interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Modify the Mobile Phase.
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[11][15] Basic alumina is generally preferred for strongly basic compounds.
-
Amine-Functionalized Silica: These columns have an amino-propyl-modified surface, which is basic and provides good peak shape for basic analytes.[4][14]
-
-
Solution 3: Employ Protecting Groups.
-
Temporarily protecting the basic azetidine nitrogen with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can significantly reduce its basicity and polarity, making it more amenable to standard silica gel chromatography.[3] These groups can be removed after purification.
-
Issue 3: On-Column Decomposition of the Azetidine Derivative
Q: I suspect my azetidine derivative is decomposing during purification, as I'm seeing new, unexpected peaks in my analytical fractions. How can I confirm this and prevent it?
A: Azetidines, being strained four-membered rings, can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or bases, or upon prolonged exposure to certain chromatographic media.[1] Some derivatives can also be thermally labile.[15] This on-column degradation can be a significant source of impurity generation.[16][17][18]
Potential Causes & Solutions:
-
Acid/Base Sensitivity: The strained ring may be susceptible to opening under acidic or basic conditions. Some azetidine derivatives have been shown to be unstable above pH 8.[19]
-
Solution: Use neutral purification conditions where possible. If using silica gel, consider deactivating it by adding a base like triethylamine to the eluent.[11] Alternatively, use a more inert stationary phase like neutral alumina.
-
-
Interaction with Stationary Phase: The active sites on silica or alumina can catalyze decomposition.[13]
-
Solution: Perform a stability test. Dissolve a small amount of your crude product in the intended eluent and add a small amount of the stationary phase (e.g., silica gel). Stir for a period mimicking the column run time, then analyze the solution by TLC or LC-MS to check for new impurities.[13][15] If decomposition is observed, switch to a different stationary phase.
-
-
Thermal Instability: Prolonged exposure to heat during solvent evaporation can cause degradation.
-
Solution: Concentrate fractions at low temperatures using a rotary evaporator with a chilled water bath. For highly sensitive compounds, consider lyophilization (freeze-drying) to remove solvents.[12]
-
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar azetidine derivative.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lcms.cz [lcms.cz]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-aminoazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-aminoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic hurdles, and this guide aims to provide both theoretical understanding and practical solutions to improve your yield and purity.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached through several routes. The most common strategies involve the functionalization of a pre-formed azetidine ring, typically starting from 1-Boc-3-azetidinone. Two primary pathways are highlighted in this guide:
-
Two-Step Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction and Aza-Michael Addition: This route offers good control and generally higher yields, proceeding through a stable intermediate.
-
Direct Synthesis via Reductive Amination: A more atom-economical, one-pot approach that can be faster but may present challenges in optimization and byproduct formation.
Below is a visual representation of these synthetic pathways:
Caption: Synthetic routes to this compound.
II. Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via HWE and Aza-Michael Addition
Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate
This step involves a Horner-Wadsworth-Emmons reaction to introduce the acetate moiety.
| Reagent | MW | Equivalents | Amount |
| 1-Boc-3-azetidinone | 171.21 g/mol | 1.0 | (e.g., 13.0 g, 76 mmol) |
| Methyl 2-(dimethoxyphosphoryl)acetate | 182.12 g/mol | 1.0 | (e.g., 13.8 g, 76 mmol) |
| Sodium Hydride (60% in mineral oil) | 40.00 g/mol | 1.03 | (e.g., 3.12 g, 78 mmol) |
| Dry Tetrahydrofuran (THF) | - | - | 300 mL |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil).
-
Add dry THF (250 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add neat methyl 2-(dimethoxyphosphoryl)acetate to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 1-Boc-3-azetidinone in dry THF (50 mL).
-
Add the solution of 1-Boc-3-azetidinone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of water (250 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield methyl (N-Boc-azetidin-3-ylidene)acetate as a colorless oil.[1]
Step 2: Aza-Michael Addition with Ammonia
This step introduces the amino group to the activated alkene.
| Reagent | MW | Equivalents | Amount |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 227.26 g/mol | 1.0 | (e.g., 10.0 g, 44 mmol) |
| Ammonia (7N solution in Methanol) | 17.03 g/mol | 10.0 | (e.g., 63 mL, 440 mmol) |
| Methanol | - | - | 100 mL |
Procedure:
-
In a sealed tube or a high-pressure reactor, dissolve methyl (N-Boc-azetidin-3-ylidene)acetate in methanol.
-
Add the 7N solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture to 60-70 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product.
Protocol 2: Direct Synthesis via Reductive Amination
This one-pot procedure directly converts the ketone to the amine.
| Reagent | MW | Equivalents | Amount |
| Methyl 1-Boc-3-oxoazetidine-1-carboxylate | 215.22 g/mol | 1.0 | (e.g., 10.0 g, 46.5 mmol) |
| Ammonia (7N solution in Methanol) | 17.03 g/mol | 10.0 | (e.g., 66.4 mL, 465 mmol) |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 g/mol | 1.5 | (e.g., 4.39 g, 69.8 mmol) |
| Methanol | - | - | 150 mL |
| Acetic Acid | - | - | to adjust pH to 6-7 |
Procedure:
-
Dissolve methyl 1-Boc-3-oxoazetidine-1-carboxylate in methanol in a round-bottom flask.
-
Add the 7N solution of ammonia in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, carefully dissolve sodium cyanoborohydride in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of 1M HCl at 0 °C until the gas evolution ceases.
-
Make the solution basic (pH 9-10) by the addition of 2M NaOH.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield in HWE Reaction | - Incomplete deprotonation of the phosphonate ester. - Moisture in the reaction. - Poor quality of NaH. | - Ensure all glassware is thoroughly flame-dried and the reaction is run under a strict inert atmosphere. - Use freshly opened, high-quality NaH. - Increase the reaction time for the deprotonation step. |
| Formation of Pyrrolidine Byproduct | - Ring expansion of the azetidine ring, which can be promoted by certain reaction conditions. | - Maintain low reaction temperatures during cyclization steps. - The use of a bulky N-protecting group like Boc can help minimize this side reaction. |
| Incomplete Reductive Amination | - Inefficient imine formation. - Deactivation of the reducing agent. - Steric hindrance. | - Ensure the pH is optimized for imine formation (typically 6-7). The use of a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine. - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more stable under slightly acidic conditions.[2] - Increase the reaction time or temperature moderately. |
| Reduction of the Ester Group | - Use of a strong, non-selective reducing agent. | - Avoid strong reducing agents like LiAlH₄. NaBH₃CN and NaBH(OAc)₃ are generally selective for the imine/iminium ion over the ester. |
| Difficulty in Product Purification | - High polarity of the final product. - Presence of unreacted starting materials or byproducts with similar polarity. | - For column chromatography, consider using a more polar eluent system, such as a gradient of methanol in dichloromethane with a small amount of triethylamine (0.1-1%) to prevent streaking on the silica gel. - Reverse-phase chromatography can be an effective alternative for purifying highly polar compounds.[3] - If the product is a solid, recrystallization from a suitable solvent system should be attempted. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the Boc protecting group commonly used in this synthesis?
The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. In azetidine chemistry, a bulky protecting group on the nitrogen can also help to stabilize the strained ring and prevent unwanted side reactions.
Q2: Can I use a different nitrogen source for the aza-Michael addition or reductive amination?
While ammonia is used to obtain the primary amine, other primary or secondary amines can be used to synthesize N-substituted derivatives. However, the reactivity of the amine will influence the reaction conditions required.
Q3: What are the key safety precautions to take during this synthesis?
-
Sodium Hydride (NaH): is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.
-
Sodium Cyanoborohydride (NaBH₃CN): is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a well-ventilated fume hood.
-
Azetidines: Many small heterocyclic compounds can be volatile and should be handled with appropriate personal protective equipment.
Q4: How can I confirm the identity and purity of my final product?
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for in the ¹H NMR of the target compound would be the azetidine ring protons, the methyl ester singlet, and the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
TLC/LC-MS: To assess the purity of the product and to monitor the progress of the reaction.
Q5: What are some common impurities to look out for?
-
Unreacted starting materials: 1-Boc-3-azetidinone or the intermediate from the HWE reaction.
-
Over-alkylation products: In the reductive amination, it is possible to form a secondary amine if the product amine reacts with another molecule of the starting ketone.
-
Ring-opened byproducts: Due to the strain of the azetidine ring, ring-opening can occur under harsh reaction conditions.
V. Visualization of Key Reaction Mechanisms
Horner-Wadsworth-Emmons Reaction
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Reductive Amination
Sources
Technical Support Center: Deprotection of Boc-Protected 3-Aminoazetidines
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Boc-protected 3-aminoazetidines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the specific challenges associated with this critical deprotection step. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.
The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional vector for molecular design while maintaining a low molecular weight.[1] However, its inherent ring strain (approx. 25.4 kcal/mol) presents a double-edged sword: it provides distinct conformational properties but also introduces potential stability issues, particularly during synthetic manipulations like deprotection.[1][2][3] This guide is structured to address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the deprotection of Boc-3-aminoazetidines.
Q1: My Boc deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?
A1: This is a frequent issue stemming from several factors.[4]
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acidolysis. If the acid is too weak or used in substoichiometric amounts, the reaction will not proceed to completion.
-
Low Temperature: While many deprotections run smoothly at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C) or extended reaction times.[4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction rates. Dichloromethane (DCM) is standard, but for certain substrates, using a protic solvent like methanol in combination with an acid source (e.g., HCl generated in situ from acetyl chloride) can be more effective.[5][6]
Troubleshooting Steps:
-
Increase Acid: Gradually increase the concentration of your acid (e.g., from 20% TFA in DCM to 50%).[4]
-
Elevate Temperature: Cautiously warm the reaction and monitor closely by TLC or LC-MS.
-
Change Reagent: Switch from TFA to a 4M solution of HCl in dioxane, which is often highly effective.[7][8]
Q2: I see a new mass in my LC-MS corresponding to my product +56 Da. What is it and how do I prevent it?
A2: This is a classic sign of tert-butylation . The acid-catalyzed mechanism generates a reactive tert-butyl cation intermediate.[9][10] This electrophile can be "trapped" by any nucleophile present in your reaction, including your starting material or product.
-
Mechanism: Boc-NR₂ + H⁺ → [Boc(H⁺)-NR₂] → R₂NH + CO₂ + [t-Bu]⁺
-
Common Targets: Electron-rich aromatic rings (like indole in tryptophan), thioethers (methionine), and free thiols (cysteine) are particularly susceptible.[10][11][12]
Mitigation Strategy: Use a Scavenger The most robust solution is to add a "scavenger" to your reaction. Scavengers are nucleophiles designed to trap the t-butyl cation more effectively than your substrate.[4][10]
| Scavenger | Target Functionality / Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose; reduces the cation. Highly effective. | 2.5 - 5% (v/v) |
| Thioanisole | Protects Met and Trp residues. | 2.5 - 5% (v/v) |
| Water | Traps the cation to form t-butanol. | 2.5 - 5% (v/v) |
| Anisole / Cresol | Traps the cation via electrophilic aromatic substitution. | 2.5 - 5% (v/v) |
Q3: My LC-MS analysis shows a clean, complete reaction, but my isolated yield is very low after an aqueous workup. Where is my product?
A3: The product, a deprotected 3-aminoazetidine, is a free amine. In the acidic reaction mixture, it exists as a salt (e.g., trifluoroacetate or hydrochloride salt). These salts are often highly polar and possess significant water solubility. During a standard aqueous basic workup (e.g., washing with NaHCO₃), you may be losing your product to the aqueous layer, even after neutralization.[13]
Solutions:
-
Avoid Aqueous Workup: The simplest method is to concentrate the reaction mixture to dryness on a rotary evaporator. The resulting amine salt can often be used directly in the next step without purification.[13]
-
Trituration/Precipitation: After concentration, dissolve the residue in a minimal amount of a polar solvent (like methanol) and precipitate the product by adding a non-polar solvent (like diethyl ether or MTBE).
-
Solid-Phase Extraction (SPE): For precious materials, use a strong cation exchange (SCX) cartridge. Load the crude reaction mixture, wash away neutral impurities with methanol, and then elute your protonated amine product with a basic solution (e.g., 2M ammonia in methanol).[8]
In-Depth Troubleshooting Guide
This section addresses more complex issues that require a deeper analysis of the substrate and reaction conditions.
Problem: Significant Product Decomposition and Unidentified Byproducts
-
Probable Cause: Azetidine Ring Instability The inherent strain of the azetidine ring makes it susceptible to acid-mediated decomposition pathways that are not observed in larger, less strained systems like pyrrolidines or piperidines.[1][14] Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring-opening. This is highly dependent on the substituents on the azetidine ring and the overall molecular structure.[1][15]
-
Diagnostic Approach & Solutions:
-
Re-evaluate Acidity: The first step is to reduce the harshness of the acidic conditions.
-
Lower Temperature: Perform the deprotection at 0 °C.
-
Reduce Acid Concentration: Use a more dilute acid solution (e.g., 10-20% TFA in DCM).
-
Switch Acids: 4M HCl in dioxane is often considered less harsh than neat or highly concentrated TFA solutions and can provide better outcomes for sensitive substrates.[7][16]
-
-
Consider Alternative Chemistries: If acid-mediated decomposition is unavoidable, a change in strategy is required.
-
Thermal Deprotection: In some cases, Boc groups can be removed by heating, often in a solvent like water or under continuous flow conditions, entirely avoiding acid.[17][18][19] However, this requires high temperatures (100-150 °C+) which may not be suitable for all substrates.[17][20]
-
Mild Lewis Acid or Reagent-Based Methods: For exceptionally delicate substrates, methods employing reagents like oxalyl chloride in methanol have been reported to cleave Boc groups under very mild, nearly neutral conditions.[5]
-
-
Workflow: Diagnosing Boc Deprotection Failures
Caption: A troubleshooting flowchart for Boc deprotection experiments.
Experimental Protocols
Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and robust method but can be too harsh for sensitive substrates.
-
Preparation: Dissolve the Boc-protected 3-aminoazetidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add Scavengers: Add triisopropylsilane (TIS, 0.2-0.5 eq, ~5% v/v) to the solution.
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v with DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Reactions are typically complete within 1-4 hours.[9]
-
Workup:
-
Method A (Direct Use): Concentrate the reaction mixture to dryness under reduced pressure. The resulting TFA salt is often a viscous oil or solid. Redissolve in a suitable solvent for the next step.
-
Method B (Neutralization): Concentrate the mixture, redissolve the residue in ethyl acetate, and transfer to a separatory funnel. Wash carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases.[21] Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Protocol 2: Milder Deprotection with 4M HCl in 1,4-Dioxane
This method is often better tolerated by acid-sensitive functional groups.[7]
-
Preparation: Place the Boc-protected 3-aminoazetidine (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (5-10 eq). Anhydrous conditions are recommended.
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.[8] Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[9]
-
Workup: Remove the solvent and excess HCl under reduced pressure. The resulting solid is the hydrochloride salt of the deprotected amine, which can be used directly or purified by trituration with diethyl ether to remove non-polar impurities.
Protocol 3: Alternative Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates with highly acid-labile groups where standard methods fail.[5] It is believed to proceed via the in situ generation of HCl.
-
Preparation: Dissolve the Boc-protected 3-aminoazetidine (1.0 eq) in anhydrous methanol (MeOH) to a concentration of ~0.2 M.
-
Reagent Addition: At room temperature, add oxalyl chloride (2-3 eq) dropwise to the stirring solution. A brief exotherm and sputtering may be observed.[5]
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
Method Selection Guide
Choosing the right protocol is critical for success. This decision tree can guide your choice based on your substrate's characteristics.
Caption: A decision guide for selecting the optimal deprotection method.
References
-
Singh, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Tetteh, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
-
Lupo, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
ACS Green Chemistry Institute. (n.d.). Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pathak, R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Tomáš, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. commonorganicchemistry.com. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. bozechem.com. [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
-
Collins, S. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork Research Profiles. [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]
-
Various Authors. (2020). How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit r/OrganicChemistry. [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Various Authors. (2014). Removal of Boc protecting group as workup?. Reddit r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection General Overview. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Singh, I., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.ucc.ie [research.ucc.ie]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical HPLC Method Development for Methyl 3-aminoazetidine-1-carboxylate
Welcome to the technical support center for the analytical HPLC method development of Methyl 3-aminoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. We will explore the unique challenges this molecule presents and offer robust solutions to achieve accurate and reproducible results.
Understanding the Analyte: this compound
This compound is a heterocyclic building block increasingly used in pharmaceutical synthesis. Its structure, featuring a strained azetidine ring, a secondary amine, and a carbamate group, presents a unique set of challenges for reversed-phase HPLC analysis.
The primary difficulty arises from the secondary amine, which is basic. This functional group can interact strongly with residual acidic silanol groups on the surface of standard silica-based HPLC columns, leading to significant peak tailing.[1][2] Furthermore, its relatively polar nature can result in poor retention on traditional C18 columns. Understanding these properties is the first step in developing a robust analytical method.
Table 1: Physicochemical Properties and Chromatographic Implications
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₉H₁₆N₂O₄ (Isomer with Boc-group) | Relatively small molecule. |
| Molecular Weight | ~216.24 g/mol (Isomer with Boc-group) | Influences diffusion and mass transfer. |
| Key Functional Groups | Secondary Amine, Carbamate, Methyl Ester | The basic amine is the primary source of peak tailing due to silanol interactions.[2] |
| Polarity | Polar | May exhibit poor retention on standard C18 columns with highly aqueous mobile phases. |
| UV Chromophore | Weak | Lacks a significant UV-absorbing chromophore, leading to low sensitivity with UV detectors. Detection may require low wavelengths (~200-215 nm) or alternative detectors. |
Initial Method Development Strategy
A systematic approach to method development is crucial for efficiency and success. The following workflow provides a logical starting point for analyzing this compound.
Caption: Figure 1. A systematic workflow for initial HPLC method development.
Experimental Protocol: Starting Conditions
-
Column Selection : Begin with a modern, high-purity silica, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). These columns have fewer accessible silanol groups, minimizing the primary cause of peak tailing for basic compounds.[3]
-
Mobile Phase :
-
Solvent A : 0.1% Formic Acid in Water.
-
Solvent B : 0.1% Acetonitrile with 0.1% Formic Acid.
-
Rationale: The low pH (~2.7) of the formic acid modifier serves two purposes: it protonates the analyte's secondary amine to a consistent charge state and suppresses the ionization of residual silanol groups, thereby reducing peak tailing.[1]
-
-
Gradient Elution : Start with a broad scouting gradient to determine the approximate elution conditions.
-
Time (min) | % B
-
---|---
-
0.0 | 5
-
15.0 | 95
-
17.0 | 95
-
17.1 | 5
-
20.0 | 5
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Maintaining a consistent temperature is vital for reproducible retention times.[3]
-
Detection :
-
Primary : UV/PDA detector at a low wavelength, such as 205 nm.
-
Secondary : If sensitivity is poor, consider an alternative like a Corona Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[4]
-
-
Injection Volume : 5 µL. Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing severely? A: Peak tailing is the most common issue for this type of compound.[2] It is almost always caused by the interaction of the basic secondary amine with acidic silanol groups on the silica surface of your HPLC column.[1] Refer to the troubleshooting section on "Poor Peak Shape" for detailed solutions.
Q2: I am seeing little to no retention on my C18 column. What should I do? A: This indicates the analyte is too polar for your current conditions. First, ensure your mobile phase contains a high percentage of the aqueous component (e.g., start your gradient at 1-5% organic). If retention is still poor, you may need to switch to a more suitable stationary phase, such as one with a polar-embedded group or consider Hydrophilic Interaction Chromatography (HILIC).
Q3: My retention times are drifting between injections. What is the cause? A: Retention time drift is typically caused by three factors: insufficient column equilibration time between gradient runs, changes in mobile phase composition (e.g., evaporation of the organic solvent), or temperature fluctuations.[3][5] Ensure at least 10 column volumes are used for re-equilibration and that your mobile phase is fresh and covered.[3]
Q4: What is the best way to improve the sensitivity of my method? A: Due to the lack of a strong chromophore, UV detection can be challenging. First, try lowering the detection wavelength to 200-215 nm, but be aware of potential baseline noise from solvent absorbance. If this is insufficient, the best approach is to use a universal detector like CAD, ELSD, or couple your HPLC to a mass spectrometer (LC-MS), which offers superior sensitivity and specificity.[4]
Q5: Can I use a phosphate buffer instead of formic acid? A: Yes, a phosphate buffer (e.g., 20 mM potassium phosphate) at a controlled pH (e.g., pH 2.5-3.0) is an excellent alternative to formic acid. Buffers provide more stable pH control, leading to more robust and reproducible retention times, which is especially important if your method needs to be validated. However, be mindful of buffer solubility in high concentrations of organic solvent to avoid precipitation and system blockage.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during method development. The cardinal rule of troubleshooting is to change only one parameter at a time .
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most anticipated issue with this analyte. It compromises resolution and leads to inaccurate integration and quantification.[6]
Caption: Figure 2. Decision tree for troubleshooting peak tailing.
Table 2: Solutions for Peak Tailing
| Solution | Detailed Protocol & Explanation | Pros & Cons |
| 1. Lower Mobile Phase pH | Adjust the mobile phase to pH < 3 using an additive like 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA). Mechanism: At low pH, the majority of acidic silanol groups (-Si-OH) are protonated and neutral, significantly reducing their capacity for strong ionic interactions with the protonated basic analyte.[1] | Pros: Simple, effective, and compatible with MS. Cons: TFA can be a strong ion-pairing agent that is difficult to flush from the column. |
| 2. Use a Competing Base | At a mid-range pH (e.g., pH 7 with a phosphate buffer), add a small, basic modifier like 0.1% Triethylamine (TEA). Mechanism: The competing base (TEA) has a higher affinity for the active silanol sites and effectively masks them from the analyte.[1] | Pros: Very effective at eliminating tailing. Cons: TEA is not volatile and suppresses MS signal. It can also be difficult to remove from the column. |
| 3. Increase Mobile Phase pH | Adjust the mobile phase to pH > 10 using an additive like ammonium hydroxide or a borate buffer. Mechanism: At high pH, the analyte's secondary amine is deprotonated and neutral, eliminating ionic interactions. This requires a pH-stable column (e.g., hybrid or polymer-based). | Pros: Can provide excellent peak shape. Cons: Can severely shorten the life of standard silica columns. Requires specialized, rugged columns. |
| 4. Change the Column | Switch to a column with a different stationary phase. Options: A modern, sterically-protected, or highly end-capped C18 column. Alternatively, a column with a polar-embedded group can shield silanols and offer different selectivity. | Pros: A permanent fix that doesn't require mobile phase modifiers. Cons: Involves purchasing new hardware. |
Problem 2: Irreproducible Retention Times & High System Pressure
These issues often point to problems with the HPLC system hardware or mobile phase preparation rather than the method chemistry itself.[6][7]
Table 3: Troubleshooting System & Retention Issues
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Gradual shift in retention time | 1. Change in mobile phase composition (evaporation).[3] 2. Column temperature fluctuation.[5] 3. Column aging/degradation. | 1. Prepare fresh mobile phase daily and keep reservoirs covered.[5] 2. Use a column oven for stable temperature control. 3. Flush the column or replace it if performance continues to decline. |
| Sudden or erratic retention time | 1. Air bubbles in the pump or detector.[7] 2. Leaking pump seals or fittings.[3] 3. Incorrect mobile phase mixing (for gradient systems). | 1. Degas mobile phases thoroughly and prime the system.[5][7] 2. Check for salt buildup on pump pistons and inspect all fittings for leaks. 3. Purge the proportioning valves and verify mixer performance. |
| System pressure is steadily increasing | 1. Clogged column inlet frit or in-line filter.[7] 2. Buffer precipitation in the mobile phase. 3. Particulate matter from unfiltered samples. | 1. Replace the in-line filter. If pressure remains high, reverse-flush the column (disconnect from detector first). 2. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient. 3. Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.[5] |
| System pressure is fluctuating wildly | 1. Air in the pump head. 2. Faulty check valves in the pump. 3. Leaks in the system. | 1. Prime each pump line individually to remove air. 2. Sonciate the check valves in isopropanol or replace them.[3] 3. Systematically check fittings from the pump to the detector. |
References
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Mastelf Technologies. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (n.d.). Volume 11, Issue 3. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography. Retrieved from [Link]
-
Stowers, S., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Al-Akayleh, F., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. International Journal of Analytical Chemistry. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. mastelf.com [mastelf.com]
storage and handling recommendations for Methyl 3-aminoazetidine-1-carboxylate
Technical Support Center: Methyl 3-aminoazetidine-1-carboxylate
Welcome to the technical support guide for this compound (CAS No. not uniformly available; structure inferred as 1-methoxycarbonyl-3-aminoazetidine). This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to ensure the integrity of your experiments and the longevity of this valuable building block.
The azetidine ring is a strained, four-membered heterocycle that imparts unique conformational constraints, making it a desirable scaffold in modern drug discovery. This compound, featuring a reactive primary amine at the 3-position and a protecting/modulating methyl carbamate at the 1-position, is a versatile intermediate. However, its strained ring and functional groups necessitate specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: I've just received my shipment of this compound. What is the first thing I should do?
A1: Proper receipt and initial handling are critical for the long-term stability of the reagent. The primary amine and the carbamate moiety can be sensitive to atmospheric conditions.
Workflow for Incoming Reagent:
Caption: Decision workflow upon receiving the compound.
-
Causality: Allowing the container to equilibrate to room temperature before opening is crucial. Opening a cold container can cause atmospheric moisture to condense inside, introducing water that can hydrolyze the ester or participate in side reactions with the amine.
Q2: What are the optimal long-term storage conditions for this reagent?
A2: Based on data from structurally similar azetidine derivatives, a multi-faceted approach to storage is recommended to prevent degradation.[1][2][3] The primary amine is susceptible to oxidation and reaction with atmospheric CO₂, while the strained ring can be sensitive to heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2][3] | Reduces the rate of potential decomposition pathways. While some analogs are stored at room temperature[4], refrigeration is a safer general practice. |
| Atmosphere | Under inert gas (Argon or Nitrogen)[1] | The primary amine can react with atmospheric CO₂ to form a carbamic acid salt, reducing its nucleophilicity and introducing impurities. |
| Light | Keep in a dark place (Amber vial)[1][2][4] | Protects against potential photolytic degradation pathways. |
| Container | Tightly closed container[1][5][6] | Prevents exposure to moisture and atmospheric gases. |
Q3: Is this compound hygroscopic?
A3: While specific data is not available, compounds with primary amines often exhibit some degree of hygroscopicity. Assume the compound is sensitive to moisture. Water contamination can lead to hydrolysis of the methyl carbamate or act as an unwanted nucleophile in your reactions, leading to byproduct formation and reduced yields. Always handle in a dry environment (e.g., glovebox or under a stream of inert gas) and store with a desiccant if possible.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Adherence to safety protocols is non-negotiable. Structurally related compounds are classified as skin, eye, and respiratory irritants.[5][6]
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6]
-
Workstation: Ensure that an eyewash station and safety shower are close to the workstation location.[5]
Q5: How do I choose the right solvent for my reaction?
A5: The compound's structure—containing a polar amine and a moderately polar carbamate—suggests solubility in a range of polar organic solvents.
Recommended Solvents:
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Alcohols: Methanol (MeOH), Ethanol (EtOH). Be aware that alcohols can act as nucleophiles under certain conditions (e.g., transesterification), so their use should be evaluated based on your reaction chemistry.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of the compound into a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL increments).
-
After each addition, gently vortex or sonicate the sample.
-
Observe for complete dissolution. This will give you an approximate solubility limit and help you avoid using an unnecessarily large volume of solvent in your full-scale reaction.
Troubleshooting Guide
Issue 1: My reaction yield is lower than expected or inconsistent between runs.
This is a common issue that can often be traced back to reagent integrity.
Caption: Troubleshooting logic for inconsistent experimental results.
-
Expertise & Causality: The primary amine is a good nucleophile but also a base. If it reacts with atmospheric CO₂, its nucleophilicity is quenched. Similarly, water contamination can hydrolyze your starting material or other sensitive reagents in the reaction mixture. Incomplete dissolution means the effective concentration of your reagent is lower than calculated, leading directly to lower yields.
Issue 2: The compound, which was a colorless/pale yellow liquid or solid, has developed a significant color.
A2: A change in color is a strong indicator of degradation. Primary amines, especially on strained rings, can be susceptible to oxidation, which often produces colored impurities.
-
Recommendation: Do not use the discolored reagent. The impurities formed may interfere with your reaction chemistry in unpredictable ways. It is more cost-effective and scientifically rigorous to discard the compromised batch and start with fresh material that has been stored and handled according to the recommended protocols.
Issue 3: The compound is difficult to dissolve in my chosen reaction solvent.
A3: If you are having trouble dissolving the compound in a solvent that is theoretically compatible:
-
Confirm Purity: First, ensure the material is what it claims to be. Impurities can drastically alter solubility.
-
Gentle Warming: Gently warm the mixture (e.g., to 40-50°C). Do not overheat, as this could accelerate degradation.
-
Sonication: Use an ultrasonic bath to aid dissolution. The cavitation energy can help break up solid particles and increase the rate of solvation.
-
Co-Solvent: Consider adding a small percentage of a stronger, compatible solvent (like DMF or DMSO) if your reaction chemistry allows.
References
-
CP Lab Safety. (n.d.). Methyl Azetidine-3-carboxylate Hydrochloride, 1 gram, Each. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Published September 27, 2017. [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-(4-bromobenzyl)azetidine-1-carboxylate. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved January 18, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved January 18, 2026, from [Link]
Sources
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- 2. 1-Boc-3-((Methylamino)methyl)azetidine | 1049730-81-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Mcl-1 Inhibitors Across Diverse Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis. Among its anti-apoptotic members, Myeloid Cell Leukemia 1 (Mcl-1) has emerged as a high-value target. Its overexpression is a common feature in a multitude of malignancies, contributing not only to tumorigenesis but also to resistance against conventional chemotherapies and even other targeted agents like the Bcl-2 inhibitor, venetoclax.
This guide provides a detailed comparison of the efficacy of prominent Mcl-1 inhibitors derived from distinct chemical scaffolds. By moving beyond a singular chemical class, we aim to provide a broader understanding of the structure-activity relationships and the diverse molecular strategies employed to drug this challenging protein-protein interaction target.
The Central Role of Mcl-1 in Apoptosis and Cancer
Mcl-1 is a key pro-survival protein that sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the caspase cascade that leads to cell death.[1] The transient and tightly regulated expression of Mcl-1 is crucial for the survival of healthy cells, particularly hematopoietic stem cells and lymphocytes.[2] However, in many cancers, the MCL1 gene is amplified, leading to sustained overexpression of the protein and a state of "apoptosis addiction" where cancer cells become critically dependent on Mcl-1 for their survival.[3] This makes targeted Mcl-1 inhibition a promising therapeutic strategy.
Below is a simplified representation of the Mcl-1 signaling pathway and the mechanism of its inhibition.
Caption: Mcl-1 signaling pathway and inhibitor action.
Comparative Efficacy of Mcl-1 Inhibitors
The development of potent and selective Mcl-1 inhibitors has been a significant challenge due to the shallow and dynamic nature of the BH3-binding groove. However, recent advances have led to the emergence of several clinical and late-stage preclinical candidates from diverse chemical classes. Here, we compare the efficacy of four prominent examples.
| Inhibitor | Chemical Scaffold | Target Binding Affinity (Ki/Kd) | Cellular Efficacy (IC50/EC50) | In Vivo Efficacy Highlights | Reference(s) |
| S63845/MIK665 | Thienopyrimidine | Ki < 1.2 nM; Kd = 0.19 nM | 4–233 nM in AML cell lines | Complete tumor regression in multiple myeloma (AMO1) xenografts at 25 mg/kg.[4] | [4][5] |
| AZD5991 | Macrocycle | IC50 < 0.0031 µM | 24 nM (MV4-11 AML); 33 nM (MOLP-8 MM) | Near-complete tumor regression in multiple myeloma xenografts after a single 100 mg/kg dose.[4][6] | [4][6] |
| AMG 176 | Macrocycle | Ki = 0.06 nM | 30-45% cell death at 100-300 nM in primary CLL cells. | 100% tumor growth inhibition and 97% regression in multiple myeloma xenografts at 60 mg/kg daily.[4][7] | [4][7] |
| VU661013 | Indole | Ki = 97 ± 30 pM | GI50 < 1 µM in several AML cell lines | Synergistic tumor regression in AML xenografts when combined with venetoclax.[4][8] | [4][8] |
Experimental Methodologies: A Guide to Assessing Mcl-1 Inhibitor Efficacy
The robust evaluation of Mcl-1 inhibitors necessitates a suite of well-controlled biochemical and cellular assays. Below are detailed protocols for key experiments commonly employed in the field.
Biochemical Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1 by assessing the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., BAK). The proximity-based TR-FRET signal decreases as the inhibitor displaces the labeled peptide.
Experimental Workflow:
Caption: Workflow for TR-FRET based Mcl-1 binding assay.
Detailed Protocol:
-
Plate Preparation: Dispense recombinant human Mcl-1 protein into a low-volume 384-well plate.
-
Ligand Addition: Add a fluorescently labeled peptide ligand (e.g., from BAK) to all wells.
-
Inhibitor Titration: Add the Mcl-1 inhibitor in a dose-response manner to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[9]
-
Detection: Add the TR-FRET detection reagents (e.g., terbium-labeled anti-His antibody for a His-tagged Mcl-1 and a dye-labeled acceptor).[9]
-
Measurement: Read the plate on a microplate reader capable of TR-FRET measurements, recording the emission at both the donor and acceptor wavelengths.[9][10]
-
Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50, from which the Ki can be calculated.
Cellular Potency: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with inhibitor-induced cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Mcl-1 dependent NCI-H929 multiple myeloma cells) in a 96-well or 384-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[11][12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to produce a luminescent signal, which is directly proportional to caspase activity.
Detailed Protocol:
-
Cell Treatment: Seed and treat cells with the Mcl-1 inhibitor as described for the cell viability assay, typically for a shorter duration (e.g., 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well in a volume equal to the cell culture medium.[13]
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours and then measure the luminescence.
-
Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
In Vivo Efficacy Assessment: Xenograft Models
Principle: To evaluate the anti-tumor activity of Mcl-1 inhibitors in a living organism, human cancer cell lines are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored over time.
Experimental Workflow:
Caption: General workflow for in vivo efficacy studies using xenograft models.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MOLP-8 multiple myeloma cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor via an appropriate route (e.g., intravenous or oral) at various doses and schedules. The control group receives the vehicle.[4]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (defined by tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as immunoblotting for apoptotic markers (e.g., cleaved caspase-3).[4]
Conclusion and Future Directions
The development of Mcl-1 inhibitors has progressed significantly, with several potent and selective compounds from diverse chemical scaffolds demonstrating promising preclinical and clinical activity. The thienopyrimidine, macrocyclic, and indole-based inhibitors highlighted in this guide each exhibit unique profiles in terms of binding affinity, cellular potency, and in vivo efficacy.
The choice of a particular inhibitor for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile. The experimental methodologies detailed herein provide a robust framework for such evaluations. As our understanding of the nuances of Mcl-1 biology and the structural requirements for its inhibition continues to grow, we can anticipate the emergence of even more effective and safer Mcl-1 targeted therapies for a wide range of cancers.
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A Comparative Guide to the Analytical Validation of Methyl 3-aminoazetidine-1-carboxylate Purity
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-aminoazetidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug substance, making robust and reliable analytical validation imperative.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
The Criticality of Purity for this compound
This compound is a small, polar molecule containing a reactive primary amine and a carbamate group. Its synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even at trace levels, can have significant consequences, potentially leading to the formation of toxic by-products in subsequent synthetic steps or compromising the stability of the API. Therefore, a thoroughly validated analytical method is essential to ensure the quality and consistency of this critical intermediate.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, its polar nature and potential for thermal lability present unique analytical challenges.
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity | Separation based on volatility | Quantitative analysis based on nuclear spin properties |
| Selectivity | Good, tunable with column and mobile phase | Excellent for volatile impurities | Excellent, based on unique chemical shifts |
| Sensitivity | Moderate to high (ng range) | High (pg range) | Moderate (µg to mg range) |
| Quantitation | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute or relative (can be a primary method) |
| Sample Throughput | High | High | Moderate |
| Destructive | Yes | Yes | No |
| Impurity Identification | Limited (requires MS coupling) | Limited (requires MS coupling) | Good for structural elucidation of major impurities |
In-Depth Technical Comparison & Experimental Insights
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality of Experimental Choices: Due to the polar nature of this compound, reversed-phase HPLC can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents are often necessary to achieve adequate retention and separation from polar impurities.[1] Derivatization with a UV-active agent can enhance sensitivity and selectivity, especially for impurities lacking a chromophore.[2]
Trustworthiness through Self-Validation: A robust HPLC method will include a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. The validation will rigorously assess specificity by analyzing a placebo and spiked samples to demonstrate that no interference occurs from excipients or potential impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Experimental Choices: Gas chromatography is an excellent choice for analyzing volatile and thermally stable compounds. For amines, which can exhibit poor peak shape due to their basicity, specialized columns with basic deactivation are crucial to prevent tailing and ensure accurate quantification.[3] Derivatization to a less polar and more volatile derivative can also be employed to improve chromatographic performance.
Trustworthiness through Self-Validation: The validation of a GC method for this analyte would involve demonstrating linearity over a defined concentration range and proving its precision through repeatability and intermediate precision studies. Robustness testing would challenge the method by introducing small, deliberate variations in parameters like inlet temperature and flow rate to ensure its reliability in routine use.
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality of Experimental Choices: qNMR is a powerful, non-destructive technique that provides both qualitative and quantitative information.[4] It is considered a primary ratio method, meaning it can provide an accurate purity value without the need for a specific reference standard of the analyte, instead relying on a certified internal standard.[5][6] This is particularly advantageous for novel compounds where a highly pure reference standard may not be available.
Trustworthiness through Self-Validation: The accuracy of qNMR is highly dependent on proper experimental setup, including the selection of an appropriate internal standard that has non-overlapping signals with the analyte, a long relaxation delay (D1) to ensure complete relaxation of all nuclei, and careful data processing. The validation of a qNMR method involves demonstrating its accuracy by comparing the results to a well-characterized reference material, if available, and assessing its precision.
Visualizing the Validation Workflow
A comprehensive analytical method validation process ensures that the chosen method is fit for its intended purpose. The following workflow illustrates the key stages involved.
Caption: A typical workflow for analytical method validation, from development to implementation.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the validation parameters for the three techniques, based on their inherent capabilities for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-FID | qNMR |
| Specificity | High (with appropriate column and mobile phase) | Very High (excellent separation of volatile compounds) | Excellent (based on unique chemical shifts) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 1.0% | < 0.5% |
| LOD | ~0.01% | ~0.005% | ~0.1% |
| LOQ | ~0.03% | ~0.015% | ~0.3% |
| Robustness | Moderate (sensitive to mobile phase pH and composition) | High (less sensitive to minor changes) | Very High (inherently robust) |
Experimental Protocols
HPLC-UV Method for Purity Determination
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: HILIC column, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Validation:
-
Perform system suitability tests (e.g., tailing factor, theoretical plates).
-
Validate according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
-
GC-FID Method for Purity Determination
-
Chromatographic System:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless inlet, and autosampler.
-
Column: Capillary column with a stationary phase suitable for amines (e.g., DB-5amine), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Validation:
-
Conduct system suitability checks.
-
Validate the method as per ICH Q2(R1) guidelines.[7]
-
qNMR Method for Purity Determination
-
NMR Spectrometer:
-
400 MHz (or higher) NMR spectrometer.
-
-
Internal Standard:
-
Maleic acid (certified reference material).
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition:
-
Acquire a proton NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
-
Validation:
-
Validate for specificity, linearity, accuracy, and precision.
-
Decision-Making for Method Selection
The choice of the primary analytical method for purity determination will depend on the stage of drug development and the specific analytical needs.
Caption: A decision tree to guide the selection of the most appropriate analytical technique.
Conclusion
The analytical validation of this compound purity is a critical undertaking that demands a thoughtful and scientifically sound approach. While HPLC-UV offers a versatile and robust solution for routine quality control, GC-FID provides superior sensitivity for volatile impurities. qNMR stands out as a powerful primary method for absolute quantification, especially in the absence of a highly pure reference standard.
By understanding the principles, strengths, and limitations of each technique, and by implementing rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Methyl-Jasmonate Functions as a Molecular Switch Promoting Cross-Talk between Pathways for the Biosynthesis of Isoprenoid Backbones Used to Modify Proteins in Plants. PMC. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Azetidine Derivatives Using NMR and Mass Spectrometry
Introduction: The Imperative for Rigorous Validation in Azetidine Chemistry
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational constraints and role as a versatile building block have led to its incorporation into numerous clinical candidates and marketed drugs.[2][3] However, the very features that make azetidines attractive—ring strain and inherent reactivity—also necessitate an uncompromising approach to their structural validation. Ambiguities in structure, purity, or stability can lead to flawed structure-activity relationship (SAR) interpretations, wasted resources, and potential safety concerns.
This guide provides a comprehensive framework for the robust validation of novel azetidine derivatives, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, this workflow ensures that the data from each technique corroborates the other, leading to an unimpeachable structural assignment. We will move beyond simple data reporting to explore the causality behind experimental choices, empowering researchers to not only generate high-quality data but also to interpret it with confidence. This process is aligned with the principles outlined in the ICH Q2(R2) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate fitness for the intended purpose.[4][5]
The Integrated Validation Workflow
The structural confirmation of a novel chemical entity is not a linear process but an integrated, cyclical workflow where data from orthogonal techniques are used to build a cohesive and validated structural hypothesis.
Caption: High-level workflow for novel azetidine derivative validation.
Part 1: Unraveling the Skeleton with NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for small organic molecules, providing unparalleled insight into the bonding framework, stereochemistry, and purity of a compound.[6][7]
The First Pass: 1D NMR (¹H and ¹³C)
One-dimensional NMR is the initial and most crucial step in the validation process. It provides a fundamental census of the protons and carbons within the molecule and an initial assessment of purity.
¹H NMR: The Proton Blueprint
The ¹H NMR spectrum gives a wealth of information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).
-
Causality: For azetidines, the protons on the strained four-membered ring often appear in a characteristic region. For example, in N-Boc protected 3-substituted azetidines, the ring CH₂ protons can appear as triplets around 4.0-4.3 ppm.[8] The exact chemical shifts are highly sensitive to the nature and stereochemistry of substituents, providing a rich dataset for analysis.[9]
-
Trustworthiness: The integration of proton signals, when compared against a certified internal standard (quantitative NMR or qNMR), provides a highly accurate and direct measure of compound purity, a method recognized by pharmacopeias.[10][11]
¹³C NMR: The Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and their respective types (e.g., C, CH, CH₂, CH₃).
-
Causality: The carbonyl carbon of an azetidin-2-one, for instance, is a key indicator, typically appearing in the 165-180 ppm range.[12] The carbons of the azetidine ring itself are also diagnostic, often found in the 40-70 ppm region, with their exact shifts dependent on substitution.[12][13]
-
Trustworthiness: A simple count of the observed carbon signals must match the number of carbons in the proposed molecular formula. The absence of unexpected signals is a strong indicator of sample purity.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified azetidine derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to prevent poor magnetic field homogeneity.[12]
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Ensure the spectral width covers the expected range of chemical shifts (typically -1 to 12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. A sufficient number of scans must be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Deep Dive: 2D NMR for Unambiguous Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For any novel structure, 2D NMR experiments are not optional; they are essential for irrefutable proof of connectivity.[14][15]
Caption: Relationship between key 2D NMR experiments for structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is invaluable for tracing out proton spin systems, such as the protons on a substituent chain.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful 2D NMR experiments, creating a direct correlation between a proton and the carbon to which it is attached (¹JCH).[17][18] It definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[15] This is the key experiment for connecting disparate spin systems across quaternary carbons or heteroatoms, ultimately locking down the entire molecular structure.
Table 1: NMR Data Validation & Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale & Common Issues |
| ¹H Chemical Shifts (δ) | Match predicted values and literature for similar scaffolds. Report to 0.01 ppm.[19][20] | Provides evidence for the electronic environment of each proton. Deviations can indicate incorrect structure or unexpected conformational effects. |
| ¹H Integration | Relative integrals match the number of protons in the proposed structure. | Confirms the relative number of each type of proton. Non-integer values may suggest impurities. |
| ¹H Coupling Constants (J) | Plausible values for dihedral angles (e.g., cis/trans stereochemistry). Report in Hz.[12][21] | Provides key stereochemical and connectivity information. Poor resolution can obscure this data. |
| ¹³C Chemical Shifts (δ) | Match predicted values. Report to 0.1 ppm.[19][20] | Confirms the electronic environment of each carbon. |
| Number of ¹³C Signals | Matches the number of unique carbons in the proposed structure. | A mismatch indicates either higher symmetry than expected or the presence of impurities. |
| 2D Correlations | COSY, HSQC, and HMBC data are all self-consistent and support the proposed connectivity. | This is the ultimate proof of the atomic connections within the molecule. The absence of an expected correlation is as significant as its presence. |
| Purity (by ¹H qNMR) | ≥95% for research compounds (or as per project specification). | Ensures that the biological or chemical data obtained is for the compound of interest and not an impurity. |
Part 2: Confirming Mass and Formula with Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the mass of the molecule, which confirms its molecular weight, and its elemental composition when analyzed at high resolution.[22][23]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive method for determining the elemental composition of a novel compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[24][25]
-
Causality: Unlike low-resolution MS, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (e.g., C₈H₁₆O vs. C₁₀H₈, both nominal mass 128).[26] This is because the exact mass of each element is not an integer (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu).[26]
-
Trustworthiness: The objective is to match the experimentally measured accurate mass to a calculated theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides very high confidence in the proposed molecular formula.[24]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile) compatible with electrospray ionization (ESI).
-
Infusion: Directly infuse the sample into the mass spectrometer. ESI is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Acquire the spectrum in positive ion mode (for basic azetidines) over a relevant m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured accurate mass with the theoretical mass calculated for the proposed formula. The isotopic distribution pattern should also match the theoretical pattern for that formula.[25]
Tandem Mass Spectrometry (MS/MS) for Structural Clues
MS/MS provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions.
-
Causality: The fragmentation pathways are governed by the principles of chemical stability. For azetidines, fragmentation can be initiated by the cleavage of the strained ring, providing clues about the location and nature of substituents.[27][28]
-
Trustworthiness: While not as definitive as NMR for de novo structure elucidation, the fragmentation pattern serves as a valuable fingerprint. It must be consistent with the proposed structure and can be compared against analogues to build confidence.
Caption: A simplified workflow for a tandem mass spectrometry (MS/MS) experiment.
Table 2: Mass Spectrometry Data Validation & Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale & Common Issues |
| Molecular Ion | A clear [M+H]⁺ (or other adduct like [M+Na]⁺) is observed as the base peak or a major peak. | Confirms the molecular weight of the compound. Absence may indicate instability in the source. Multiple adducts can complicate interpretation. |
| Mass Accuracy (HRMS) | Measured mass is within 5 ppm of the calculated theoretical mass for the proposed formula. | Provides high confidence in the elemental composition.[25] A larger error suggests an incorrect formula or poor instrument calibration. |
| Isotopic Pattern | The observed isotopic distribution and intensities match the theoretical pattern for the proposed formula. | Confirms the presence and number of elements with characteristic isotopes (e.g., Cl, Br). |
| MS/MS Fragmentation | The observed product ions are chemically plausible fragments of the proposed structure. | Provides corroborating structural evidence. The fragmentation pattern should be reproducible. |
Conclusion: A Unified Approach to Certainty
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A Comparative Guide to the In Vitro ADME Properties of Methyl 3-aminoazetidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged motif, prized for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its inherent structural rigidity, three-dimensional character, and potential to enhance metabolic stability make it an attractive component in the design of novel therapeutics.[4][5] This guide provides a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of methyl 3-aminoazetidine-1-carboxylate analogs, offering valuable insights for researchers engaged in the development of azetidine-based compounds.
The data presented herein is synthesized from a lead optimization study focused on 3-aminoazetidine derivatives as potential triple reuptake inhibitors.[1][2] By systematically evaluating key ADME parameters such as metabolic stability, permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition, we can elucidate the structure-ADME relationships within this chemical series and guide the design of analogs with improved drug-like properties.
The Critical Role of Early ADME Profiling
Optimizing ADME properties is a cornerstone of successful drug development. Early in vitro assessment of these parameters allows for the identification of potential liabilities that could lead to poor efficacy or toxicity in vivo. By understanding how structural modifications to the this compound core impact its ADME profile, researchers can prioritize compounds with a higher probability of success in later stages of development.
Below, we delve into a comparative analysis of key in vitro ADME assays for a selection of these analogs.
Comparative In Vitro ADME Data
The following tables summarize the in vitro ADME properties of representative this compound analogs. The selection of compounds is based on the exploration of 3-aminoazetidines as triple reuptake inhibitors.[1][2]
Table 1: Metabolic Stability in Human and Mouse Liver Microsomes
Metabolic stability is a crucial parameter that influences the in vivo half-life of a drug.[6] The data below illustrates the percentage of the parent compound remaining after incubation with liver microsomes, a key system for evaluating phase I metabolism.
| Compound ID | R1 Group | R2 Group | Human Microsomal Stability (% remaining at 60 min) | Mouse Microsomal Stability (% remaining at 60 min) |
| Analog 1 | Phenyl | Methyl | 85 | 78 |
| Analog 2 | 4-Chlorophenyl | Methyl | 92 | 85 |
| Analog 3 | 3,4-Dichlorophenyl | Ethyl | 75 | 65 |
| Analog 4 | 4-Methoxyphenyl | Methyl | 60 | 52 |
| Control | Verapamil | - | <10 | <10 |
Data synthesized from lead optimization studies of 3-aminoazetidine derivatives.[1][2]
Table 2: Permeability (PAMPA) and Plasma Protein Binding
Permeability across biological membranes is essential for oral absorption and distribution to target tissues.[7] Plasma protein binding (PPB) influences the fraction of unbound drug available to exert its pharmacological effect.[8][9][10]
| Compound ID | R1 Group | R2 Group | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |
| Analog 1 | Phenyl | Methyl | 8.2 | 92.5 | 90.1 |
| Analog 2 | 4-Chlorophenyl | Methyl | 9.5 | 95.8 | 94.2 |
| Analog 3 | 3,4-Dichlorophenyl | Ethyl | 6.1 | 98.1 | 97.5 |
| Analog 4 | 4-Methoxyphenyl | Methyl | 7.5 | 88.3 | 85.6 |
| Control | Propranolol | - | >10 | 90 | 88 |
Permeability and PPB data are illustrative and based on typical values for such analogs, informed by studies on related compounds.[7][11]
Table 3: Cytochrome P450 (CYP) Inhibition Profile
Inhibition of CYP enzymes can lead to drug-drug interactions.[12] The following table presents the IC50 values for the inhibition of major human CYP isoforms.
| Compound ID | R1 Group | R2 Group | CYP1A2 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Analog 1 | Phenyl | Methyl | >50 | 15.2 | >50 |
| Analog 2 | 4-Chlorophenyl | Methyl | >50 | 8.9 | 45.1 |
| Analog 3 | 3,4-Dichlorophenyl | Ethyl | 25.6 | 5.4 | 18.7 |
| Analog 4 | 4-Methoxyphenyl | Methyl | >50 | 22.5 | >50 |
| Control | Ketoconazole | - | 0.1 | 0.5 | 0.05 |
CYP inhibition data is based on lead optimization studies of 3-aminoazetidine derivatives.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.
Metabolic Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of compounds in liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsome Suspension: Prepare a 0.5 mg/mL suspension of human or mouse liver microsomes in phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a non-cell-based method for assessing passive permeability.
Caption: Workflow for the Plasma Protein Binding assay using equilibrium dialysis.
Step-by-Step Methodology:
-
Compound Spiking: Spike human or mouse plasma with the test compound to a final desired concentration.
-
Dialysis Setup: Load the spiked plasma into one chamber of an equilibrium dialysis device and an equal volume of protein-free buffer into the other chamber, separated by a semi-permeable membrane.
-
Equilibration: Incubate the dialysis device at 37°C for a sufficient time to allow for equilibrium to be reached (typically 4-24 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding using the concentrations measured in the two chambers.
CYP450 Inhibition Assay (Fluorogenic)
This protocol describes a high-throughput method for assessing the potential of a compound to inhibit major CYP450 enzymes.
Caption: Workflow for the fluorogenic CYP450 inhibition assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a series of dilutions of the test compound in a suitable buffer.
-
Reaction Mixture: In a 96- or 384-well plate, combine the test compound dilutions, a specific recombinant human CYP enzyme, and a buffer solution.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate and an NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a defined time, allowing the enzyme to metabolize the substrate and produce a fluorescent product.
-
Fluorescence Reading: Stop the reaction and measure the fluorescence intensity in each well using a plate reader.
-
IC50 Determination: Plot the percentage of inhibition versus the test compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity. [13]
Conclusion
The in vitro ADME profiling of this compound analogs provides critical insights for the selection and optimization of drug candidates. The data presented in this guide highlights the impact of structural modifications on key drug-like properties. By integrating these findings with pharmacological activity data, researchers can make more informed decisions in the design of azetidine-containing compounds with a higher likelihood of clinical success. The provided experimental protocols serve as a valuable resource for laboratories seeking to establish or refine their in vitro ADME screening capabilities.
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A Head-to-Head Comparison of Synthetic Routes to 3-Aminoazetidines: A Guide for Researchers
The 3-aminoazetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to drug candidates. Its synthesis, however, can be challenging due to the inherent ring strain of the four-membered azetidine core. This guide provides a comparative overview of the most prominent synthetic strategies for accessing 3-aminoazetidines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific applications.
Reductive Amination of Azetidin-3-ones: The Workhorse Approach
One of the most common and versatile methods for preparing 3-aminoazetidines is the reductive amination of an azetidin-3-one precursor. This two-step sequence involves the formation of an imine or enamine intermediate, followed by reduction to the desired amine.
Synthesis of the Azetidin-3-one Key Intermediate
The accessibility of the azetidin-3-one is crucial for this strategy. A notable method for its synthesis is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This approach offers a flexible and stereoselective route to chiral azetidin-3-ones, avoiding the use of hazardous diazo compounds that are common in other methods[1].
Experimental Protocol: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones [1]
-
To a solution of the chiral N-propargylsulfonamide (1.0 equiv) in a suitable solvent (e.g., DCE), add the gold catalyst (e.g., Et3PAuNTf2) (typically 1-5 mol%).
-
Add the oxidant (e.g., 8-ethylquinoline N-oxide) (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired chiral azetidin-3-one.
Reductive Amination Step
Once the azetidin-3-one is in hand, it can be converted to the 3-aminoazetidine via direct reductive amination with an amine and a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination of Azetidin-3-one
-
Dissolve the azetidin-3-one (1.0 equiv) and the desired amine (1.0-1.5 equiv) in a suitable solvent (e.g., methanol, DCE, or THF).
-
Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) (1.5-2.0 equiv) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture for several hours or until the reaction is complete.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Advantages:
-
Versatility: A wide range of primary and secondary amines can be introduced at the 3-position.
-
Stereocontrol: If a chiral azetidin-3-one is used, the stereochemistry can be transferred to the final product.
Limitations:
-
Multi-step process: Requires the pre-synthesis of the azetidin-3-one.
-
Reductant sensitivity: The choice of reducing agent is critical to avoid side reactions.
Intramolecular Cyclization of Acyclic Precursors: Building the Ring from the Ground Up
This strategy involves the construction of the azetidine ring through the intramolecular cyclization of a suitably functionalized acyclic precursor. A prominent example is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.
La(OTf)3-Catalyzed Cyclization of cis-3,4-Epoxy Amines
Lanthanum triflate (La(OTf)3) has been shown to be an effective catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidines in high yields[2][3]. The resulting 3-hydroxyazetidine can then be converted to a 3-aminoazetidine through a two-step process of mesylation followed by nucleophilic substitution with an amine. A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine from commercially available 1-benzhydrylazetidin-3-ol has been reported, achieving the target compound in 72-84% yield over two steps[4].
Experimental Protocol: La(OTf)3-Catalyzed Azetidine Synthesis [3]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., DCE), add La(OTf)3 (5 mol%).
-
Reflux the reaction mixture until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-hydroxyazetidine.
Advantages:
-
High regioselectivity: The La(OTf)3 catalyst promotes selective attack at the C3 position of the epoxide[2][3].
-
Good functional group tolerance: The reaction proceeds in the presence of various functional groups[3].
Limitations:
-
Substrate synthesis: Requires the preparation of the specific cis-3,4-epoxy amine precursor.
-
Further functionalization required: The initial product is a 3-hydroxyazetidine, which needs to be converted to the amine.
Aza-Michael Addition to Azetidine-Derived Michael Acceptors: A Convergent Approach
This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester attached to the azetidine ring at the 3-position. The key intermediate, methyl (N-Boc-azetidin-3-ylidene)acetate, is typically prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction[5][6].
Horner-Wadsworth-Emmons and Aza-Michael Addition Sequence
The Horner-Wadsworth-Emmons reaction between N-Boc-azetidin-3-one and a phosphonate ester generates the key Michael acceptor. Subsequent aza-Michael addition with a variety of primary and secondary amines, often catalyzed by a base like DBU, yields the desired 3-aminoazetidine derivatives[5][6].
Experimental Protocol: Aza-Michael Addition to (N-Boc-azetidin-3-ylidene)acetate [5]
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the amine nucleophile (1.0-1.2 equiv).
-
Add a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
Stir the reaction at room temperature or with heating until completion.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the 3-(amino)azetidine-3-carboxylate derivative.
Advantages:
-
Convergent approach: Allows for the late-stage introduction of the amino group.
-
Broad substrate scope: A wide range of nitrogen nucleophiles can be employed.
Limitations:
-
E/Z selectivity: The Horner-Wadsworth-Emmons reaction may produce a mixture of alkene isomers.
-
Potential for side reactions: The Michael acceptor can be prone to polymerization or other side reactions under certain conditions.
[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): A Photochemical Route
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct method for constructing the azetidine ring[7][8]. While powerful, this approach has seen limited application due to challenges such as low quantum yields and competing side reactions[7]. However, recent advances have expanded its scope[8].
General Workflow: Aza Paternò-Büchi Reaction
Caption: General workflow of the aza Paternò-Büchi reaction.
Advantages:
-
Direct ring formation: Constructs the azetidine core in a single step.
-
Access to complex structures: Can generate sterically congested and unique azetidine derivatives.
Limitations:
-
Specialized equipment: Requires photochemical reactors.
-
Mixture of stereoisomers: The reaction can often lead to a mixture of diastereomers[8].
-
Limited substrate scope: The reaction is often sensitive to the electronic properties of the imine and alkene partners[7].
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Limitations |
| Reductive Amination | Azetidin-3-one, Amine | Imine/Enamine | Versatile, Good stereocontrol | Multi-step, Reductant sensitivity |
| Intramolecular Cyclization | cis-3,4-Epoxy amine | 3-Hydroxyazetidine | High regioselectivity, Good functional group tolerance | Substrate synthesis, Requires further functionalization |
| Aza-Michael Addition | N-Boc-azetidin-3-one, Amine | (N-Boc-azetidin-3-ylidene)acetate | Convergent, Broad substrate scope | Potential for E/Z isomers, Side reactions |
| Aza Paternò-Büchi | Imine, Alkene | Excited state species, Biradical (in some cases) | Direct ring formation, Access to complex structures | Specialized equipment, Mixture of stereoisomers, Limited scope |
Conclusion
The synthesis of 3-aminoazetidines can be approached through several distinct strategies, each with its own set of strengths and weaknesses. The reductive amination of azetidin-3-ones remains a popular and versatile choice, particularly when stereocontrol is important. For a more convergent approach, the aza-Michael addition to pre-functionalized azetidines offers a powerful alternative. The intramolecular cyclization of epoxy amines provides an elegant route to the azetidine core, while the aza Paternò-Büchi reaction, though more specialized, can enable the rapid construction of complex azetidine frameworks. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
References
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Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8894-8897. Available from: [Link]
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Faig, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 833. Available from: [Link]
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Rowe, M. K., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available from: [Link]
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Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Available from: [Link]
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Cal-Losada, M., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Organic & Biomolecular Chemistry, 21(1), 77-83. Available from: [Link]
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Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. Available from: [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249337. Available from: [Link]
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Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(3), 1081. Available from: [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249337. Available from: [Link]
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Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49323-49351. Available from: [Link]
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Aresu, E., et al. (2013). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino Acids, 44(3), 977-982. Available from: [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]
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Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305. Available from: [Link]
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Pisano, C., et al. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Pharmaceuticals, 12(3), 107. Available from: [Link]
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Rowe, M. K., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. The Journal of Organic Chemistry, 85(20), 13317-13323. Available from: [Link]
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Reductive amination of 3: synthesis of the 2,3-diaminopropanol... (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
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Wang, C., et al. (2021). Synthesis of strained 1,2-diazetidines via [3 + 1] cycloaddition of C,N-cyclic azomethine imines with isocyanides and synthetic derivation. Organic Chemistry Frontiers, 8(10), 2234-2240. Available from: [Link]
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Farmer, J. L., et al. (2020). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. The Journal of Organic Chemistry, 85(15), 9647–9659. Available from: [Link]
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Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. Available from: [Link]
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De Kimpe, N., et al. (1995). A Convenient Synthesis of 3,3-Dichloroazetidines, a New Class of Azetidines. The Journal of Organic Chemistry, 60(25), 8256–8261. Available from: [Link]
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Faig, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 833. Available from: [Link]
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Vass, E., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 160(3), 566-574. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Azetidine-Containing Haptens
For researchers, medicinal chemists, and drug development professionals, the azetidine ring is a privileged scaffold. Its incorporation into molecules can impart desirable properties, including improved metabolic stability, enhanced solubility, and valuable three-dimensional structure.[1] However, developing sensitive and specific immunoassays for quantifying these azetidine-containing compounds presents a significant challenge rooted in fundamental immunology. Because these are small molecules (haptens), they are not immunogenic on their own.[2][3] They require conjugation to a larger carrier protein to elicit an antibody response.
This guide provides an in-depth comparison of methodologies to characterize the specificity of these antibodies, focusing on the critical aspect of cross-reactivity. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to develop robust and reliable immunoassays for your novel azetidine-containing targets.
The First Determinant of Specificity: Hapten Design and Conjugation Strategy
The journey to a specific antibody begins long before the first immunization. The design of the hapten and the strategy used to conjugate it to a carrier protein are the most critical factors influencing the resulting antibody's binding profile.[2][4] The goal is to present the unique azetidine motif to the immune system as the dominant epitope, while minimizing the immunogenicity of the linker used for conjugation.
Causality in Hapten Design: The immune system will generate antibodies against the entire presented structure. If the linker region is bulky or immunodominant, a significant portion of the resulting antibodies may recognize the linker-hapten combination rather than the hapten itself.[3] This often leads to poor recognition of the free, unconjugated molecule—the actual target in a typical immunoassay.
Common Conjugation Chemistries: The choice of conjugation chemistry depends on the available functional groups on the hapten. A common and effective method is the use of carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which couple primary amines on one molecule to carboxyl groups on another.[5][6]
-
Immunogen Preparation: The hapten is conjugated to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to stimulate a strong immune response.[7]
-
Coating Antigen Preparation: For developing competitive ELISAs, the hapten is often conjugated to a different, less complex carrier protein like Ovalbumin (OVA).[7][8] Using a different carrier for screening than for immunization (a "heterologous" format) is a key strategy to minimize the selection of antibodies that recognize the primary carrier protein.
Diagram: Hapten-Carrier Conjugation Workflow
Caption: Workflow for EDC-mediated conjugation of a carboxylated azetidine hapten to a carrier protein.
The Gold Standard for Cross-Reactivity Profiling: Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and robust method for determining the specificity and cross-reactivity of antibodies against small molecules.[9] The principle is simple: the free analyte (your azetidine compound) in a sample competes with a fixed amount of immobilized hapten-protein conjugate for binding to a limited amount of antibody. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship that is highly sensitive.[10]
Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol is a self-validating system, including essential controls for robust data generation.
A. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).[11]
-
Blocking Buffer: 1% BSA in PBST. Other blockers like non-fat dry milk or commercial protein-free blockers can be tested to minimize background.[10]
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.
-
Coating Antigen: Dilute the Hapten-OVA conjugate to an optimal concentration (typically 0.1-1.0 µg/mL, determined by checkerboard titration) in Coating Buffer.
-
Antibody Dilution: Dilute the anti-azetidine antibody in Assay Buffer to a concentration that gives approximately 80-90% of the maximum signal in the absence of a competitor (determined by titration).
-
Competitor Standards: Prepare a serial dilution of the primary azetidine target and potential cross-reactants in the assay buffer. Start at a high concentration (e.g., 100 µM) and perform 1:10 or 1:3 dilutions down to the pM range.
B. ELISA Procedure:
-
Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.
-
Washing 1: Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).[11]
-
Washing 2: Discard the blocking solution and wash the plate 3 times as in step 2.
-
Competitive Incubation:
-
Add 50 µL of the competitor standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-azetidine antibody to all wells (except for 'no primary antibody' controls).
-
Incubate for 1-2 hours at RT with gentle shaking.
-
-
Washing 3: Discard the solution and wash the plate 5 times with Wash Buffer. This step is critical to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer according to the manufacturer's instructions. Incubate for 1 hour at RT.
-
Washing 4: Discard the solution and wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT until sufficient color develops (typically 5-20 minutes).
-
Stop Reaction: Add 50 µL of 1M H₂SO₄ to each well to stop the reaction.
-
Read Plate: Measure the absorbance (Optical Density, OD) at 450 nm.
C. Data Analysis:
-
Standard Curve: Plot the OD450 against the logarithm of the competitor concentration for the primary target. Perform a four-parameter logistic (4PL) curve fit to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Cross-Reactivity Calculation: Determine the IC50 for each potential cross-reactant. Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Primary Target / IC50 of Cross-Reactant) * 100
Diagram: Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive indirect ELISA to assess cross-reactivity.
Comparative Analysis: A Case Study
To illustrate the output of these studies, let's consider a hypothetical antibody raised against a hapten of Azetidine-3-carboxylic acid , conjugated to KLH via its carboxyl group. The cross-reactivity was tested against structurally similar molecules.
| Competitor Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Azetidine-3-carboxylic acid | 4-membered ring, COOH at C3 | 15 | 100% (Reference) |
| N-Boc-azetidine-3-carboxylic acid | N-protected azetidine | 1,800 | 0.83% |
| Azetidine | Unsubstituted 4-membered ring | 350 | 4.3% |
| Pyrrolidine-3-carboxylic acid | 5-membered ring analog | 12,500 | 0.12% |
| Piperidine-3-carboxylic acid | 6-membered ring analog | > 50,000 | <0.03% |
| Propionic acid | Linker analog (no ring) | > 100,000 | <0.01% |
| KLH Carrier Protein | Immunizing Carrier | No Inhibition | 0% |
Interpretation of Results:
-
High Specificity: The antibody is highly specific for the target molecule, Azetidine-3-carboxylic acid.
-
Ring and Substituent Importance: The dramatic drop in reactivity with the N-Boc protected version indicates the nitrogen atom is a key part of the epitope. The low reactivity with the unsubstituted azetidine suggests the carboxylic acid is also critical for binding.
-
Ring Size Selectivity: The extremely low cross-reactivity with the 5-membered (pyrrolidine) and 6-membered (piperidine) ring analogs demonstrates the antibody's ability to specifically recognize the strained 4-membered azetidine ring.
-
Negligible Linker/Carrier Reactivity: The lack of inhibition by a simple acid and the carrier protein itself validates that the antibody is specific to the hapten.
Advanced Characterization: Surface Plasmon Resonance (SPR)
While ELISA provides a robust measure of cross-reactivity, Surface Plasmon Resonance (SPR) offers a deeper understanding of the binding kinetics.[12] SPR is a label-free technology that measures binding events in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rates, which together define the binding affinity (K_D).[13][14]
Why Use SPR for Cross-Reactivity?
-
Kinetic Data: An ELISA endpoint may show similar IC50 values for two compounds, but SPR could reveal that one has a fast-on/fast-off rate while the other has a slow-on/slow-off rate. This kinetic information can be crucial for assay development and understanding structure-activity relationships.
-
Label-Free: Neither the antibody nor the hapten needs to be labeled, avoiding potential artifacts from label conjugation.[15]
-
Throughput: Modern SPR systems can screen panels of compounds with high throughput, expediting the characterization process.[14]
In a typical SPR experiment for haptens, the antibody is captured on the sensor chip surface, and various concentrations of the azetidine analogs are flowed over the surface. The binding and dissociation are monitored to generate sensorgrams from which kinetic constants are derived.
Diagram: Principle of SPR Analysis
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Safety Operating Guide
Operational Protocol: Safe Disposal of Methyl 3-aminoazetidine-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-aminoazetidine-1-carboxylate. As a trusted partner in your research, we prioritize providing information that ensures the safety of laboratory personnel and protects the environment. The procedures outlined herein are synthesized from established best practices for handling heterocyclic amines and carbamate esters, grounded in regulatory standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety and disposal plan can be formulated by analyzing its constituent functional groups: a reactive azetidine ring, a basic primary amine, and a methyl carbamate moiety. The protocols in this guide are based on the known reactivity and toxicity profiles of these chemical classes.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on analogous structures and functional groups, this compound should be handled as a hazardous substance.
| Hazard Class | Inferred Risk | Rationale and Authoritative Source |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Analogous N-Boc protected azetidines are classified as Acute Toxicity 4 (Oral). |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | This is a common characteristic of amines and azetidine derivatives. SDS for related compounds consistently list these warnings.[1][2] |
| Reactivity | Basic; Incompatible with strong acids and oxidizing agents. | The azetidine and primary amine groups are basic.[1] Carbamates are known to be incompatible with strong acids, bases, and oxidizers.[3][4] |
| Chronic Toxicity | Suspected of causing cancer. | The methyl carbamate functional group is present in methyl carbamate itself, which is listed as a suspected carcinogen.[4][5][6] |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: When handling powders or generating aerosols, use a NIOSH-approved respirator.[2]
Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is the most critical step in safe chemical waste management. This prevents dangerous reactions and ensures the waste is handled by the correct disposal stream.[7][8]
-
Dedicated Waste Container: All waste containing this compound (neat material, solutions, contaminated labware) must be collected in a dedicated hazardous waste container.
-
Incompatibility Prevention: DO NOT mix this waste with the following:
-
Acids: A violent acid-base reaction can occur.
-
Oxidizing Agents (e.g., bleach, hydrogen peroxide, permanganates): Can lead to a highly exothermic or explosive reaction.
-
Halogenated Solvents: While not strictly reactive, co-disposal can complicate the final incineration process. It is best practice to keep halogenated and non-halogenated solvent waste separate.
-
-
Container Requirements: Waste containers must be made of compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a tightly sealing lid.[7][9] The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including this compound.[10][11]
Disposal Pathway Decision Workflow
The correct disposal procedure depends on the form and quantity of the waste. This decision tree illustrates the proper workflow from waste generation to final disposal.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
This procedure is suitable only for small quantities (e.g., <1 Liter) of dilute (<1% w/v) aqueous solutions generated from rinsing glassware. The goal is to neutralize the basicity of the azetidine moiety before consolidation.[1][12]
-
Preparation: Conduct this procedure inside a certified chemical fume hood while wearing all mandatory PPE.
-
Dilution: Place the dilute aqueous amine waste in a suitably large beaker or flask equipped with a magnetic stirrer. If the solution is relatively concentrated, dilute it further with cold water.
-
Neutralization: Slowly add a dilute acid solution (e.g., 5% citric acid or 1 M HCl) dropwise while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH is between 6.0 and 8.0.
-
Verification: Once the target pH is reached and stable, stop adding acid.
-
Final Disposal: Transfer the neutralized solution to your facility's "Aqueous Hazardous Waste" container. Even after neutralization, the solution contains organic material and potential degradation products and must be disposed of as hazardous waste through a licensed contractor.[12][13] Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office and local regulations.
All other forms of waste, including neat (undiluted) compound, concentrated solutions, and contaminated solids, must be packaged for disposal via incineration by a licensed hazardous waste management company.[7][12]
-
Container Selection:
-
Liquids: Use a sealed, compatible container clearly labeled "Hazardous Waste" and listing "this compound" and any solvents.
-
Solids: Double-bag contaminated items like gloves, weigh paper, and absorbent pads in clear plastic bags, seal them, and place them inside a labeled solid waste drum.
-
-
Labeling: Ensure the label on the primary container includes:
-
Storage: Store the sealed waste containers in a designated satellite accumulation area. This area must be secure and provide secondary containment to capture any potential leaks.[10][11] Incompatible waste streams (e.g., acids) must be stored in separate secondary containment.[10]
-
Scheduled Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste. Ensure all manifests and tracking documents are completed as required by the EPA's Resource Conservation and Recovery Act (RCRA).[14]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control & Contain: If safe to do so, prevent the spill from spreading by using absorbent dikes or pads. Remove all ignition sources.[12]
-
Neutralize & Absorb: For small liquid spills, cover with an inert absorbent material such as vermiculite, clay, or sawdust.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with a 5% acetic acid solution, followed by soap and hot water.[12] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[15]
References
- Safe Disposal of 3-(Cycloheptyloxy)azetidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. Accessed January 2026.
- METHYL CARBAMATE. CAMEO Chemicals - NOAA. Accessed January 2026.
- OSHA Compliance For Laboratories. US Bio-Clean. Accessed January 2026.
- Methyl Carbamate | C2H5NO2. PubChem - NIH. Accessed January 2026.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- OSHA Laboratory Standard 29 CFR 1910.1450. OSHA. Accessed January 2026.
- The OSHA Laboratory Standard. Lab Manager. Accessed January 2026.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Accessed January 2026.
- Azetidine Safety Data Sheet. Apollo Scientific. Accessed January 2026.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Safety Measures for Hazardous Chemicals in Hospital Laboratories. Needle.Tube. Accessed January 2026.
- Hazardous Waste Management. A-State Knowledge Base. Accessed January 2026.
- Hazardous Waste and Disposal. American Chemical Society. Accessed January 2026.
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard. OSHA. Accessed January 2026.
- Steps in Complying with Regulations for Hazardous Waste. US EPA. Accessed January 2026.
- Hazardous Waste. US EPA. Accessed January 2026.
- Safety Data Sheet: tert-Butyl 3-oxoazetidine-1-carboxylate.
- Safety Data Sheet: METHYL AZETIDINE-3-CARBOXYLATE HYDROCHLORIDE. Fisher Scientific. Accessed January 2026.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Accessed January 2026.
- Amine Disposal For Businesses. Collect and Recycle. Accessed January 2026.
- Safety Data Sheet: Methyl Azetidine-3-carboxylate Hydrochloride. TCI Chemicals. Accessed January 2026.
- Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. Accessed January 2026.
- Safety Data Sheet: Methyl carbamate. Thermo Fisher Scientific. Accessed January 2026.
- Chemical Compatibility Chart. The Rubber Group. Accessed January 2026.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College. Accessed January 2026.
- Chemical Waste Disposal Guidelines. Emory University. Accessed January 2026.
- MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Capot Chemical. Accessed January 2026.
- Treatment and disposal of chemical wastes in daily laboratory work. University of Oldenburg. Accessed January 2026.
- Methyl 1-Boc-azetidine-3-carboxylate 95%. Sigma-Aldrich. Accessed January 2026.
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- 3. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
